molecular formula C8H8N2O B010846 Benzo[D]oxazol-2-ylmethanamine CAS No. 101333-98-6

Benzo[D]oxazol-2-ylmethanamine

Cat. No.: B010846
CAS No.: 101333-98-6
M. Wt: 148.16 g/mol
InChI Key: YKUMWOOPDHGKIR-UHFFFAOYSA-N
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Description

Benzo[D]oxazol-2-ylmethanamine is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUMWOOPDHGKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362842
Record name 1-(1,3-Benzoxazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101333-98-6
Record name 1-(1,3-Benzoxazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzo[d]oxazol-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] These derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV effects.[4][5] Benzo[d]oxazol-2-ylmethanamine, in particular, serves as a pivotal intermediate, a versatile building block for the synthesis of more complex and potent therapeutic agents.[6] The primary amino group attached to the C2 position of the benzoxazole core offers a reactive handle for extensive chemical modification, enabling the exploration of vast chemical space in drug discovery programs.[6] This guide provides a comprehensive overview of the principal synthetic routes to this compound, detailed experimental protocols, and robust characterization methodologies, designed for researchers and professionals in organic synthesis and drug development.

Strategic Importance in Medicinal Chemistry

The benzoxazole nucleus is an isostere of naturally occurring nucleic bases like adenine and guanine, which allows it to interact effectively with biological macromolecules.[2] This inherent bio-compatibility, combined with its rigid, planar structure, makes it an ideal pharmacophore for designing targeted therapies. Derivatives of this compound have shown significant promise as antimicrobial agents against both Gram-positive and Gram-negative bacteria and are being investigated for their potential in anticancer therapies by modulating cellular signaling pathways.[7] Its role as a key intermediate is crucial for accelerating the drug discovery pipeline, providing reliable access to novel compounds for lead optimization and development.[6]

Synthetic Pathways and Mechanistic Rationale

The synthesis of this compound can be approached through several strategic routes. The choice of a specific pathway often depends on the availability of starting materials, desired scale, and tolerance to certain reaction conditions. Below, we dissect the most prominent and field-proven methodologies.

Strategy 1: Deprotection of N-Protected Precursors

A highly reliable and clean method involves the final-step deprotection of a stable, protected amine precursor. The use of a carbamate, such as a benzyl carbamate (Cbz), is common. This strategy is advantageous as it utilizes a readily accessible intermediate and avoids harsh reducing agents in the final step.[7][8]

  • Causality: The N-Cbz group is stable to a wide range of reaction conditions, allowing for the construction and purification of the benzoxazole core without affecting the latent amine functionality. The deprotection is typically achieved through acidic or basic hydrolysis. Acidic hydrolysis protonates the carbamate oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the release of the free amine, carbon dioxide, and benzyl alcohol.

Strategy 2: Nucleophilic Substitution on a 2-Halomethyl Benzoxazole

This approach involves the initial formation of a 2-(halomethyl)benzo[d]oxazole, typically 2-(chloromethyl)benzo[d]oxazole, followed by a nucleophilic substitution reaction with a source of ammonia or a protected amine equivalent.

  • Causality: The chloromethyl group at the C2 position is an excellent electrophile. The reaction proceeds via an SN2 mechanism where an amine nucleophile displaces the chloride leaving group. This method is straightforward but may require careful control of conditions to avoid over-alkylation, especially when using ammonia directly. Using a surrogate like hexamethylenetetramine (Gabriel synthesis variant) or sodium azide followed by reduction can provide a cleaner route to the primary amine.

Strategy 3: Reductive Amination or Reduction of a Precursor

This strategy leverages the reduction of a C2-substituted benzoxazole bearing a nitrogen-containing functional group at the appropriate oxidation state, such as a nitrile or an oxime.

  • Causality: The synthesis of 2-cyanobenzoxazole provides a direct precursor that can be reduced to the primary amine using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation. The nitrile group's strong triple bond is readily reduced, providing a direct and often high-yielding route to the desired aminomethyl functionality.

Visualizing the Synthetic Pathway

The following diagram illustrates a common synthetic approach starting from the cyclocondensation of 2-aminophenol to form the benzoxazole core, followed by functionalization and final deprotection.

Synthesis_Pathway cluster_0 Core Formation cluster_1 Cyclization & Deprotection A 2-Aminophenol + N-Cbz-Glycine B N-(2-Hydroxy-phenyl)-2- (benzyloxycarbonylamino)-acetamide A->B Coupling (e.g., EDCI) A->B C Carbamic acid, N-(2-benzoxazolylmethyl)-, phenylmethyl ester B->C Cyclodehydration (e.g., POCl3 or heat) B->C D This compound (Final Product) C->D Deprotection (Acidic Hydrolysis, 6M HCl) C->D

Caption: Synthetic workflow from 2-aminophenol to the target compound.

Detailed Experimental Protocol: Synthesis via Deprotection

This protocol details the synthesis based on the deprotection of a commercially available or synthesized carbamate precursor, a method noted for its reliability.[7]

Objective: To synthesize this compound from Carbamic acid, N-(2-benzoxazolylmethyl)-, phenylmethyl ester.

Reagents and Materials:

  • Carbamic acid, N-(2-benzoxazolylmethyl)-, phenylmethyl ester (1.0 eq)

  • 6M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Carbamic acid, N-(2-benzoxazolylmethyl)-, phenylmethyl ester (e.g., 2.96 g, 10 mmol).

  • Acidic Hydrolysis: Add 50 mL of 6M HCl to the flask.[7] The mixture may initially be a suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).

  • Cooling and Basification: Allow the reaction mixture to cool to room temperature. A precipitate of the amine hydrochloride salt may form. Carefully neutralize the acidic solution by slowly adding 2M NaOH solution with cooling in an ice bath until the pH is >10.

  • Extraction: Transfer the basified mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers contain the free amine.

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization if it is a solid, yielding the final product.

Self-Validation and In-Process Controls:

  • TLC Monitoring: Use a mobile phase such as 10% Methanol in Dichloromethane to track the disappearance of the starting material (less polar) and the appearance of the product (more polar, baseline spot without amine additives).

  • pH Check: Ensure complete neutralization and subsequent basification to liberate the free amine for efficient extraction.

  • Purity Assessment: The purity of the final product should be confirmed by the characterization methods outlined below.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structural integrity and purity of the synthesized this compound.

Spectroscopic Data

The following table summarizes the expected data from standard spectroscopic techniques.

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)~7.6-7.7 ppm (m, 1H) , ~7.4-7.5 ppm (m, 1H) , ~7.2-7.3 ppm (m, 2H) : Aromatic protons of the benzoxazole ring.[9] ~4.2 ppm (s, 2H) : Methylene protons (-CH₂-NH₂). ~2.0 ppm (br s, 2H) : Amine protons (-NH₂), which are D₂O exchangeable.
¹³C NMR Chemical Shift (δ)~165 ppm : C2 carbon of the oxazole ring. ~151 ppm, ~141 ppm : Quaternary carbons of the fused benzene ring attached to O and N. ~125 ppm, ~124 ppm, ~120 ppm, ~110 ppm : Aromatic CH carbons. ~35-40 ppm : Methylene carbon (-CH₂-).
IR Spectroscopy Wavenumber (cm⁻¹)3300-3400 cm⁻¹ (two bands) : N-H stretching of the primary amine. ~3050 cm⁻¹ : Aromatic C-H stretching. ~1650 cm⁻¹ : C=N stretching of the oxazole ring. ~1450-1600 cm⁻¹ : Aromatic C=C stretching.
Mass Spectrometry m/z[M+H]⁺ at ~149.07 : The exact mass may vary slightly depending on the ionization method (e.g., ESI-MS). The molecular ion peak confirms the molecular weight of the compound (C₈H₈N₂O).[10]
Characterization Workflow

The logical flow for confirming the product's identity and purity is visualized below.

Characterization_Workflow Start Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Primary Structure MS Mass Spectrometry Start->MS Molecular Weight IR IR Spectroscopy Start->IR Functional Groups Confirm Structure & Purity Confirmed NMR->Confirm MS->Confirm IR->Confirm

Caption: A typical workflow for the structural elucidation of the product.

Conclusion

This guide has detailed the synthesis and characterization of this compound, a molecule of significant interest in contemporary drug discovery. The outlined synthetic strategies, particularly the deprotection of a carbamate precursor, offer reliable and scalable methods for its preparation. The comprehensive characterization protocol, integrating NMR, IR, and Mass Spectrometry, provides a robust framework for ensuring the identity and purity of the final compound. As a versatile chemical intermediate, efficient access to this compound is paramount for empowering medicinal chemists to innovate and develop the next generation of benzoxazole-based therapeutics.

References

  • PubMed. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Available from: [Link]

  • Consensus. Benzoxazole derivatives: Significance and symbolism. Available from: [Link]

  • National Institutes of Health (NIH). Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC. Available from: [Link]

  • International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Available from: [Link]

  • ResearchGate. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Available from: [Link]

  • PubMed Central. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - PubMed Central. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Pharmaceutical Synthesis with 2-Aminomethylbenzoxazole. Available from: [Link]

  • National Institutes of Health (NIH). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC. Available from: [Link]

  • SCIRP. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Benzo[d]oxazol-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

Benzo[d]oxazol-2-ylmethanamine, a heterocyclic amine, has emerged as a molecule of significant interest within the realms of medicinal chemistry and organic synthesis. Its rigid benzoxazole core, fused with a reactive aminomethyl side chain, provides a unique structural motif for the exploration of novel therapeutic agents. This guide offers a comprehensive technical overview of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective utilization in the laboratory.

The benzoxazole scaffold is a well-established "privileged structure" in drug discovery, known to interact with a variety of biological targets. Consequently, derivatives of this compound have been investigated for a wide range of pharmacological activities, most notably as antimicrobial and anticancer agents[1]. The primary amine functionality serves as a critical handle for synthetic modification, allowing for the facile introduction of diverse substituents to modulate properties such as solubility, lipophilicity, and target binding affinity. A thorough understanding of the fundamental physicochemical characteristics of the parent molecule is therefore paramount for the rational design of new chemical entities with enhanced therapeutic potential.

This document provides a detailed exploration of the structural and electronic properties, synthesis, reactivity, and spectroscopic signature of this compound, underpinned by both experimental and predicted data to offer a holistic and practical resource.

Chemical Identity and Core Physicochemical Parameters

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section outlines the key identifiers and physicochemical parameters of this compound. It is crucial to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

PropertyValueData TypeSource
Molecular Formula C₈H₈N₂O---[2]
Molecular Weight 148.16 g/mol ---[2]
CAS Number 101333-98-6---[3]
Melting Point 120-122 °CExperimental[2]
Boiling Point 246.7 ± 23.0 °CPredicted[2]
Density 1.239 ± 0.06 g/cm³Predicted[2]
pKa 7.82 ± 0.29Predicted[2]
logP 0.9 ± 0.3PredictedPubChem

Note on Data Integrity: The melting point is a reported experimental value, providing a reliable benchmark for sample purity. However, the boiling point, density, and pKa are computationally predicted and await experimental verification. The predicted pKa suggests that this compound is a weak base, with the amine group being partially protonated at physiological pH. The predicted logP indicates a moderate degree of lipophilicity, a critical parameter influencing membrane permeability and solubility[4][5].

Molecular Structure and Conformation

The structural architecture of this compound is fundamental to its chemical behavior and biological activity. The molecule consists of a planar benzoxazole ring system linked to a flexible aminomethyl group at the 2-position.

Figure 1: 2D Chemical Structure of this compound.

Synthesis of this compound

Several synthetic routes to the benzoxazole core have been reported, often involving the condensation of an o-aminophenol with a carboxylic acid derivative[6][7]. However, for the specific synthesis of this compound, a reliable and high-yielding method proceeds via the deprotection of a carbamate-protected precursor[8]. This approach is advantageous as it avoids harsh conditions that could compromise the integrity of the benzoxazole ring.

Experimental Protocol: Synthesis via Deprotection of Benzyl N-(1,3-benzoxazol-2-ylmethyl)carbamate

This protocol details the final deprotection step to yield the target primary amine.

Step 1: Hydrogenolysis of the Carbamate Precursor

  • To a solution of benzyl N-(1,3-benzoxazol-2-ylmethyl)carbamate (1.0 eq) in methanol, add 10% Palladium on activated carbon (Pd/C) (typically 10-20% by weight of the starting material).

  • Add ammonium hydroxide solution to the mixture.

  • Subject the reaction mixture to an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator, at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure amine.

G cluster_0 Synthesis Workflow start Start: Benzyl N-(1,3-benzoxazol-2-ylmethyl)carbamate step1 Dissolve in Methanol start->step1 step2 Add 10% Pd/C and NH4OH step1->step2 step3 Hydrogenolysis (H2 atmosphere) step2->step3 step4 Reaction Monitoring (TLC) step3->step4 step5 Filtration (remove Pd/C) step4->step5 Reaction Complete step6 Concentration step5->step6 step7 Purification (Chromatography/Recrystallization) step6->step7 end End: this compound step7->end

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole ring, the methylene protons of the aminomethyl group, and the amine protons.

  • Aromatic Protons (δ 7.0-8.0 ppm): The four protons on the benzene ring will likely appear as a complex multiplet in this region. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton.

  • Methylene Protons (-CH₂-) (δ ~4.0-4.5 ppm): The two protons of the methylene group adjacent to the benzoxazole ring and the amine are expected to resonate as a singlet.

  • Amine Protons (-NH₂) (δ ~1.5-3.0 ppm): The two amine protons will likely appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on solvent, concentration, and temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

  • Benzoxazole Carbons (δ 110-165 ppm): The carbon atoms of the benzoxazole ring system are expected to resonate in this range. The quaternary carbon at the 2-position, attached to the aminomethyl group, will likely appear in the downfield region of this range.

  • Methylene Carbon (-CH₂-) (δ ~40-50 ppm): The carbon of the methylene group is expected to appear in this upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

  • N-H Stretching (3300-3500 cm⁻¹): The primary amine will exhibit two characteristic stretching vibrations in this region.

  • C-H Aromatic Stretching (3000-3100 cm⁻¹): Stretching vibrations of the C-H bonds on the benzene ring.

  • C=N Stretching (~1650 cm⁻¹): The stretching vibration of the carbon-nitrogen double bond within the oxazole ring.

  • C=C Aromatic Stretching (1450-1600 cm⁻¹): Characteristic stretching vibrations of the benzene ring.

  • C-O Stretching (1000-1300 cm⁻¹): The stretching vibration of the C-O single bond within the oxazole ring.

Reactivity Profile

The chemical reactivity of this compound is dominated by the nucleophilic character of the primary amine and the aromatic nature of the benzoxazole ring system.

Reactions of the Aminomethyl Group

The primary amine is a versatile functional group that can readily undergo a variety of transformations, making it an excellent point for diversification.

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding amides. This is a common strategy to introduce a wide range of substituents.

  • Alkylation: The amine can be alkylated using alkyl halides to form secondary and tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) will produce secondary amines.

  • Schiff Base Formation: Condensation with aldehydes or ketones can form imines (Schiff bases), which can be further modified.

Reactions of the Benzoxazole Ring

The benzoxazole ring is an aromatic system and can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the electron-donating nature of the fused oxazole ring. Additionally, the benzoxazole ring can be susceptible to nucleophilic attack under certain conditions, potentially leading to ring-opening[9].

main This compound acylation Acylation (Amide Formation) main->acylation R-COCl, Base alkylation Alkylation (Secondary/Tertiary Amine) main->alkylation R-X reductive_amination Reductive Amination (Substituted Amines) main->reductive_amination RCHO, NaBH4 electrophilic_substitution Electrophilic Aromatic Substitution main->electrophilic_substitution Electrophile

Figure 3: Key reaction pathways of this compound.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening. Its derivatives have shown promise in several therapeutic areas:

  • Antimicrobial Agents: The benzoxazole core is found in numerous compounds with antibacterial and antifungal activity[1].

  • Anticancer Agents: Derivatives have been explored as potential inhibitors of various kinases and other targets implicated in cancer progression[1].

  • Other Therapeutic Areas: The versatility of the scaffold has led to its investigation for a range of other biological activities.

The ability to readily modify the aminomethyl group allows for the fine-tuning of physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, a critical aspect of the drug development process.

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. This guide has provided a detailed overview of its fundamental physicochemical properties, synthesis, and reactivity. While a complete experimental dataset for all parameters is not yet publicly available, the combination of experimental and predicted values, along with comparative spectroscopic data, offers a robust foundation for researchers working with this compound. As the quest for novel therapeutics continues, a thorough understanding of such key molecular scaffolds will undoubtedly pave the way for future discoveries.

References

  • (Author), (Year). Title of a relevant book or review on heterocyclic chemistry. Publisher.
  • Chakraborti, A. K., et al. (Year). Relevant journal article on benzoxazole synthesis. Journal Name, Volume(Issue), pages.
  • Kopchuk, D. S., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3734. [Link]

  • Juniper Publishers. (2018). Lipophilicity (LogD7.4) of N-Aryl Benzo. Retrieved from [Link]

  • MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of benzo[d]oxazole-based derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated lipophilicity of the prepared compounds (logP), comparison of their antimyco- bacterial activity (MIC) with standards, and their cytotoxicity against HepG2 (IC50). Retrieved from [Link]

  • Juniper Publishers. (2018). Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some benzoxazole derivatives. Retrieved from [Link]

  • Open Research Oklahoma. (n.d.). Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Retrieved from [Link]

  • PubChem. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. Retrieved from [Link]

  • NIH. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Retrieved from [Link]

  • MDPI. (n.d.). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Retrieved from [Link]

  • NIH. (n.d.). Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Retrieved from [Link]

  • Scribd. (n.d.). Benzodiazepine Lipophilicity Study. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

  • NIH. (n.d.). K2S2O8-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution. Retrieved from [Link]

  • NIH. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • NIH. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, Mass) of Benzo[d]oxazol-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Benzo[d]oxazol-2-ylmethanamine

Abstract

This compound (CAS No: 101333-98-6; Molecular Formula: C₈H₈N₂O) is a pivotal heterocyclic amine that serves as a fundamental building block in medicinal chemistry and materials science.[1][2] Its benzoxazole core is a privileged scaffold found in numerous bioactive compounds, including antimicrobial and anticancer agents.[3] An unambiguous structural confirmation of this molecule is paramount for its application in drug discovery and organic synthesis. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. The methodologies, data interpretation, and underlying scientific principles are detailed from the perspective of an application scientist to provide field-proven insights for researchers and drug development professionals.

Introduction: The Structural Imperative

In the synthesis of novel chemical entities, establishing the correct molecular structure is the most critical step. For a molecule like this compound, with its distinct aromatic, heterocyclic, and aliphatic-amine moieties, a multi-faceted analytical approach is not just recommended, but essential. Each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and Mass Spectrometry confirms the molecular weight and elemental composition. Together, they form a self-validating system for structural verification.[1]

This guide explains the causality behind experimental choices and provides a logical workflow for the complete characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the definitive mapping of the molecular skeleton.

Experimental Protocol & Causality

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Solvent Choice: The choice of solvent is critical. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its high boiling point. Crucially, it slows down the proton exchange of the -NH₂ group, often allowing the amine protons to be observed as a distinct signal, which might otherwise be broadened or exchanged with residual water protons.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs are typically sufficient.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a proton census, revealing the number of different types of protons and their neighboring environments.

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.65 - 7.75Multiplet2HAromatic Protons (H-4, H-7)
~ 7.30 - 7.40Multiplet2HAromatic Protons (H-5, H-6)
~ 4.15Singlet2HMethylene Protons (-CH₂-)
~ 2.50Broad Singlet2HAmine Protons (-NH₂)
  • Aromatic Region (7.30 - 7.75 ppm): The four protons on the benzene ring typically appear as two complex multiplets. The protons adjacent to the oxygen and nitrogen atoms of the oxazole ring (H-4 and H-7) are generally deshielded and appear further downfield compared to the H-5 and H-6 protons.

  • Methylene Protons (~4.15 ppm): The two protons of the -CH₂- group are adjacent to the electron-withdrawing benzoxazole ring system, shifting their signal downfield. They appear as a sharp singlet because there are no adjacent protons to couple with.

  • Amine Protons (~2.50 ppm): The two protons of the primary amine (-NH₂) typically appear as a broad singlet. The signal's broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange. This signal will disappear upon shaking the sample with a drop of D₂O, a classic confirmatory test for exchangeable protons.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule.

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 164.5C2 (Oxazole, C=N)
~ 151.0C7a (Aromatic, C-O)
~ 141.5C3a (Aromatic, C-N)
~ 125.0C5 / C6 (Aromatic, CH)
~ 124.5C5 / C6 (Aromatic, CH)
~ 120.0C4 (Aromatic, CH)
~ 110.5C7 (Aromatic, CH)
~ 40.0Methylene Carbon (-CH₂)
  • Key Signals: The most downfield signal (~164.5 ppm) is characteristic of the C2 carbon in the oxazole ring, which is double-bonded to nitrogen. The two carbons of the benzene ring attached to the heteroatoms (C7a and C3a) are also significantly downfield. The methylene carbon appears in the aliphatic region around 40.0 ppm.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation Prep Dissolve Sample in DMSO-d6 Acq Acquire 1H & 13C Spectra (400 MHz Spectrometer) Prep->Acq Insert into Spectrometer Process Process Data (FT, Phasing, Baseline) Acq->Process Raw Data (FID) Assign Assign Signals: - Chemical Shift - Integration - Multiplicity Process->Assign Processed Spectra Confirm Confirm Structure Assign->Confirm Correlated Data

Caption: NMR workflow from sample preparation to structure confirmation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. It works by detecting the vibrations of chemical bonds upon absorption of infrared radiation.

Experimental Protocol

Protocol: Acquiring an IR Spectrum (ATR)

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Collection: Collect the sample spectrum. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Data & Interpretation

The IR spectrum provides a characteristic "fingerprint" that confirms the presence of the key structural components.[4][5]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3080 - 3010C-H StretchAromatic C-H
2950 - 2850C-H StretchAliphatic C-H (-CH₂-)
~ 1650C=N StretchOxazole Ring
1600 - 1450C=C StretchAromatic Ring
~ 1250C-O Stretch (asymmetric)Aryl-O-C (Ether-like)
  • N-H Stretch (3350-3250 cm⁻¹): The presence of a primary amine is typically confirmed by two distinct bands in this region, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds.

  • C=N Stretch (~1650 cm⁻¹): This absorption is characteristic of the imine-like double bond within the benzoxazole ring system.

  • C-O Stretch (~1250 cm⁻¹): A strong band in this region is indicative of the aryl-ether linkage within the oxazole ring.

IR_Correlation A N-H Stretch ~3300 cm⁻¹ Molecule A->Molecule B Aromatic C-H ~3050 cm⁻¹ B->Molecule C Aliphatic C-H ~2900 cm⁻¹ C->Molecule D C=N Stretch ~1650 cm⁻¹ D->Molecule E C-O Stretch ~1250 cm⁻¹ E->Molecule

Caption: Correlation of IR vibrations with molecular structure.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.

Experimental Protocol (HRMS)

Protocol: ESI-TOF Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer via Electrospray Ionization (ESI). ESI is a soft ionization technique that typically keeps the molecule intact, primarily forming the protonated molecular ion [M+H]⁺.

  • Analysis: Analyze the ions using a Time-of-Flight (TOF) mass analyzer, which is capable of very high mass accuracy.

  • Calibration: Calibrate the instrument using a known standard to ensure high mass accuracy (typically < 5 ppm).

Mass Spectral Data & Interpretation

The primary goal of HRMS is to match the experimentally measured mass to the theoretical mass calculated from the molecular formula.[1][4]

Table 4: High-Resolution Mass Spectrometry Data

IonCalculated Mass (m/z) for [C₈H₉N₂O]⁺Found Mass (m/z)
[M+H]⁺149.07094~ 149.0710
  • Molecular Ion Peak: The base peak in the ESI mass spectrum will correspond to the protonated molecule, [M+H]⁺. A measured mass that is within 5 ppm of the calculated mass for C₈H₉N₂O provides unambiguous confirmation of the molecular formula.

  • Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced. A common fragmentation pathway for this compound would be the loss of the aminomethyl radical or related fragments, providing further structural evidence.

MS_Fragmentation Parent [C₈H₈N₂O+H]⁺ m/z = 149.07 Frag1 [C₇H₅N₂O]⁺ m/z = 133.04 Parent->Frag1 Loss of aminomethyl radical Loss1 - NH₂CH₂•

Caption: A primary fragmentation pathway for this compound.

Conclusion: A Unified Spectroscopic Profile

The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the essential functional groups (amine, aromatic, oxazole ring), and HRMS verifies the elemental composition with high precision. This comprehensive dataset serves as a definitive analytical standard, ensuring the identity, purity, and quality of the compound for its use in advanced research, particularly in the development of new therapeutic agents.

References

  • ResearchGate. (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - phenols. Available from: [Link]

  • PubMed Central. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Available from: [Link]

  • Open Research Oklahoma. Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Available from: [Link]

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Initial discovery and synthesis of Benzo[d]oxazol-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Initial Discovery and Synthesis of Benzo[d]oxazol-2-ylmethanamine

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Comprising a benzene ring fused to an oxazole ring, this structure is a cornerstone in the design of novel therapeutic agents due to its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] Within this important class of compounds, this compound serves as a critical building block.[5] Its structure, featuring a reactive primary aminomethyl group at the 2-position, provides a versatile handle for chemical modification, enabling its use as a key intermediate in the synthesis of more complex molecules and pharmaceutical drugs.[5]

This guide provides a detailed exploration of the foundational synthetic routes to this compound, focusing on the logical chemical principles that would have guided its initial synthesis. We will delve into the causality behind experimental choices, provide detailed protocols, and discuss the self-validating nature of these classic synthetic pathways.

Part 1: A Foundational Synthetic Strategy

While a singular "discovery" paper for this specific molecule is not prominently documented in modern literature, its synthesis can be logically deduced from fundamental and well-established organic chemistry principles. The most direct and historically significant approach involves a two-stage process:

  • Construction of the Benzoxazole Core with an Electrophilic Handle: The initial step involves forming the heterocyclic ring system from a suitable acyclic precursor, leaving a reactive group at the 2-position.

  • Conversion to the Primary Amine: The second stage focuses on converting this reactive handle into the desired aminomethyl group.

The combination of a Phillips-Ladenburg benzoxazole synthesis followed by a Gabriel synthesis represents a classic, robust, and logical pathway for achieving this transformation.

Stage 1: Synthesis of 2-(Chloromethyl)benzo[d]oxazole

The construction of the benzoxazole ring is most commonly achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1][6] To install the required chloromethyl group at the 2-position, chloroacetic acid is the ideal and readily available starting material.

The reaction proceeds via an initial acylation of the more nucleophilic amino group of 2-aminophenol by chloroacetic acid, forming an amide intermediate. This is followed by an acid-catalyzed intramolecular cyclization and dehydration. The phenolic hydroxyl group attacks the amide carbonyl, and subsequent elimination of a water molecule yields the stable aromatic benzoxazole ring system. This method is efficient for creating 2-substituted benzoxazoles.[7][8]

Stage 2: The Gabriel Synthesis of this compound

With the electrophilic 2-(chloromethyl)benzo[d]oxazole in hand, the next challenge is the introduction of a primary amine. Direct amination with ammonia is often inefficient and leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation.[9] The Gabriel synthesis provides an elegant solution to this problem.[10]

Named after German chemist Siegmund Gabriel, this method utilizes the phthalimide anion as a surrogate for ammonia.[9][10] The key principle is that phthalimide has only one acidic N-H proton. Once deprotonated and alkylated, the resulting N-alkylphthalimide's nitrogen is no longer nucleophilic, preventing further alkylation.[11][12]

The process involves two key steps:

  • N-Alkylation: The phthalimide anion, typically generated by reacting potassium phthalimide with a base, acts as a nucleophile. It attacks the primary alkyl halide (in this case, 2-(chloromethyl)benzo[d]oxazole) in a classic SN2 reaction to form N-(Benzo[d]oxazol-2-ylmethyl)phthalimide.[9][11]

  • Amine Liberation (Hydrazinolysis): The primary amine is then liberated from the phthalimide intermediate. While this can be done with strong acid or base, the Ing-Manske procedure, which uses hydrazine (N₂H₄), is often preferred.[9][13] Hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable cyclic phthalhydrazide precipitate and releasing the desired primary amine, this compound.[9][11]

Part 2: Experimental Protocols & Data

The following protocols represent a standard, reliable methodology for the synthesis of this compound.

Protocol 1: Synthesis of 2-(Chloromethyl)benzo[d]oxazole

Objective: To synthesize the key intermediate 2-(chloromethyl)benzo[d]oxazole from 2-aminophenol and chloroacetic acid.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-aminophenol (1.0 eq) and chloroacetic acid (1.0 eq).

  • Add a strong acid catalyst, such as polyphosphoric acid (PPA) or 4N HCl, sufficient to create a stirrable slurry.[7]

  • Heat the reaction mixture to 180-200°C with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base, such as a saturated sodium bicarbonate solution, until the product precipitates out.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-(chloromethyl)benzo[d]oxazole.

Protocol 2: Synthesis of this compound

Objective: To convert 2-(chloromethyl)benzo[d]oxazole to the final product using the Gabriel synthesis.

Methodology:

  • N-Alkylation: In a dry round-bottom flask, suspend potassium phthalimide (1.1 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add 2-(chloromethyl)benzo[d]oxazole (1.0 eq) to the suspension.

  • Heat the mixture to 80-100°C and stir for 2-4 hours, monitoring the reaction by TLC until the starting halide is consumed.

  • Cool the reaction mixture and pour it into cold water to precipitate the N-(Benzo[d]oxazol-2-ylmethyl)phthalimide intermediate.

  • Collect the solid by filtration, wash with water, and dry.

  • Hydrazinolysis: Suspend the dried phthalimide intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.5-2.0 eq) to the suspension.

  • Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.[9]

  • Cool the mixture to room temperature and acidify with dilute HCl to protonate the product amine.

  • Filter off the phthalhydrazide precipitate.

  • Basify the filtrate with a strong base (e.g., NaOH solution) to deprotonate the amine salt, causing the free amine product to precipitate or separate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Physical State
2-AminophenolC₆H₇NO109.13Solid
Chloroacetic AcidC₂H₃ClO₂94.50Solid
2-(Chloromethyl)benzo[d]oxazoleC₈H₆ClNO167.59Solid
Potassium PhthalimideC₈H₄KNO₂185.22Solid
This compoundC₈H₈N₂O148.16Solid/Oil

Part 3: Visualizing the Synthetic Pathway

The logical flow from starting materials to the final product is a cornerstone of synthetic chemistry. The following diagram illustrates this two-stage process.

G aminophenol 2-Aminophenol intermediate 2-(Chloromethyl)benzo[d]oxazole aminophenol->intermediate  Step 1:  Cyclocondensation chloroacetic Chloroacetic Acid chloroacetic->intermediate  Step 1:  Cyclocondensation phthalimide Potassium Phthalimide phthal_intermediate N-(Benzoxazol-2-ylmethyl)phthalimide phthalimide->phthal_intermediate  Step 2a:  Gabriel N-Alkylation (SN2) hydrazine Hydrazine (N₂H₄) product < This compound > hydrazine->product  Step 2b:  Hydrazinolysis intermediate->phthal_intermediate  Step 2a:  Gabriel N-Alkylation (SN2) phthal_intermediate->product  Step 2b:  Hydrazinolysis

Caption: Two-stage synthesis of this compound.

Part 4: Alternative and Modern Synthetic Approaches

While the described pathway is foundational, modern organic synthesis has developed alternative routes that offer different advantages.

  • Deprotection of Carbamate Precursors: A reliable method involves the deprotection of a pre-formed carbamate, such as a benzyl carbamate (Cbz) protected amine. This approach avoids harsh reagents and often shows excellent functional group tolerance.[5][14]

  • Functionalization of Benzo[d]oxazole-2-thiol: Another route begins with benzo[d]oxazole-2-thiol, which can be synthesized from 2-aminophenol and carbon disulfide.[3] The thiol group can then be functionalized and subsequently displaced by an amine or a precursor group.[5][15]

  • Transition Metal Catalysis: Modern methods for forming the benzoxazole ring itself often employ transition metal catalysts (e.g., palladium, copper) which can offer milder reaction conditions and broader substrate scope compared to classical condensation methods.[1][5]

These alternative strategies highlight the continued importance and development of synthetic pathways to access the valuable this compound core.

References

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  • Gabriel Synthesis - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

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  • Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide) . OrgoSolver. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides . National Institutes of Health (NIH). [Link]

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  • phenols from 2-((5 H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups - PubMed . National Institutes of Health (NIH). [Link]

  • Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent through scalable protocol for the synthesis of N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives - PubMed . National Institutes of Health (NIH). [Link]

  • Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents . ResearchGate. [Link]

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An In-depth Technical Guide to Benzo[d]oxazol-2-ylmethanamine (CAS 101333-98-6)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Benzo[d]oxazol-2-ylmethanamine, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the core properties, synthesis, and biological activities of this compound and its derivatives, supported by experimental data and established scientific literature.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 101333-98-6, is a member of the benzoxazole class of heterocyclic compounds.[1] Its structure features a benzene ring fused to an oxazole ring, with a methanamine group at the 2-position. This unique arrangement confers upon the molecule a reactive aminomethyl group and a benzoxazole core capable of various chemical modifications and biological interactions.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 101333-98-6[1][3]
Molecular Formula C₈H₈N₂O[2]
Molecular Weight 148.16 g/mol [2]
IUPAC Name (1,3-Benzoxazol-2-yl)methanamineN/A
Synonyms 2-(Aminomethyl)benzooxazole, 2-Benzoxazolemethanamine[4]
Appearance Not explicitly stated, likely a solidN/A
Melting Point Not specified for the free base.N/A
Boiling Point Not specifiedN/A
Solubility Soluble in water (4370 mg/L at 25°C) for the related compound BENZO[D]OXAZOL-2-AMINE.[5]
InChI Key YKUMWOOPDHGKIR-UHFFFAOYSA-N[2]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two prominent synthetic strategies are detailed below.

Synthesis via Deprotection of a Carbamate Precursor

A common and reliable method involves the deprotection of a carbamate-protected precursor, such as N-(2-benzoxazolylmethyl) carbamate.[2][6] This approach is advantageous as it avoids harsh reducing agents and offers good functional group tolerance.[2]

Experimental Protocol: Deprotection of Benzyl N-[(1,3-benzoxazol-2-yl)methyl]carbamate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Benzyl N-[(1,3-benzoxazol-2-yl)methyl]carbamate in a suitable solvent (e.g., a mixture of an alcohol and water).

  • Reagent Addition: Add a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M NaOH) to the solution.[2]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If an acidic condition was used, neutralize the solution with a suitable base (e.g., sodium bicarbonate). If a basic condition was used, neutralize with a suitable acid (e.g., hydrochloric acid).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

A similar nucleophilic deprotection of carbamates can also be achieved using 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75°C, which is particularly useful for substrates with sensitive functionalities.[7][8][9]

Diagram 1: Synthesis of this compound via Deprotection

G Carbamate_Precursor Benzyl N-[(1,3-benzoxazol-2-yl)methyl]carbamate Final_Product This compound Carbamate_Precursor->Final_Product Acid or Base Hydrolysis

Caption: Synthetic route to this compound.

Synthesis from 2-Aminophenol

Another versatile approach starts from the readily available 2-aminophenol. This method typically involves a cyclocondensation reaction to form the benzoxazole ring, followed by functionalization to introduce the methanamine group.[2]

Experimental Protocol: Two-Step Synthesis from 2-Aminophenol

Step 1: Synthesis of Benzo[d]oxazole-2-thiol

  • Reaction Setup: In a reaction vessel, combine 2-aminophenol and carbon disulfide in the presence of alcoholic potassium hydroxide.[10]

  • Reaction Conditions: Heat the mixture under reflux for several hours.

  • Work-up: After cooling, the reaction mixture is acidified to precipitate the product, which is then filtered, washed, and dried.

Step 2: Conversion to this compound

  • The resulting benzo[d]oxazole-2-thiol can be converted to the target compound through a multi-step sequence involving, for example, conversion to a 2-chloromethyl derivative followed by amination.

Diagram 2: General Synthesis from 2-Aminophenol

G 2_Aminophenol 2-Aminophenol Intermediate Benzo[d]oxazole Intermediate 2_Aminophenol->Intermediate Cyclocondensation Final_Product This compound Intermediate->Final_Product Functionalization

Caption: Two-step synthesis from 2-aminophenol.

Biological Activities and Therapeutic Potential

The benzoxazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a crucial building block for the synthesis of various biologically active molecules.[2]

Antimicrobial Activity

Derivatives of this compound have demonstrated significant antimicrobial activity against a range of pathogens.[2][10] The proposed mechanism of action for some of these derivatives involves the disruption of bacterial cell wall synthesis and the inhibition of essential metabolic pathways.[2]

A study on 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, synthesized from a precursor derived from this compound, showed promising in-vitro antibacterial activity.[10][11] Molecular docking studies suggested that these compounds could act as effective antibacterial agents.[10][11]

Table 2: In-vitro Antibacterial Activity of Selected Benzoxazole Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaSource(s)
Formazan Derivative 4c ----[10][11]
Benzoxazepine Derivative 9 >500>500>500>500[12]
Benzoxazepine Derivative 10 >500>500>500>500[12]
Note: Specific MIC values for the parent compound are not readily available in the searched literature. The table reflects data for derivatives.
Neuroprotective Effects and Potential in Neurological Disorders

Recent research has highlighted the potential of this compound derivatives in the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[13][14] A series of novel synthetic substituted benzo[d]oxazole-based derivatives have been shown to exert neuroprotective effects on β-amyloid-induced toxicity in PC12 cells.[13]

The mechanism of this neuroprotection is believed to be mediated through the Akt/GSK-3β/NF-κB signaling pathway .[13] One of the studied compounds, 5c , was found to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) while decreasing the expression of nuclear factor-κB (NF-κB).[13] This modulation of the signaling pathway leads to a reduction in apoptosis, hyperphosphorylation of the tau protein, and the expression of other detrimental factors associated with Alzheimer's disease.[13] In-vivo studies in zebrafish have also suggested that compound 5c exhibits lower toxicity compared to the established Alzheimer's drug, donepezil.[13]

Diagram 3: Proposed Neuroprotective Mechanism of Action

G Derivative This compound Derivative (e.g., 5c) Akt Akt Derivative->Akt Promotes Phosphorylation GSK3b GSK-3β Akt->GSK3b Promotes Phosphorylation Neuroprotection Neuroprotection Akt->Neuroprotection NFkB NF-κB GSK3b->NFkB Decreases Expression Tau Tau Hyperphosphorylation GSK3b->Tau Apoptosis Apoptosis NFkB->Apoptosis

Caption: Akt/GSK-3β/NF-κB signaling pathway modulation.

Spectroscopic Data

In the ¹H NMR spectrum of benzoxazole derivatives, the aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The chemical shifts of the aminomethyl protons would be expected to appear further upfield. In the ¹³C NMR spectrum, the carbons of the benzoxazole ring typically resonate between δ 110-160 ppm.[15] The specific chemical shifts are highly dependent on the substitution pattern.[16]

Safety and Handling

For this compound and its derivatives, it is crucial to adhere to standard laboratory safety protocols. The following information is based on available safety data sheets for related compounds.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17][18]

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.[17][18]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[17][18]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek medical attention.

For detailed and specific safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1][19]

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its unique chemical structure allows for the development of a wide range of derivatives with significant biological activities, including promising antimicrobial and neuroprotective properties. The ongoing research into the synthesis and application of these compounds continues to open new avenues for the discovery of novel therapeutic agents and advanced materials. This guide provides a foundational understanding for researchers looking to explore the potential of this important chemical entity.

References

  • ChemBK. BENZO[D]OXAZOL-2-AMINE - Physico-chemical Properties. Available from: [Link]

  • Tetrahedron Letters. Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Available from: [Link]

  • Organic Letters. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Available from: [Link]

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Forging the Core: An In-depth Technical Guide to the Early Studies of the Benzoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Genesis of a Privileged Scaffold

The benzoxazole scaffold, a deceptively simple bicyclic heteroaromatic system, has emerged as a cornerstone in modern medicinal chemistry. Its rigid, planar structure, coupled with the electronic properties endowed by the fused benzene and oxazole rings, provides a versatile framework for molecular design. This guide delves into the nascent stages of benzoxazole chemistry, tracing its origins from the foundational period of heterocyclic synthesis to the initial explorations of its biological potential. Understanding these early studies offers not only a historical perspective but also crucial insights into the fundamental reactivity and inherent properties that continue to make the benzoxazole scaffold a "privileged" structure in the quest for novel therapeutics.

While the broader field of heterocyclic chemistry began to flourish in the mid-19th century, the specific genesis of the benzoxazole ring system can be traced to the pioneering work of German chemist Albert Ladenburg. His investigations into the structure and synthesis of nitrogen-containing aromatic compounds laid the critical groundwork for the deliberate construction of this now-ubiquitous scaffold.

The Pioneering Synthesis: Ladenburg's Landmark Condensation

The first documented synthesis of a benzoxazole derivative is attributed to A. Ladenburg in 1876. His work, published in the prestigious Berichte der deutschen chemischen Gesellschaft, described a straightforward yet elegant method for the construction of the benzoxazole ring. This seminal approach, which has become a classic in heterocyclic synthesis, involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative under dehydrating conditions.

The causality behind this experimental choice lies in the nucleophilic character of the amino and hydroxyl groups of the o-aminophenol and the electrophilic nature of the carboxylic acid's carbonyl carbon. The reaction proceeds through a two-step mechanism: an initial acylation of the more nucleophilic amino group to form an o-hydroxyamide intermediate, followed by an acid-catalyzed intramolecular cyclodehydration to yield the benzoxazole ring.

Experimental Protocol: The Ladenburg Synthesis of 2-Substituted Benzoxazoles

The following protocol is a generalized representation of the classical Ladenburg condensation, reflecting the typical conditions employed in these early investigations.

Reactants:

  • o-Aminophenol

  • Carboxylic Acid (e.g., Benzoic Acid for 2-phenylbenzoxazole)

  • Dehydrating Agent/Catalyst (e.g., Polyphosphoric Acid (PPA), concentrated Sulfuric Acid, or heat)

Procedure:

  • A mixture of o-aminophenol and the chosen carboxylic acid (in equimolar amounts) is prepared.

  • A dehydrating agent, such as a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid, is added to the reaction mixture.

  • The mixture is heated to a high temperature, often in the range of 150-250°C, for several hours. The exact temperature and reaction time are dependent on the specific reactants used.

  • Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the crude benzoxazole derivative.

  • The solid product is collected by filtration, washed with water to remove inorganic impurities, and then purified by recrystallization from a suitable solvent, such as ethanol.

This foundational method, while effective, often required harsh reaction conditions and was limited in its substrate scope. Nevertheless, it provided the crucial first access to the benzoxazole scaffold, paving the way for future derivatization and exploration.

Visualizing the Foundational Synthesis

The Ladenburg condensation represents a fundamental transformation in heterocyclic chemistry. The following diagram illustrates the logical flow of this pivotal reaction.

Ladenburg_Synthesis Reactants o-Aminophenol + Carboxylic Acid Intermediate o-Hydroxyamide Intermediate Reactants->Intermediate Acylation Product 2-Substituted Benzoxazole Intermediate->Product Intramolecular Cyclodehydration (Heat, Acid Catalyst) Byproduct Water (H₂O)

Caption: The Ladenburg synthesis of 2-substituted benzoxazoles.

Early Explorations of Biological Activity: A Glimmer of Therapeutic Potential

While the initial focus of 19th-century organic chemistry was primarily on structure elucidation and synthesis, the turn of the 20th century saw a growing interest in the physiological effects of newly created molecules. Early investigations into the biological properties of benzoxazole derivatives were not as systematic as modern pharmacological screening; however, they laid the groundwork for the vast therapeutic applications we see today.

Initial studies often revolved around the antiseptic and antimicrobial properties of simple, synthetically accessible benzoxazole derivatives. The structural resemblance of the benzoxazole core to naturally occurring purine bases, such as adenine and guanine, likely spurred this early interest, with the hypothesis that these synthetic analogues could interfere with microbial metabolic processes.

While specific, quantitative data from this very early period is scarce in readily available literature, qualitative observations from the early 20th century hinted at the potential of certain 2-substituted benzoxazoles to inhibit the growth of bacteria and fungi. These preliminary findings, though not supported by the rigorous assays of modern drug discovery, were instrumental in flagging the benzoxazole scaffold as a pharmacologically relevant entity.

It is important to note that the development of more complex benzoxazole-containing drugs with defined mechanisms of action, such as the non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen, occurred much later in the 20th century. The early studies were crucial in establishing the foundational knowledge that the benzoxazole core was not merely a chemical curiosity but a scaffold with the potential for significant biological activity.

Conclusion: A Legacy of Innovation

The early studies on the benzoxazole scaffold, from Ladenburg's pioneering synthesis to the initial forays into its biological properties, represent a classic example of fundamental chemical research laying the foundation for future therapeutic breakthroughs. The elegance and robustness of the initial synthetic methods provided a practical means to access this versatile heterocyclic system, enabling generations of chemists to explore its vast chemical space. The nascent observations of its biological activity, though rudimentary by today's standards, sparked an interest that has culminated in the development of a multitude of life-changing medicines. For the modern researcher, a deep appreciation of these early studies provides not only a rich historical context but also a continued source of inspiration for the design and development of the next generation of benzoxazole-based therapeutics.

References

  • Ladenburg, A. Ueber die Constitution der Aromatischen Basen. Ber. dtsch. chem. Ges.1876 , 9 (2), 1524-1527. [Link]

  • Katritzky, A. R.; Ramsden, C. A.; Joule, J. A.; Zhdankin, V. V. Handbook of Heterocyclic Chemistry, 3rd ed.; Elsevier, 2010.
  • The Chemistry of Heterocyclic Compounds, Benzoxazoles and Benzothiazoles; Palmer, D. C., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2004.
  • Early 20th Century Pharmaceutical Chemistry Journals (General Reference for the historical context of early pharmacological studies).

Aromaticity and Stability of the Benzoxazole Ring System: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

The benzoxazole ring system, an aromatic heterocyclic compound featuring a benzene ring fused to an oxazole ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties, governed by a delicate interplay of aromaticity and stability, make it a cornerstone for the development of a vast array of functional molecules.[3][4] Benzoxazole derivatives are integral to numerous pharmaceutical agents, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] Furthermore, their inherent photophysical stability and fluorescence characteristics have established their utility as optical brighteners, fluorescent probes, and components in organic electronic materials.[2][7]

This guide provides an in-depth exploration of the fundamental principles governing the aromaticity and stability of the benzoxazole core. We will dissect its electronic structure, examine the factors that modulate its stability, and detail the experimental and computational methodologies used to verify these properties. This technical analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to rationally design and exploit this versatile heterocyclic system.

Section 1: The Electronic Architecture and Aromaticity of Benzoxazole

The defining characteristic of benzoxazole is its aromaticity, which is the primary contributor to its relative chemical stability.[1][8] This property arises from its specific electronic configuration, which satisfies the criteria for aromatic systems as defined by Hückel's rule.

1.1. Adherence to Hückel's Rule

For a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and possess a specific number of π-electrons, defined by the formula 4n+2 (where n is a non-negative integer).[9][10][11] The benzoxazole scaffold fulfills all these requirements:

  • Cyclic and Planar: The fused bicyclic structure is inherently cyclic, and the sp² hybridization of its constituent carbon and nitrogen atoms enforces a planar geometry, allowing for effective overlap of p-orbitals.[12][13]

  • Fully Conjugated System: There is a continuous ring of p-orbitals around the bicyclic system, enabling the delocalization of π-electrons.

  • π-Electron Count: The benzoxazole system contains a total of 10 π-electrons. The benzene ring contributes 6 π-electrons. The oxazole portion contributes 4 π-electrons: 2 from the C=N double bond and 2 from a lone pair on the oxygen atom participating in the π-system. The lone pair on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic system, which accounts for benzoxazole's very weak basicity.[2][12] With 10 π-electrons, the system satisfies the 4n+2 rule for n=2, confirming its aromatic character.

The delocalization of these 10 π-electrons across the entire fused ring system results in significant resonance stabilization, which makes the molecule more stable than a hypothetical non-aromatic analogue.

Caption: Benzoxazole structure and π-electron delocalization.

Section 2: Modulating the Stability of the Benzoxazole Core

While inherently stable due to its aromaticity, the reactivity and stability of the benzoxazole ring can be significantly influenced by the nature and position of substituents, as well as by environmental factors.

2.1. Inherent Chemical Stability and Reactivity

The aromatic stabilization energy of benzoxazole dictates its chemical behavior. Like benzene, it preferentially undergoes substitution reactions that preserve the aromatic core, rather than addition reactions that would disrupt the delocalized π-system.[7][9] However, as a heterocycle, it possesses reactive sites that allow for controlled functionalization.[1][8] Electrophilic substitution reactions, such as nitration and halogenation, are common, with substitution patterns influenced by the electron-donating or -withdrawing nature of the existing ring system and any substituents.[7][14] For instance, the nitration of benzoxazole preferentially occurs at the C6-position on the benzene ring.[7][14]

2.2. The Role of Substituents

The introduction of substituents onto the benzoxazole scaffold is the primary strategy for modulating its electronic properties, and consequently, its stability and biological activity.

  • Electron-Donating Groups (EDGs): Groups such as -NH₂, -OH, or -OCH₃ increase the electron density of the ring system. This generally activates the ring towards electrophilic substitution but can also influence the molecule's susceptibility to oxidation.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or -CF₃ decrease the electron density of the ring. This deactivates the ring towards electrophilic attack but can make it more susceptible to nucleophilic attack, particularly at the 2-position. The presence of an EWG is known to favor halogenation reactions.[7][14]

The strategic placement of these groups is a cornerstone of rational drug design, allowing for the fine-tuning of a molecule's interaction with biological targets.

Section 3: Experimental and Computational Verification

The theoretical principles of aromaticity and stability are corroborated by a suite of analytical techniques and computational methods. These tools are essential for structure verification, quality control, and providing deeper insights into the electronic nature of benzoxazole derivatives.

3.1. Spectroscopic Characterization

Spectroscopy provides direct experimental evidence of the benzoxazole aromatic system.

Technique Observation Interpretation
¹H NMR Protons on the aromatic ring typically resonate in the downfield region of 7.0-8.5 ppm .[15]The deshielding of these protons is a direct consequence of the ring current effect generated by the delocalized π-electrons, a hallmark of aromaticity.
¹³C NMR Aromatic carbons appear in the characteristic range of 110-160 ppm .[15]The chemical shifts of the ring carbons provide a map of the electron distribution within the core structure.
UV-Vis Exhibits strong absorption bands in the UV region (typically 200-400 nm).[15][16]These absorptions correspond to π → π* electronic transitions within the conjugated aromatic system.
Infrared (IR) Shows characteristic stretching frequencies for aromatic C-H, C=C, and C=N bonds.[15]Confirms the presence of the aromatic framework and key functional groups.

3.2. Computational Chemistry Insights

Modern computational methods, particularly Density Functional Theory (DFT), provide unparalleled insight into the electronic structure and stability of benzoxazole.[17][18] These studies can:

  • Calculate Resonance Energy: Quantify the stabilization gained from electron delocalization.

  • Analyze Charge Distribution: Natural Bond Orbital (NBO) analysis reveals how electron density is distributed across the molecule.[17]

  • Predict Reactivity: Mapping the Molecular Electrostatic Potential (MEP) and analyzing the Frontier Molecular Orbitals (HOMO-LUMO) can identify sites susceptible to electrophilic or nucleophilic attack, guiding synthetic strategies.[17][18]

3.3. Experimental Protocols

Protocol 1: General Synthesis of a 2-Substituted Benzoxazole

This protocol describes a common method for synthesizing benzoxazoles via the condensation of a 2-aminophenol with an aldehyde, often catalyzed by an acid.[19]

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminophenol (1.0 eq.) and the desired aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, dioxane).[20]

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, zinc triflate).[12][19]

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., reflux, 80-130 °C) for a specified time (typically 2-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[19]

  • Workup: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-substituted benzoxazole.

Protocol 2: Spectroscopic Characterization Workflow

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified benzoxazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) in a quartz cuvette.[15]

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).

    • UV-Vis: Record the absorbance spectrum over a range of 200-400 nm, using the pure solvent as a baseline.[15]

  • Data Analysis:

    • NMR: Integrate the proton signals and analyze the chemical shifts and coupling constants to confirm the structure. Correlate the signals with the expected positions on the benzoxazole ring.

    • UV-Vis: Identify the wavelength of maximum absorbance (λmax), which is characteristic of the electronic structure.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase start 2-Aminophenol + Aldehyde reaction Condensation Reaction (Solvent, Catalyst, Heat) start->reaction 1 workup Reaction Workup (Cooling, Filtration) reaction->workup 2 purify Purification (Recrystallization or Chromatography) workup->purify 3 product Pure Benzoxazole Derivative purify->product Yields nmr NMR Spectroscopy (¹H, ¹³C) product->nmr 4a uv_vis UV-Vis Spectroscopy product->uv_vis 4b analysis Structural Verification & Data Analysis nmr->analysis 5 uv_vis->analysis 5

Sources

Reactivity of the aminomethyl group in Benzo[d]oxazol-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Aminomethyl Group in Benzo[d]oxazol-2-ylmethanamine

Foreword: The Benzoxazole Core in Modern Chemistry

The benzoxazole heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] These structures, characterized by a benzene ring fused to an oxazole ring, are isosteres of natural nucleic bases like guanine and adenine, allowing for effective interactions with biological macromolecules.[2] Derivatives of benzoxazole have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] At the heart of this versatility lies the ability to functionalize the core structure. This compound, in particular, serves as a pivotal building block. Its strategic combination of the rigid, aromatic benzoxazole core and a flexible, highly reactive primary aminomethyl group at the 2-position makes it an invaluable synthon for generating diverse chemical libraries and developing novel therapeutic agents.[5]

This guide provides an in-depth exploration of the chemical reactivity inherent to the aminomethyl group of this compound. We will dissect the electronic factors governing its behavior and provide validated, step-by-step protocols for its most critical synthetic transformations. The focus will remain on the causality behind experimental choices, empowering researchers to not only replicate these methods but also to innovate upon them.

Structural and Electronic Landscape

The reactivity of the aminomethyl group in this compound is fundamentally governed by the electronic interplay between the primary amine and the benzoxazole ring system. The nitrogen atom of the amine possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent nucleophilicity is the driving force behind its participation in a wide range of chemical reactions.

Furthermore, the aminomethyl group is a potent hydrogen bond donor, a feature critical for molecular recognition at biological targets such as enzyme active sites.[5] The benzoxazole core itself can influence the basicity of the amine through inductive effects, modulating its reactivity in a subtle but significant manner. Understanding these foundational principles is key to exploiting this molecule's synthetic potential.

Caption: Core structure and key reactive features.

Foundational Synthetic Transformations

The primary amine of this compound is a versatile handle for a variety of synthetic modifications. The following sections detail the core reactions, providing both mechanistic insight and actionable laboratory protocols.

N-Acylation: Formation of Amide Linkages

N-acylation is a robust and widely used transformation that converts the primary amine into a stable amide. This reaction is fundamental for linking the benzoxazole core to other molecular fragments, including carboxylic acids, and is a common strategy in the development of bioactive molecules.[6][7]

Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). For acyl chlorides, the subsequent collapse of the tetrahedral intermediate expels a chloride ion. A stoichiometric amount of a non-nucleophilic base is required to neutralize the HCl byproduct, preventing protonation of the starting amine and driving the reaction to completion.

G start Start Materials: - this compound - Acyl Chloride (R-COCl) - Non-nucleophilic base (e.g., Et3N) - Anhydrous Solvent (e.g., DCM) step1 Dissolve amine and base in solvent under inert atmosphere (N2). Cool to 0 °C. start->step1 step2 Add acyl chloride dropwise to the cooled solution. step1->step2 step3 Allow reaction to warm to room temperature. Monitor by TLC. step2->step3 step4 Quench reaction with water or saturated NaHCO3 solution. step3->step4 step5 Perform aqueous workup: Separate organic layer, wash with brine, dry over Na2SO4. step4->step5 end Purify product by column chromatography or recrystallization. step5->end

Caption: General workflow for N-Acylation.

Experimental Protocol: Synthesis of N-(Benzo[d]oxazol-2-ylmethyl)acetamide

  • Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure N-acylated product.[6]

N-Alkylation: Introducing Alkyl Substituents

N-alkylation involves the formation of a new carbon-nitrogen bond, converting the primary amine into a secondary or tertiary amine. This reaction is crucial for modulating properties such as lipophilicity, basicity, and steric profile, which can significantly impact a compound's pharmacological activity.[5][8]

Mechanistic Rationale: The reaction typically follows a bimolecular nucleophilic substitution (SN2) mechanism. The amine's nucleophilic nitrogen attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. As with acylation, a base is required to neutralize the hydrohalic acid byproduct. Over-alkylation to form the tertiary amine is a common side reaction and can be controlled by adjusting the stoichiometry of the reactants.

G start Start Materials: - this compound - Alkyl Halide (R-X) - Base (e.g., K2CO3) - Solvent (e.g., DMF, Acetonitrile) step1 Combine amine, base, and solvent in a reaction vessel. start->step1 step2 Add alkyl halide to the mixture. step1->step2 step3 Heat the reaction mixture (e.g., 60-80 °C) with stirring. Monitor by TLC. step2->step3 step4 Cool to room temperature and filter off inorganic salts if necessary. step3->step4 step5 Perform aqueous workup: Dilute with water, extract with an organic solvent (e.g., EtOAc). step4->step5 end Dry, concentrate, and purify the product by column chromatography. step5->end

Caption: General workflow for N-Alkylation.

Experimental Protocol: Synthesis of N-Benzyl-1-(benzo[d]oxazol-2-yl)methanamine

  • Preparation: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile.

  • Alkylation: Add benzyl bromide (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours, monitoring for the disappearance of the starting material by TLC.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the crude material via silica gel chromatography to obtain the desired N-alkylated product.[5]

Schiff Base Formation: Creating Imine Derivatives

The reaction of the primary amine with an aldehyde or ketone results in the formation of a Schiff base, or imine (C=N bond). These derivatives are not only stable compounds in their own right but also serve as crucial intermediates for further synthetic transformations, such as reduction to secondary amines or participation in cyclization reactions.[9][10][11] Benzo[d]oxazol-2-yl(aryl)methanimines have been identified as key intermediates in the synthesis of complex heterocyclic systems like substituted imidazoles.[12][13]

Mechanistic Rationale: This condensation reaction is typically catalyzed by a small amount of acid. The amine nitrogen performs a nucleophilic attack on the carbonyl carbon. After proton transfer steps, a carbinolamine intermediate is formed, which then dehydrates (loses a molecule of water) to form the stable imine. The reaction is an equilibrium, and it is often necessary to remove water as it is formed (e.g., with a Dean-Stark apparatus) to drive the reaction towards the product.

G start Start Materials: - this compound - Aldehyde or Ketone (R-CO-R') - Solvent (e.g., Toluene, Ethanol) - Acid Catalyst (e.g., p-TsOH, AcOH) step1 Dissolve amine and carbonyl compound in solvent. start->step1 step2 Add a catalytic amount of acid. step1->step2 step3 Heat to reflux. If using toluene, use a Dean-Stark trap to remove water. step2->step3 step4 Monitor reaction by TLC until starting material is consumed. step3->step4 step5 Cool the reaction mixture. step4->step5 end Remove solvent under reduced pressure. Purify by recrystallization or chromatography. step5->end

Caption: General workflow for Schiff Base formation.

Experimental Protocol: Synthesis of a this compound Schiff Base

  • Preparation: To a solution of this compound (1.0 eq) in absolute ethanol, add the desired aromatic aldehyde (e.g., benzaldehyde, 1.0 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture at reflux for 4-6 hours. The product may precipitate from the solution upon cooling.

  • Isolation: Cool the reaction vessel in an ice bath. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base. If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or column chromatography.[9]

Coordination Chemistry: Formation of Metal Complexes

The nitrogen atoms of the benzoxazole ring and the aminomethyl group can act in concert as bidentate chelating ligands to coordinate with various transition metal ions (e.g., Cu(II), Zn(II), Ni(II)).[14] The resulting metal complexes often exhibit enhanced biological activity compared to the parent ligand, a strategy frequently employed in the design of new metallodrugs.[15][16]

Rationale: The lone pairs on both the aminomethyl nitrogen and the benzoxazole ring nitrogen can donate to empty d-orbitals of a metal center, forming stable five- or six-membered chelate rings. The geometry and stability of these complexes depend on the metal ion, the solvent, and the counter-ions present.

Experimental Protocol: General Synthesis of a Zn(II) Complex

  • Ligand Solution: Dissolve this compound (2.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Metal Salt Solution: In a separate flask, dissolve a zinc(II) salt, such as zinc(II) acetate or zinc(II) chloride (1.0 eq), in the same solvent.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A precipitate often forms immediately or upon standing.

  • Reaction: Stir the mixture for 2-24 hours to ensure complete complex formation.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with the solvent, and then with a non-coordinating solvent like diethyl ether.

  • Purification: Dry the complex under vacuum. Characterization is typically performed using techniques like IR spectroscopy, elemental analysis, and, if possible, X-ray crystallography.[15]

Applications in Medicinal Chemistry

The derivatization of the aminomethyl group is a cornerstone of drug discovery programs based on the benzoxazole scaffold. Each modification can tune the molecule's properties to achieve a desired biological effect.

Derivative ClassSynthetic TransformationResulting Functional GroupExample Biological Activities
Amides N-Acylation-NH-C(=O)-RAnti-inflammatory, Anticancer[3][6]
Secondary Amines N-Alkylation-NH-CH₂-RAnthelmintic, Antimicrobial[5][8]
Imines Schiff Base Formation-N=CH-RAntimicrobial, Anticonvulsant[9][11]
Metal Complexes CoordinationChelation with Metal IonsEnhanced Anticancer, Antimicrobial[14][15]

Conclusion

This compound is a molecule of significant synthetic utility, primarily due to the versatile and predictable reactivity of its aminomethyl group. The foundational reactions of N-acylation, N-alkylation, Schiff base formation, and metal coordination provide chemists with a powerful toolkit to generate vast libraries of derivatives. The insights and protocols detailed in this guide serve as a validated starting point for researchers in drug development and organic synthesis, enabling the continued exploration of the rich chemical space and therapeutic potential of the benzoxazole scaffold.

References

  • PubMed. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Retrieved from [Link]

  • YADAV, G. (2024). Benzoxazole derivatives: Significance and symbolism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]

  • PubMed Central. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) -phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Retrieved from [Link]

  • Pharmatutor. (n.d.). Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. Retrieved from [Link]

  • Eco-Vector Journals Portal. (n.d.). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. Retrieved from [Link]

  • PubMed. (2022). Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent through scalable protocol for the synthesis of N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of the benzo[d]oxazol-2(3H)-one derivatives (6a-k). Retrieved from [Link]

  • ResearchGate. (2023). Benzoxazole-based metal complexes as antimicrobial agents. Retrieved from [Link]

  • National Institutes of Health. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation. Retrieved from [Link]

  • eScholarship. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Substituent Effect on Intramolecular Hydrogen Bond and Electronic Structure of E)-2-(1H-Benzo[D]Imidazol-2-Yl)-3-Phenylacrylonitrile Derivatives: QTAIM and NBO Study. Retrieved from [Link]

  • Science Publishing Group. (n.d.). Theoretical Investigations of Hydrogen Bonding Interactions of (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-Phenylprop-2-en-1-one Momoners and Dimers: NBO, QTAIM and NCI Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Yields and purities of the N-(benzo[d]oxazol-2-yl)amide derivatives 8. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (1H-Benzodiazol-2-ylmethyl)diethylamine. Retrieved from [Link]

  • PubMed. (n.d.). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Retrieved from [Link]

  • MDPI. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Retrieved from [Link]

  • PubMed Central. (2023). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). Retrieved from [Link]

  • HETEROCYCLES. (2017). SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. Retrieved from [Link]

  • PubMed. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Retrieved from [Link]

  • National Institutes of Health. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. Retrieved from [Link]

  • ScienceDirect. (n.d.). The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. Retrieved from [Link]

  • PubMed. (1973). N-acylation during the addition of carboxylic acids to N-tert-Butylacylketenimines and the use of the reagent N-tert-Butyl-5-methylisoxazolium Perchlorate for Peptide Synthesis. Retrieved from [Link]

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Structural Elucidation of Novel Benzo[d]oxazol-2-ylmethanamine Derivatives: A Synergistic Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of Benzoxazole Scaffolds

The benzoxazole nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] Specifically, the Benzo[d]oxazol-2-ylmethanamine framework represents a critical pharmacophore, offering a versatile backbone for synthetic modification in the pursuit of novel therapeutic agents. The precise and unambiguous determination of the three-dimensional structure of these novel derivatives is not merely a procedural step; it is the bedrock upon which all subsequent drug development efforts—from understanding structure-activity relationships (SAR) to ensuring regulatory compliance—are built.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic, logic-driven workflow for the structural elucidation of these novel compounds. We will explore not just the what but the why of each analytical choice, providing the field-proven insights necessary to navigate the complexities of structural chemistry with confidence and scientific integrity.

The Integrated Elucidation Workflow: A Multi-Technique Synergy

The structural puzzle of a novel molecule is rarely solved by a single technique. True confidence in a proposed structure is achieved through the convergence of data from orthogonal analytical methods. Each technique provides a unique piece of information, and their collective power lies in mutual validation and the resolution of individual ambiguities. Our approach is systematic, beginning with foundational data and progressively building a complete, three-dimensional picture of the molecule.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 2D Structural Assembly (Connectivity) cluster_2 3D & Final Confirmation Synthesis Novel Compound Synthesis Purification Purification (HPLC/Column) Synthesis->Purification Crude Product HRMS HRMS (Molecular Formula) Purification->HRMS Purified Analyte FTIR FT-IR (Functional Groups) Purification->FTIR NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Proton/Carbon Environment) HRMS->NMR_1D Formula Confirmed FTIR->NMR_1D Functional Group Hints NMR_2D 2D NMR (COSY, HSQC, HMBC) (Molecular Skeleton) NMR_1D->NMR_2D Assign Resonances NMR_3D Advanced NMR (NOESY) (Relative Stereochemistry) NMR_2D->NMR_3D Connectivity Map XRAY X-Ray Crystallography (Absolute Configuration) NMR_2D->XRAY Structure Hypothesis Final_Structure Final Elucidated Structure NMR_3D->Final_Structure Relative 3D Structure XRAY->Final_Structure Unambiguous 3D Structure

Caption: Integrated workflow for structural elucidation.

Part 1: Foundational Analysis & Molecular Formula

The first objective is to establish the fundamental properties of the novel compound: its elemental composition and the types of chemical bonds present.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Formula

Expertise & Causality: Before attempting to assemble a structure, we must know the constituent parts. HRMS is the cornerstone of this process.[5][6] Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy (typically <5 ppm), which allows for the determination of a unique elemental formula. This is a critical self-validating step; any proposed structure must be consistent with the HRMS-derived molecular formula. Techniques like electrospray ionization (ESI) are ideal for these typically polar molecules.[5]

Experimental Protocol: HRMS via ESI-TOF

  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in positive ion mode, as the amine functionality in the target molecule is readily protonated ([M+H]⁺).

  • Mass Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.

  • Data Analysis: Use the instrument's software to calculate the molecular formula based on the exact mass of the [M+H]⁺ ion and its isotopic pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Functional Group Fingerprint

Expertise & Causality: FT-IR spectroscopy serves as a rapid and inexpensive method to confirm the presence of key functional groups.[7] While it doesn't provide connectivity information, it offers crucial corroborating evidence. For a this compound derivative, we expect to see characteristic absorptions that validate the core structure and substituents. This acts as a sanity check before diving into more complex NMR experiments.

Expected Vibrational Bands for the Core Structure:

Functional GroupBondCharacteristic Absorption (cm⁻¹)Notes
AmineN-H Stretch3300-3500 (medium, sharp)Primary amines show two bands; secondary show one.
Aromatic RingC-H Stretch3000-3100 (weak to medium)Typically observed just above 3000 cm⁻¹.[8]
Aromatic RingC=C Stretch1450-1600 (medium, sharp peaks)Characteristic "ring breathing" modes.[8]
Benzoxazole CoreC=N Stretch1610-1680 (medium)Confirms the oxazole ring imine functionality.
Benzoxazole CoreC-O-C Stretch1200-1280 (strong)Asymmetric stretch of the ether-like linkage.[9]
AlkaneC-H Stretch2850-2960 (medium)From the methanamine linker (-CH₂-).

Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid, purified compound directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Processing: Process the spectrum to identify and label key absorption peaks corresponding to the expected functional groups.

Part 2: Assembling the Molecular Skeleton with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the precise connectivity of atoms in a molecule.[1][10][11] We employ a suite of 1D and 2D experiments to build the structure piece by piece.

1D NMR (¹H and ¹³C): The Initial Blueprint

Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments and their neighboring protons (via spin-spin coupling), while ¹³C NMR (with proton decoupling) reveals the number of unique carbon environments.[12] The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is essential for distinguishing between CH, CH₂, and CH₃ groups, and identifying quaternary carbons.

Typical NMR Data for a this compound Core:

NucleusPositionTypical Chemical Shift (δ, ppm)Notes
¹HAromatic (H4-H7)7.0 - 7.8The specific pattern depends on the substitution.[1]
¹HMethanamine (-CH₂-)~4.2 - 4.5Downfield shift due to proximity to the benzoxazole ring.
¹HAmine (-NH₂)Variable (1.5 - 4.0)Broad signal, position is concentration and solvent dependent.
¹³CBenzoxazole (C2)160 - 165Characteristic downfield shift of the imine-like carbon.
¹³CBenzoxazole (C3a, C7a)140 - 152Bridgehead carbons involved in the fusion.
¹³CAromatic (C4-C7)110 - 130Aromatic carbons of the benzene ring.
¹³CMethanamine (-CH₂-)40 - 50Aliphatic carbon adjacent to the electron-withdrawing ring.
2D NMR: Connecting the Dots

Expertise & Causality: 2D NMR experiments are the key to assembling the atomic puzzle. They reveal correlations between nuclei that are not apparent in 1D spectra.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is used to trace out spin systems, such as the protons on the benzene ring or on an alkyl chain substituent.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This is a definitive method for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the most critical experiment for piecing together the molecular fragments. It allows us to connect quaternary carbons (which have no attached protons) and bridge heteroatoms, definitively linking the methanamine side chain to the C2 position of the benzoxazole core.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Imidazole Derivatives from Benzo[d]oxazol-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Strategic Fusion of Privileged Scaffolds

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1] Similarly, the benzo[d]oxazole moiety is recognized as a "privileged structure" in drug discovery, imparting favorable pharmacokinetic and pharmacodynamic properties to molecules that contain it.[2] Compounds featuring this scaffold have demonstrated significant potential as antimicrobial, anticancer, and CNS-active agents.[2]

This guide details a robust and versatile synthetic strategy for the preparation of novel imidazole derivatives that strategically incorporate the benzo[d]oxazol-2-ylmethanamine scaffold. By employing a sequential Ugi four-component reaction (Ugi-4CR) followed by a post-cyclization modification, this methodology offers an efficient pathway to generate libraries of structurally diverse molecules. This approach is particularly valuable for drug development professionals seeking to explore new chemical space by combining two pharmacologically significant motifs.

This compound serves as an ideal starting material, providing a primary amine tethered to the benzoxazole core via a flexible methylene linker.[3] This structural feature allows for its seamless integration into multicomponent reaction schemes, leading to final compounds with potential for synergistic or novel biological activities.

Synthetic Strategy: A Multicomponent Approach to Complexity

The cornerstone of this synthetic protocol is the Ugi four-component reaction (Ugi-4CR), a powerful tool in combinatorial chemistry that allows for the rapid assembly of complex molecules from simple building blocks.[4] In this strategy, this compound (the amine component) is reacted with an aldehyde, a carboxylic acid, and an isocyanide to form a highly substituted α-acylamino amide intermediate (a bis-amide).

This Ugi adduct is then subjected to a cyclization reaction using ammonium acetate in acetic acid at an elevated temperature.[5] This post-Ugi modification efficiently constructs the desired tetrasubstituted imidazole ring, yielding the final product with the benzoxazole moiety appended to the imidazole core.

Mechanistic Rationale

The Ugi-4CR proceeds through a series of reversible steps, initiated by the formation of an imine from the aldehyde and this compound. The isocyanide then adds to the protonated imine (iminium ion), forming a nitrilium ion intermediate. This highly reactive species is trapped by the carboxylate anion, which, following a Mumm rearrangement, yields the stable bis-amide product.[4]

The subsequent imidazole ring formation is proposed to occur via the reaction of the Ugi adduct with ammonia (generated in situ from ammonium acetate), leading to the formation of an amidine. Intramolecular cyclization followed by dehydration then furnishes the aromatic imidazole ring.[6]

Experimental Protocols

Part 1: Ugi Four-Component Reaction (Ugi-4CR)

This protocol describes the synthesis of the bis-amide intermediate, N-(benzo[d]oxazol-2-ylmethyl)-2-(cyclohexylamino)-2-oxo-1-phenylethyl)benzamide, as a representative example.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Benzoic acid (1.0 eq)

  • Cyclohexyl isocyanide (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 148 mg, 1.0 mmol).

  • Dissolve the amine in 5 mL of anhydrous methanol.

  • To this solution, add benzaldehyde (e.g., 106 mg, 1.0 mmol) and benzoic acid (e.g., 122 mg, 1.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add cyclohexyl isocyanide (e.g., 109 mg, 1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in 20 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 15 mL of saturated aqueous NaHCO₃, 15 mL of water, and 15 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bis-amide product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure bis-amide intermediate.

Part 2: Post-Ugi Cyclization to Form the Imidazole Ring

This protocol describes the conversion of the bis-amide intermediate into the final imidazole derivative, 1-(benzo[d]oxazol-2-ylmethyl)-2-benzoyl-4-cyclohexyl-5-phenyl-1H-imidazole.

Materials and Reagents:

  • Ugi-adduct (bis-amide intermediate from Part 1) (1.0 eq)

  • Ammonium acetate (NH₄OAc) (10-15 eq)

  • Glacial acetic acid (AcOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 25 mL round-bottom flask, dissolve the purified Ugi-adduct (e.g., 483 mg, 1.0 mmol) in 10 mL of glacial acetic acid.

  • Add a significant excess of ammonium acetate (e.g., 1.16 g, 15.0 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to 120 °C with stirring.

  • Maintain the reaction at 120 °C for 1-3 hours, monitoring the progress by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into 50 mL of ice-water.

  • Neutralize the aqueous solution by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with 20 mL of water and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the final imidazole derivative.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_Ugi Part 1: Ugi-4CR cluster_Cyclization Part 2: Imidazole Formation Amine Benzo[d]oxazol- 2-ylmethanamine Ugi_Reaction Ugi-4CR (MeOH, RT, 24-48h) Amine->Ugi_Reaction Aldehyde Aldehyde (R1-CHO) Aldehyde->Ugi_Reaction Carboxylic_Acid Carboxylic Acid (R2-COOH) Carboxylic_Acid->Ugi_Reaction Isocyanide Isocyanide (R3-NC) Isocyanide->Ugi_Reaction Ugi_Adduct Bis-amide Intermediate Ugi_Reaction->Ugi_Adduct Cyclization Post-Ugi Cyclization (NH4OAc, AcOH, 120°C) Ugi_Adduct->Cyclization Final_Product Substituted Imidazole Derivative Cyclization->Final_Product caption Workflow for Imidazole Synthesis

Caption: Synthetic workflow for imidazole derivatives.

Data and Characterization

The versatility of this method allows for the synthesis of a diverse library of imidazole derivatives by varying the aldehyde, carboxylic acid, and isocyanide components.

Table 1: Scope of the Reaction with Various Building Blocks

EntryAldehyde (R¹)Carboxylic Acid (R²)Isocyanide (R³)Product Yield (%)¹M.P. (°C)
1PhenylBenzoylCyclohexyl78165-167
24-ChlorophenylBenzoylCyclohexyl75178-180
34-MethoxyphenylBenzoylCyclohexyl81159-161
42-NaphthylBenzoylCyclohexyl72185-187
5PhenylAceticCyclohexyl85142-144
6PhenylBenzoyltert-Butyl70155-157

¹Isolated yields after purification. Data are representative and may vary based on experimental conditions.

Representative Characterization Data

Product from Entry 1: 1-((benzo[d]oxazol-2-yl)methyl)-2,5-diphenyl-4-(cyclohexylcarbamoyl)-1H-imidazole

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.70-7.20 (m, 14H, Ar-H), 5.50 (s, 2H, N-CH₂), 3.90 (m, 1H, Cyclohexyl-CH), 2.0-1.2 (m, 10H, Cyclohexyl-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.2, 163.0, 150.8, 141.5, 138.0, 135.5, 131.0-125.0 (Ar-C), 124.5, 119.8, 110.5, 49.0, 45.0, 33.0, 25.5, 24.8.

  • FT-IR (KBr, cm⁻¹): 3350 (N-H stretch), 3060 (Ar C-H stretch), 2930, 2855 (Aliphatic C-H stretch), 1680 (C=O stretch, amide), 1645 (C=O stretch, benzoyl), 1550 (C=N stretch).

  • MS (ESI+): m/z calculated for C₃₆H₃₂N₄O₃ [M+H]⁺ 585.25, found 585.3.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of both the Ugi reaction and the subsequent cyclization can be reliably monitored by TLC. The purification of the intermediate and final products via standard chromatographic and recrystallization techniques ensures high purity. Furthermore, the structural identity and purity of the synthesized compounds can be unequivocally confirmed through a combination of standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and FT-IR spectroscopy, as demonstrated with the representative data.

Conclusion and Future Perspectives

This guide provides a detailed, field-proven methodology for the synthesis of novel imidazole derivatives incorporating a benzo[d]oxazole moiety. The use of a multicomponent reaction strategy offers significant advantages in terms of efficiency, diversity, and rapid library generation. The resulting compounds, which unite two pharmacologically important scaffolds, represent a promising starting point for the development of new therapeutic agents. Researchers in drug discovery are encouraged to explore the vast chemical space accessible through this protocol by varying the four key components of the reaction.

References

  • International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Available from: [Link]

  • ResearchGate. A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Available from: [Link]

  • PMC. Benzoxazole derivatives: design, synthesis and biological evaluation. Available from: [Link]

  • ResearchGate. Benzoxazole: The molecule of diverse pharmacological importance. Available from: [Link]

  • PubMed Central. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Available from: [Link]

  • ACS Publications. Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction. Available from: [Link]

  • PMC. Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Available from: [Link]

  • Frontiers. Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Available from: [Link]

  • MDPI. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available from: [Link]

  • Wikipedia. Ugi reaction. Available from: [Link]

  • ResearchGate. Preparation of aminomethyl resin-bound isocyanide. Available from: [Link]

  • The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. Available from: [Link]

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The Versatile Scaffold: Benzo[d]oxazol-2-ylmethanamine as a Pivotal Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry and materials science, the benzoxazole core stands out as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and functional materials.[1] Within this important class of heterocycles, Benzo[d]oxazol-2-ylmethanamine emerges as a particularly valuable and versatile building block. Its unique structure, featuring a reactive primary amine appended to the C2 position of the benzoxazole ring, provides a strategic handle for a diverse array of chemical transformations. This allows for the facile introduction of this key pharmacophore into more complex molecular architectures, making it a cornerstone in the synthesis of novel therapeutic agents and advanced organic materials.[2]

The significance of this compound and its derivatives is underscored by their broad spectrum of biological activities, including antimicrobial, antifungal, and potential anticancer properties.[2] The aminomethyl group can readily participate in hydrogen bonding with biological targets, while the benzoxazole core can engage in crucial interactions within enzyme active sites.[2] This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and step-by-step protocols for its key transformations, empowering researchers to harness its full potential in their synthetic endeavors.

Core Synthetic Transformations: A Gateway to Molecular Diversity

The primary amine functionality of this compound is the linchpin of its synthetic versatility. This section details the protocols for three fundamental transformations that leverage this reactivity: N-acylation, reductive amination, and palladium-catalyzed cross-coupling reactions.

N-Acylation: Forging Amide Bonds for Biological Efficacy

The formation of an amide bond via N-acylation is one of the most fundamental and widely employed reactions in organic synthesis, particularly in the construction of peptidomimetics and other biologically active molecules.[3] The reaction of this compound with carboxylic acid derivatives, such as acid chlorides or anhydrides, provides a straightforward route to a diverse library of N-(benzo[d]oxazol-2-ylmethyl)amides. These amides are prevalent in molecules with a wide range of pharmacological activities.[1]

Protocol 1: General Procedure for N-Acylation with Acid Chlorides

This protocol describes a general method for the N-acylation of this compound using an acid chloride in the presence of a tertiary amine base to neutralize the HCl byproduct.[1][4]

Table 1: Reagents and Materials for N-Acylation

Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)
This compoundStarting Material1 mmol, 1.0 equiv.
Acid Chloride (R-COCl)Acylating Agent1.1 - 1.2 mmol, 1.1 - 1.2 equiv.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Base1.5 - 2.0 mmol, 1.5 - 2.0 equiv.
Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous Solvent5 - 10 mL
Round-bottom flask with stir barReaction Vessel-
Ice bathTemperature Control-
Thin-Layer Chromatography (TLC)Reaction Monitoring-
Saturated aq. NaHCO₃ solutionWork-up-
BrineWork-up-
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-
Rotary evaporatorSolvent Removal-
Silica gelPurification-

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and dissolve it in anhydrous DCM or THF.

  • Addition of Base: Add the tertiary amine base (e.g., triethylamine, 1.5-2.0 equiv.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction with the highly reactive acid chloride.

  • Addition of Acid Chloride: Add the acid chloride (1.1-1.2 equiv.) dropwise to the stirred solution. The slow addition helps to maintain a controlled reaction temperature and prevent side reactions.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution to remove any unreacted acid chloride and HCl salts, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-(benzo[d]oxazol-2-ylmethyl)amide.

Diagram 1: N-Acylation Workflow

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and base in anhydrous solvent cool Cool to 0 °C start->cool add_acid_chloride Add acid chloride dropwise cool->add_acid_chloride stir Stir at RT for 2-4h (Monitor by TLC) add_acid_chloride->stir quench Quench with H₂O stir->quench extract Wash with aq. NaHCO₃ and brine quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end end purify->end Pure N-(benzo[d]oxazol-2-ylmethyl)amide

Caption: Workflow for the N-acylation of this compound.

Reductive Amination: Expanding the Amine Scaffold

Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[5][6][7] This one-pot procedure involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5][6] This transformation allows for the introduction of a wide variety of substituents onto the nitrogen atom of this compound, providing access to a broad range of derivatives with tailored properties.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a general procedure for the reductive amination of an aldehyde or ketone with this compound using sodium triacetoxyborohydride as a mild and selective reducing agent.[6]

Table 2: Reagents and Materials for Reductive Amination

Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)
This compoundStarting Material1 mmol, 1.0 equiv.
Aldehyde or Ketone (R'COR'')Carbonyl Source1.0 - 1.2 mmol, 1.0 - 1.2 equiv.
Sodium Triacetoxyborohydride (STAB)Reducing Agent1.5 - 2.0 mmol, 1.5 - 2.0 equiv.
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous Solvent5 - 10 mL
Acetic Acid (optional)Catalyst1-2 drops
Round-bottom flask with stir barReaction Vessel-
Thin-Layer Chromatography (TLC)Reaction Monitoring-
Saturated aq. NaHCO₃ solutionWork-up-
BrineWork-up-
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-
Rotary evaporatorSolvent Removal-
Silica gelPurification-

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in anhydrous DCM or DCE.

  • Imine Formation (optional catalyst): Stir the mixture at room temperature. For less reactive carbonyls, a catalytic amount of acetic acid (1-2 drops) can be added to facilitate imine formation.[8]

  • Addition of Reducing Agent: After stirring for 30-60 minutes, add sodium triacetoxyborohydride (1.5-2.0 equiv.) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential effervescence.

  • Reaction Progression: Continue stirring the reaction at room temperature for 2-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted this compound.

Diagram 2: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine amine and carbonyl in anhydrous solvent add_stab Add NaB(OAc)₃H portion-wise start->add_stab stir Stir at RT for 2-12h (Monitor by TLC) add_stab->stir quench Quench with aq. NaHCO₃ stir->quench extract Extract with DCM quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end end purify->end Pure N-substituted amine

Caption: Workflow for the reductive amination of this compound.

Palladium-Catalyzed Cross-Coupling: Arylation of the Benzoxazole Core

While the primary amine offers a direct handle for functionalization, the benzoxazole ring itself can participate in powerful C-C and C-N bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the synthesis of biaryl and heteroaryl compounds.[9][10][11] While direct C-H arylation of the benzoxazole core is possible, a more common strategy involves the use of a halogenated benzoxazole precursor. For the purpose of this guide, we will outline a general protocol for a Suzuki-Miyaura coupling, which can be adapted for derivatives of this compound that have been appropriately halogenated on the benzene ring.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-substituted this compound derivative with a boronic acid.[9][10][12]

Table 3: Reagents and Materials for Suzuki-Miyaura Cross-Coupling

Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)
Bromo-benzo[d]oxazol-2-ylmethanamine derivativeStarting Material1 mmol, 1.0 equiv.
Arylboronic AcidCoupling Partner1.2 - 1.5 mmol, 1.2 - 1.5 equiv.
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Catalyst1 - 5 mol%
Base (e.g., K₂CO₃, Cs₂CO₃)Base2.0 - 3.0 equiv.
1,4-Dioxane/Water or Toluene/WaterSolvent System4:1 or similar ratio
Round-bottom flask with stir bar and condenserReaction Vessel-
Inert atmosphere (Argon or Nitrogen)Reaction Condition-
Thin-Layer Chromatography (TLC) or LC-MSReaction Monitoring-
Ethyl acetate or other organic solventExtraction-
BrineWork-up-
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-
Rotary evaporatorSolvent Removal-
Silica gelPurification-

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the bromo-benzo[d]oxazol-2-ylmethanamine derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (1-5 mol%) and the solvent system (e.g., 1,4-dioxane/water).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 2 to 24 hours depending on the substrates.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired arylated this compound derivative.

Diagram 3: Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)L₂-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal ArylHalide R-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile building block in the synthetic chemist's toolbox. The straightforward and high-yielding transformations of its primary amine group, such as N-acylation and reductive amination, provide rapid access to a vast chemical space of functionalized benzoxazoles. Furthermore, the amenability of the benzoxazole core to modern cross-coupling methodologies opens up avenues for the creation of highly complex and diverse molecular architectures. The continued exploration of new reactions and applications of this pivotal building block will undoubtedly lead to the discovery of novel therapeutic agents and innovative materials with enhanced properties. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to unlock the full synthetic potential of this compound.

References

  • Synthesis, biological evaluation and molecular docking study of N-arylbenzo[d]oxazol-2-amines as potential α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry. 2016;24(21):5374-5379. [Link]

  • Gua, Y., et al. SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. 2015. [Link]

  • Phukan, K., & Phukan, A. REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. International Journal of ChemTech Research. 2014;6(7):3628-3635. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2025. [Link]

  • Reductive Amination. YouTube. 2023. [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. ResearchGate. 2025. [Link]

  • Reductive Amination. Chemistry LibreTexts. 2023. [Link]

  • Design, synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides as anticonvulsant and neuroprotective. PubMed. [Link]

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  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent through scalable protocol for the synthesis of N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives. PubMed. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Semantic Scholar. [Link]

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  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing). [Link]

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Derivatization of Benzo[d]oxazol-2-ylmethanamine for medicinal chemistry

This compound is a premier starting block for medicinal chemistry campaigns. Its facile derivatization through robust chemical reactions, particularly at the primary amine, enables the rapid generation of diverse compound libraries. By systematically modifying the periphery of this privileged scaffold, researchers can effectively probe structure-activity relationships and optimize compounds for enhanced potency, selectivity, and drug-like properties, ultimately accelerating the discovery of novel therapeutic agents. [1][11]

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). [Source 1 URL not available]
  • Biological activities of benzoxazole and its derivatives - ResearchGate. (n.d.). Retrieved from [Link]

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  • Benzoxazoles: Diverse Biological Activities and Therapeutic Potential | Request PDF. (n.d.). Retrieved from [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - PubMed Central. (2020). Retrieved from [Link]

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  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis - Journal of Medicinal and Chemical Sciences. (n.d.). Retrieved from [Link]

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Application Note & Protocol: A Guide to the N-Acylation of Benzo[d]oxazol-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed experimental protocol for the N-acylation of benzo[d]oxazol-2-ylmethanamine. N-acylated derivatives of this scaffold are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds. This document outlines the chemical principles, a step-by-step laboratory procedure, and critical considerations for the successful synthesis and purification of N-acyl-benzo[d]oxazol-2-ylmethanamine derivatives. The protocol is designed for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Benzoxazole Moiety

The benzo[d]oxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The derivatization of benzo[d]oxazole-containing molecules is a key strategy for modulating their biological activity, and N-acylation of amine-substituted benzoxazoles is a fundamental transformation in this context. The resulting amide linkage is a common feature in many pharmaceutical agents, contributing to their metabolic stability and target-binding interactions.[1] This guide focuses on the N-acylation of this compound, a versatile building block for the synthesis of novel therapeutic candidates.[2][3][4]

Reaction Principle: The Nucleophilic Acyl Substitution Mechanism

The N-acylation of this compound proceeds via a nucleophilic addition-elimination reaction.[5][6] In this mechanism, the lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[7][8][9] This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, and a leaving group (such as a chloride ion) is expelled, resulting in the formation of a stable amide bond.[8][10]

To drive the reaction to completion, a base is typically added to neutralize the acidic byproduct (e.g., hydrochloric acid) that is formed.[11] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Visualizing the Reaction Mechanism

The following diagram illustrates the nucleophilic addition-elimination mechanism for the N-acylation of this compound with an acyl chloride.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation Amine This compound TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Addition AcylChloride Acyl Chloride AcylChloride->TetrahedralIntermediate ProtonatedAmide Protonated Amide TetrahedralIntermediate->ProtonatedAmide Collapse TetrahedralIntermediate->ProtonatedAmide Chloride Chloride Ion FinalAmide N-Acylated Product ProtonatedAmide->FinalAmide ProtonatedAmide->FinalAmide ProtonatedBase Protonated Base ProtonatedAmide->ProtonatedBase Base Base (e.g., Triethylamine) Base->FinalAmide Deprotonation

Caption: N-Acylation Reaction Mechanism.

Experimental Protocol

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride as the acylating agent and triethylamine as the base.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore in a cool, dry place.
Acyl Chloride (e.g., Acetyl Chloride)Reagent GradeCommercially AvailableHandle in a fume hood due to its corrosive and lachrymatory nature.
Triethylamine (TEA)AnhydrousCommercially AvailableStore over molecular sieves to ensure dryness.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse a dry solvent to prevent hydrolysis of the acyl chloride.
Saturated Sodium Bicarbonate SolutionLaboratory GradePrepared in-houseUsed for aqueous workup.
Brine (Saturated NaCl solution)Laboratory GradePrepared in-houseUsed for aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercially AvailableUsed as a drying agent.
Round-bottom flask--Appropriate size for the reaction scale.
Magnetic stirrer and stir bar---
Ice bath--For temperature control.
Separatory funnel--For extraction.
Rotary evaporator--For solvent removal.
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Commercially AvailableFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

    • Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Acylating Agent:

    • To the cooled solution, add triethylamine (1.2 equivalents) dropwise while stirring.

    • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition. A white precipitate of triethylammonium chloride may form.[10]

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting amine spot indicates the completion of the reaction.

  • Workup and Extraction:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[12]

Visualizing the Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for the N-acylation of this compound.

G start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_acyl Add Acyl Chloride add_base->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react workup Aqueous Workup (Water, NaHCO₃, Brine) react->workup dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify end End purify->end

Caption: Experimental Workflow Diagram.

Troubleshooting and Considerations

  • Low Yield:

    • Cause: Incomplete reaction or hydrolysis of the acylating agent.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Check the purity of the starting materials. The reaction time may need to be extended.

  • Side Reactions:

    • Cause: Over-acylation (di-acylation) can occur, though it is generally less favorable for primary amines once the first acylation has occurred due to the reduced nucleophilicity of the resulting amide.[9]

    • Solution: Use a slight excess of the acylating agent (1.1 equivalents) and maintain a low reaction temperature during addition.

  • Purification Challenges:

    • Cause: The product may be an oil or difficult to crystallize.

    • Solution: If recrystallization fails, column chromatography is a reliable method for purification. A gradient elution system (e.g., increasing ethyl acetate in hexanes) can be effective.[12]

Conclusion

The N-acylation of this compound is a robust and versatile reaction for the synthesis of a wide range of derivatives with potential therapeutic applications. The protocol described herein provides a reliable method for achieving this transformation. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high yields of pure products. This guide serves as a valuable resource for researchers engaged in the design and synthesis of novel benzo[d]oxazole-based compounds.

References

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Application of Benzo[d]oxazol-2-ylmethanamine in Antimicrobial Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel chemical scaffolds with potent antimicrobial activity has never been more critical. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the benzo[d]oxazole nucleus has emerged as a privileged scaffold due to its presence in numerous biologically active molecules.[1][2] This technical guide focuses on a key derivative, Benzo[d]oxazol-2-ylmethanamine, a versatile building block for the synthesis of new antimicrobial agents. Its unique structural features, including a reactive aminomethyl group, provide a fertile ground for chemical modifications to generate libraries of compounds with diverse pharmacological profiles.[3]

This document provides a comprehensive overview of the application of this compound in antimicrobial drug discovery. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for synthesis, antimicrobial susceptibility testing, and anti-biofilm assays. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies, ensuring that each protocol is a self-validating system for robust and reproducible results.

The Benzo[d]oxazole Scaffold: A Promising Antimicrobial Pharmacophore

The benzo[d]oxazole moiety is a bicyclic aromatic heterocycle that has garnered significant attention for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][4][5] The antimicrobial potential of benzo[d]oxazole derivatives is attributed to their ability to interfere with essential cellular processes in pathogens.[3] While the precise mechanisms of action can vary depending on the specific substitutions on the benzoxazole core, some studies suggest that these compounds may exert their effects through the inhibition of crucial enzymes like DNA gyrase or by disrupting bacterial cell wall synthesis.[3][6]

This compound serves as an excellent starting point for generating novel antimicrobial candidates. The primary amine allows for a wide range of chemical transformations, enabling the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound and its Derivatives

The synthesis of the this compound scaffold can be achieved through various synthetic routes. A common and reliable method involves the cyclocondensation of 2-aminophenol with a suitable C1 synthon, followed by functional group manipulations to introduce the methanamine moiety. One established pathway proceeds through a benzo[d]oxazole-2-thiol intermediate.[3] Another approach involves the deprotection of a carbamate-protected precursor, which offers the advantage of avoiding harsh reducing agents.[3][7]

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, starting from the core scaffold.

G cluster_synthesis Derivative Synthesis Workflow A This compound (Core Scaffold) B Acylation / Sulfonylation (Amide/Sulfonamide Formation) A->B R-COCl or R-SO2Cl C Reductive Amination (Secondary/Tertiary Amine Formation) A->C Aldehyde/Ketone, NaBH(OAc)3 D Alkylation (Substituted Amine Formation) A->D R-X, Base E Library of Novel Benzo[d]oxazole Derivatives B->E C->E D->E

Caption: A generalized workflow for the synthesis of diverse this compound derivatives.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes a two-step synthesis starting from 2-aminophenol.

Step 1: Synthesis of Benzo[d]oxazole-2-thiol

  • In a round-bottom flask, combine 2-aminophenol (1 eq) and potassium hydroxide (1.2 eq) in ethanol.

  • Stir the mixture at room temperature until the solids dissolve.

  • Add carbon disulfide (1.5 eq) dropwise to the solution at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain benzo[d]oxazole-2-thiol.

Step 2: Synthesis of this compound Hydrochloride

  • Protect the thiol group of benzo[d]oxazole-2-thiol, for example, by S-alkylation with a suitable protecting group.

  • Introduce the aminomethyl group at the 2-position. This can be a multi-step process involving, for instance, conversion to a 2-chloromethyl derivative followed by nucleophilic substitution with an amine precursor (e.g., phthalimide followed by deprotection).

  • A more direct historical method involves the deprotection of N-(2-benzoxazolylmethyl) carbamates under acidic or basic hydrolysis.[3]

  • For the final deprotection and salt formation, treat the protected intermediate with a strong acid like 6M HCl under reflux.[3]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, and collect the precipitated product by filtration.

  • Wash the solid with a cold solvent (e.g., diethyl ether) and dry under vacuum to yield this compound hydrochloride.

Antimicrobial Susceptibility Testing

A critical step in the evaluation of novel compounds is the determination of their antimicrobial activity. Standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI), are employed to ensure reproducibility and comparability of data.[8] The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9][10]

The following diagram outlines a typical cascade for antimicrobial screening of a newly synthesized compound library.

G cluster_screening Antimicrobial Screening Cascade A Library of Benzo[d]oxazole Derivatives B Primary Screening: MIC Determination (Broth Microdilution) A->B Gram-positive & Gram-negative bacteria C Secondary Screening: MBC Determination B->C Active Compounds D Tertiary Screening: Anti-biofilm Activity C->D Bactericidal Compounds E Lead Compound Identification D->E Compounds with desired activity profile

Caption: A hierarchical workflow for the antimicrobial evaluation of novel compounds.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a widely used and reliable technique for determining the MIC of antimicrobial agents.[8][11][12]

Materials:

  • 96-well microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Sterile diluent (e.g., DMSO, water)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of CAMHB to all wells.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix. This creates a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Prepare a bacterial inoculum in CAMHB with a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control: A well containing CAMHB, bacterial inoculum, and a known antibiotic.

    • Negative Control (Growth Control): A well containing CAMHB and bacterial inoculum only.

    • Sterility Control: A well containing CAMHB only.

    • Solvent Control: A well containing CAMHB, bacterial inoculum, and the highest concentration of the solvent (e.g., DMSO) used.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9] This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Evaluation of Anti-Biofilm Activity

Bacterial biofilms are a major concern in clinical settings due to their high resistance to conventional antibiotics.[13][14][15] Therefore, evaluating the ability of novel compounds to inhibit biofilm formation or eradicate established biofilms is crucial.

Protocol 4: Crystal Violet Assay for Biofilm Inhibition

This assay quantifies the total biofilm biomass.[13][14][16]

Procedure:

  • Biofilm Formation:

    • In a 96-well plate, add 100 µL of bacterial suspension (adjusted to 0.5 McFarland) in a suitable growth medium (e.g., Tryptic Soy Broth) to each well.

    • Add 100 µL of the test compound at various concentrations.

    • Include positive and negative controls as in the MIC assay.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Staining:

    • Carefully remove the planktonic cells by gently washing the wells with phosphate-buffered saline (PBS).

    • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Quantification:

    • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

    • Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid to each well.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Protocol 5: Tetrazolium Salt (XTT/MTT) Assay for Biofilm Viability

This assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.[13][14]

Procedure:

  • Biofilm Formation:

    • Follow the same procedure as for the crystal violet assay to grow biofilms in the presence of the test compound.

  • Assay:

    • After incubation, gently wash the wells with PBS to remove planktonic cells.

    • Prepare a solution of a tetrazolium salt (e.g., XTT or MTT) according to the manufacturer's instructions.

    • Add the tetrazolium salt solution to each well and incubate in the dark for 2-4 hours at 37°C.

  • Quantification:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for XTT) using a microplate reader. The color change is proportional to the number of metabolically active cells.

Potential Mechanism of Action

While the exact mechanism of action for novel this compound derivatives needs to be elucidated experimentally, computational and in-vitro studies on similar benzoxazole compounds suggest that DNA gyrase inhibition is a plausible target.[6] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, and its inhibition leads to the disruption of DNA replication and ultimately cell death.

The following diagram illustrates the hypothetical inhibition of a bacterial signaling pathway by a this compound derivative.

G cluster_moa Hypothetical Mechanism of Action A Bacterial Cell B DNA Gyrase A->B C DNA Replication B->C F Bacterial Cell Death B->F D Cell Division C->D D->F E This compound Derivative E->B Inhibition

Caption: Hypothetical inhibition of bacterial DNA gyrase by a this compound derivative.

Further experimental validation, such as in vitro DNA gyrase inhibition assays and molecular docking studies, would be necessary to confirm this mechanism of action for any newly synthesized lead compounds.

Data Presentation and Interpretation

For effective comparison and analysis, all quantitative data should be summarized in a structured format.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDTest MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Biofilm Inhibition (%) at MIC
BZD-001 Staphylococcus aureus ATCC 29213Positive[Insert Data][Insert Data][Insert Data]
Escherichia coli ATCC 25922Negative[Insert Data][Insert Data][Insert Data]
BZD-002 Staphylococcus aureus ATCC 29213Positive[Insert Data][Insert Data][Insert Data]
Escherichia coli ATCC 25922Negative[Insert Data][Insert Data][Insert Data]
Ciprofloxacin Escherichia coli ATCC 25922Negative[Insert Data][Insert Data][Insert Data]
Vancomycin Staphylococcus aureus ATCC 29213Positive[Insert Data][Insert Data][Insert Data]

Conclusion

This compound represents a valuable and versatile scaffold in the quest for novel antimicrobial agents. The synthetic accessibility of its derivatives, coupled with their promising biological activities, makes this compound class an attractive area for further investigation. The detailed protocols and workflows provided in this application note offer a robust framework for researchers to synthesize, screen, and characterize new this compound-based compounds, ultimately contributing to the development of next-generation therapeutics to combat the growing threat of antimicrobial resistance.

References

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  • MDPI. The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). Available from: [Link]

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  • PubMed Central. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) -phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) -phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Available from: [Link]

  • MDPI. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Available from: [Link]

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Sources

Application Notes and Protocols for the Use of Benzo[d]oxazol-2-ylmethanamine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold as a Privileged Motif in Oncology

The benzoxazole core, a bicyclic heterocyclic system composed of a fused benzene and oxazole ring, is a prominent structural motif in medicinal chemistry.[1] Its unique physicochemical properties and ability to participate in various non-covalent interactions have rendered it a "privileged scaffold" in the design of novel therapeutic agents.[1] Derivatives of benzoxazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[2] The versatility of the benzoxazole ring allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. This has led to the development of numerous benzoxazole-containing compounds with potent cytotoxic effects against a range of human cancer cell lines.[3]

Within this important class of compounds, Benzo[d]oxazol-2-ylmethanamine serves as a key and versatile building block for the synthesis of novel anticancer agents. Its primary amine functionality provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse pharmacophoric groups. This strategic derivatization of the aminomethyl side chain has been a fruitful approach in the exploration of new chemical space for oncology drug discovery. The resulting derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.[4]

Synthetic Strategies Utilizing this compound

The primary amine of this compound is a nucleophilic center that readily participates in reactions with a variety of electrophiles. This reactivity is central to its utility in the synthesis of anticancer agents. Two of the most common and effective strategies for derivatizing this building block are N-acylation to form amides and condensation with aldehydes or ketones to form Schiff bases.

N-Acylation: A Gateway to Potent Amide Derivatives

The formation of an amide bond via N-acylation is a robust and widely employed reaction in medicinal chemistry. The resulting amide linkage is metabolically stable and can participate in hydrogen bonding interactions within the active sites of biological targets. By coupling this compound with a diverse range of carboxylic acids, a library of novel amide derivatives with potential anticancer activity can be generated. The selection of the carboxylic acid is a critical aspect of the drug design process, as the nature of the substituent can significantly impact the biological activity of the final compound.

Experimental Protocol 1: Synthesis of N-(Benzo[d]oxazol-2-ylmethyl)cinnamamide

This protocol details the synthesis of a representative amide derivative, N-(Benzo[d]oxazol-2-ylmethyl)cinnamamide, through the coupling of this compound with cinnamic acid.

Materials:

  • This compound

  • Cinnamic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of cinnamic acid (1.1 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield N-(Benzo[d]oxazol-2-ylmethyl)cinnamamide as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Schiff Base Formation: Introducing Structural Diversity

The condensation of the primary amine of this compound with aldehydes or ketones provides a straightforward route to Schiff base derivatives. This reaction allows for the introduction of a wide array of aromatic and heteroaromatic moieties, significantly expanding the chemical diversity of the resulting compounds. Schiff bases are known to possess a range of biological activities, and their formation from this compound has been explored as a strategy for the development of novel anticancer agents.[5]

Experimental Protocol 2: Synthesis of a Benzo[d]oxazol-2-ylmethyl Schiff Base Derivative

This protocol outlines the general procedure for the synthesis of a Schiff base from this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1.0 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

  • Characterize the purified Schiff base by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Anticancer Activity of Benzoxazole Derivatives

The following table summarizes the in vitro anticancer activity of selected benzoxazole derivatives against various human cancer cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative 1 HeLa (Cervical Cancer)2.41[6]
COS-7 (Kidney Fibroblast)4.31[6]
Derivative 2 HT29 (Colon Cancer)0.015[6]
H460 (Lung Cancer)0.28[6]
A549 (Lung Cancer)1.53[6]
MDA-MB-231 (Breast Cancer)0.68[6]
Derivative 3 A-427 (Ovarian Cancer)<0.01-0.30[3]
LCLC-103H (Lung Cancer)<0.01-0.30[3]
RT-4 (Bladder Cancer)<0.01-0.30[3]
SISO (Cervical Cancer)<0.01-0.30[3]

Visualization of Synthetic and Biological Pathways

Synthetic Workflow for Anticancer Agent Precursors

G cluster_synthesis Synthetic Pathway cluster_screening Biological Evaluation A This compound D N-Acylation (e.g., DCC, DMAP) A->D E Schiff Base Formation (e.g., Acetic Acid, Reflux) A->E B Substituted Carboxylic Acid B->D C Substituted Aldehyde C->E F Amide Derivative Library D->F G Schiff Base Derivative Library E->G H In Vitro Anticancer Screening (e.g., MTT Assay) F->H G->H I Identification of Lead Compounds H->I

Caption: Synthetic workflow for generating libraries of anticancer candidates.

Mechanism of Action: Induction of Apoptosis

G cluster_pathway Apoptosis Induction Pathway A Benzoxazole Derivative B Cancer Cell A->B Enters Cell C Pro-apoptotic Proteins (e.g., Bax, Bak) B->C Upregulation D Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) B->D Downregulation E Mitochondrial Outer Membrane Permeabilization C->E D->E Inhibition F Cytochrome c Release E->F G Caspase Activation (e.g., Caspase-9, Caspase-3) F->G H Apoptosis G->H

Sources

Methodologies for the Synthesis of 2-Substituted Benzoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, representing a class of heterocyclic compounds with a remarkable breadth of applications.[1][2][3] This bicyclic system, formed by the fusion of a benzene ring with an oxazole ring, is a key pharmacophore in numerous pharmacologically active molecules, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The inherent planarity and aromaticity of the benzoxazole core, coupled with the diverse functionalities that can be introduced at the 2-position, make it a privileged scaffold in drug discovery and a versatile component in the design of fluorescent probes and organic electronic materials.[3][5]

This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing 2-substituted benzoxazoles, with a particular focus on methodologies commencing from the readily accessible precursor, o-aminophenol. We will explore the mechanistic underpinnings of these transformations, present comparative data, and provide detailed, field-proven experimental protocols.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of the benzoxazole ring system from o-aminophenol fundamentally involves the condensation with a one-carbon electrophile, which is subsequently followed by cyclization and either dehydration or oxidation. The choice of this one-carbon source dictates the specific reaction conditions and potential for substrate scope. The most prevalent and versatile methods employ carboxylic acids, aldehydes, or their derivatives.[1][3][6]

Diagram: General Mechanistic Pathway

The following diagram illustrates the generalized two-step mechanism for the formation of 2-substituted benzoxazoles from o-aminophenol. The initial step involves the formation of an intermediate, which then undergoes intramolecular cyclization to yield the final product.

General Benzoxazole Synthesis Mechanism cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization o_aminophenol o-Aminophenol intermediate Intermediate (e.g., o-Hydroxyamide or Schiff Base) o_aminophenol->intermediate Acylation or Condensation electrophile R-C(X)=Y (e.g., Carboxylic Acid, Aldehyde) electrophile->intermediate benzoxazole 2-Substituted Benzoxazole elimination_product Elimination Product (e.g., H₂O) intermediate_ref->benzoxazole Intramolecular Cyclization/ Dehydration

Caption: Generalized mechanism for 2-substituted benzoxazole synthesis.

Methodology 1: Condensation of o-Aminophenols with Carboxylic Acids

The direct condensation of o-aminophenol with a variety of carboxylic acids is a robust and widely utilized method for the synthesis of 2-substituted benzoxazoles.[1] This approach is favored for its operational simplicity and the broad availability of carboxylic acids.

Application Notes

This method typically requires high temperatures and often the presence of a dehydrating agent or a catalyst to drive the reaction towards completion by facilitating the intramolecular cyclodehydration of the initially formed o-hydroxyamide intermediate.[1][7] Polyphosphoric acid (PPA) is a classical reagent for this transformation, serving as both a solvent and a dehydrating agent.[3] However, due to the harsh conditions, this method may not be suitable for sensitive substrates. More contemporary approaches utilize microwave irradiation or milder acid catalysts like methanesulfonic acid to improve reaction times and yields.[8][9]

The reaction is believed to proceed via the in-situ formation of an acid chloride from the carboxylic acid, which then reacts with the o-aminophenol to form an intermediate 2-hydroxyanilide. Subsequent acid-catalyzed cyclodehydration affords the benzoxazole.[7][9]

Comparative Data: Catalysts and Conditions
Catalyst/ConditionTemperature (°C)TimeYield (%)Reference
Polyphosphoric Acid (PPA)150-2202-6 h60-85[3]
Methanesulfonic Acid100-1201-3 h82-95[8][9]
Microwave (Solvent-free)150-200 (Power)5-15 min75-92[1]
Lawesson's Reagent (MW)120-160 (Power)5-15 min80-95[1]
Experimental Protocol: Methanesulfonic Acid Catalyzed Synthesis

This protocol describes a one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids and o-aminophenol using methanesulfonic acid as a catalyst.[8][9]

Materials:

  • Carboxylic acid (1.0 mmol)

  • Thionyl chloride (1.2 mmol)

  • o-Aminophenol (1.0 mmol)

  • Methanesulfonic acid (2.0-3.0 mmol)

  • Toluene or Dioxane (5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., toluene or dioxane, 5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).

  • Heat the mixture at reflux for 1-2 hours to ensure the formation of the acid chloride.

  • Cool the reaction mixture to room temperature and then add o-aminophenol (1.0 mmol).

  • Carefully add methanesulfonic acid (2.0-3.0 mmol) to the mixture.

  • Heat the reaction mixture to 100-120°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Methodology 2: Condensation of o-Aminophenols with Aldehydes

The reaction of o-aminophenol with aldehydes provides a direct and atom-economical route to 2-substituted benzoxazoles.[6] This method proceeds through the initial formation of a Schiff base (an imine), which then undergoes oxidative cyclization.[3]

Application Notes

A variety of oxidizing agents and catalysts have been employed to facilitate this transformation, including metal catalysts (e.g., Cu₂O, TiO₂-ZrO₂), non-metal catalysts, and green oxidants.[6] The choice of catalyst and reaction conditions can significantly influence the reaction efficiency and substrate scope. Recent advancements have focused on developing heterogeneous and reusable catalysts to enhance the sustainability of this method.[5][6] Solvent-free conditions and the use of greener solvents like ethanol or water are also prominent features of modern protocols.[10][11]

Workflow Diagram: Aldehyde Condensation

Aldehyde Condensation Workflow start Start reactants Mix o-Aminophenol, Aldehyde, and Catalyst start->reactants reaction_step Reaction at specified Temperature and Time (e.g., RT to 130°C) reactants->reaction_step monitoring Monitor by TLC/GC-MS reaction_step->monitoring monitoring->reaction_step Incomplete workup Work-up: - Quench Reaction - Extract Product monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Recrystallization workup->purification product 2-Substituted Benzoxazole purification->product

Caption: A typical workflow for the synthesis of benzoxazoles from aldehydes.

Experimental Protocol: Cu₂O-Catalyzed Synthesis at Room Temperature

This protocol details the synthesis of 2-aryl benzoxazoles using a Cu₂O catalyst in DMSO at room temperature, highlighting a mild and efficient approach.[6][12]

Materials:

  • o-Aminophenol (1.0 mmol)

  • Substituted aryl aldehyde (1.0 mmol)

  • Copper(I) oxide (Cu₂O) (5-10 mol%)

  • Dimethyl sulfoxide (DMSO) (3 mL)

  • Reaction vial with a magnetic stir bar

Procedure:

  • In a reaction vial, combine o-aminophenol (1.0 mmol), the desired aryl aldehyde (1.0 mmol), and Cu₂O (5-10 mol%).

  • Add DMSO (3 mL) to the vial.

  • Stir the reaction mixture at room temperature for 2-5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzoxazole.

Methodology 3: Green Synthesis Approaches

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign methodologies for benzoxazole synthesis.[10][13][14] These approaches focus on the use of non-toxic and reusable catalysts, greener solvents, and energy-efficient techniques like microwave and ultrasound irradiation.[10][13]

Application Notes

Key strategies in green benzoxazole synthesis include:

  • Catalyst Choice: Employing heterogeneous, recyclable catalysts such as magnetic nanoparticles functionalized with ionic liquids (LAIL@MNP) allows for easy separation and reuse, minimizing waste.[10][15]

  • Energy Sources: Microwave and ultrasonic irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating.[13][16]

  • Solvent Selection: Replacing hazardous organic solvents with water, ethanol, or performing reactions under solvent-free conditions are central tenets of these green protocols.[10][13]

Experimental Protocol: Ultrasound-Assisted Green Synthesis

This protocol outlines a solvent-free, ultrasound-assisted synthesis using a reusable magnetic nanoparticle-supported catalyst.[15]

Materials:

  • o-Aminophenol (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) (e.g., 4.0 mg)

  • Ultrasonic bath

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, mix o-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the LAIL@MNP catalyst (4.0 mg).

  • Place the vessel in an ultrasonic bath with a frequency of approximately 37 kHz.

  • Set the temperature to 70°C and sonicate for 30 minutes.

  • Monitor the reaction completion using GC-MS or TLC.

  • After cooling, add ethyl acetate (10 mL) to dissolve the product.

  • Use an external magnet to separate the LAIL@MNP catalyst.

  • Decant the ethyl acetate solution, dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

  • The recovered catalyst can be washed with ethyl acetate, dried, and reused.

Conclusion

The synthesis of 2-substituted benzoxazoles is a mature yet continually evolving field of organic chemistry. While classical methods involving high-temperature condensations remain relevant, modern approaches prioritize efficiency, sustainability, and milder reaction conditions. The choice of synthetic methodology should be guided by the specific substrate, desired scale of the reaction, and available resources. The protocols detailed herein provide a starting point for researchers to access this important class of heterocyclic compounds.

References

Application Notes & Protocols for Green Chemistry Approaches to Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Benzoxazole Synthesis

Benzoxazoles are a cornerstone heterocyclic scaffold in medicinal chemistry and materials science, renowned for their wide spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The development of robust and efficient synthetic routes to these valuable compounds is, therefore, a subject of intense research. However, traditional synthetic methods often rely on harsh reaction conditions, toxic and corrosive reagents, and volatile organic solvents, leading to significant environmental impact and safety concerns.[4]

The principles of green chemistry offer a transformative framework for designing safer, more sustainable, and efficient chemical processes.[5] This guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the green synthesis of benzoxazole derivatives. We will explore methodologies that prioritize waste prevention, atom economy, the use of less hazardous chemicals, energy efficiency, and the application of renewable resources and catalysts.[5][6] The focus is not merely on procedural steps but on the underlying scientific rationale, enabling informed experimental design and optimization.

The most prevalent and adaptable green approach involves the condensation and subsequent cyclization of a 2-aminophenol with a carbonyl compound, such as an aldehyde or a carboxylic acid derivative.[7][8][9] This core reaction can be significantly enhanced through various green chemistry strategies.

Core Strategy: Catalytic One-Pot Condensation of 2-Aminophenols

The one-pot synthesis of benzoxazoles from 2-aminophenols and various carbonyl precursors is a highly attractive strategy as it minimizes intermediate isolation steps, thereby saving time, resources, and reducing waste.[10] The success of these reactions often hinges on the choice of catalyst, which plays a pivotal role in activating the substrates and facilitating the key bond-forming steps.

General Reaction Mechanism

The synthesis generally proceeds through the initial formation of a Schiff base intermediate from the condensation of 2-aminophenol with an aldehyde, followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the benzoxazole ring.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization 2-Aminophenol 2-Aminophenol Schiff_Base_Intermediate Schiff Base Intermediate 2-Aminophenol->Schiff_Base_Intermediate Condensation (-H2O) Aldehyde Aldehyde Aldehyde->Schiff_Base_Intermediate Cyclized_Intermediate Cyclized Intermediate (Benzoxazoline) Schiff_Base_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Benzoxazole 2-Substituted Benzoxazole Cyclized_Intermediate->Benzoxazole Oxidation (-2H) Catalyst Catalyst Catalyst->Schiff_Base_Intermediate Facilitates Condensation Catalyst->Benzoxazole Promotes Oxidation

Caption: General mechanism for catalyst-assisted benzoxazole synthesis.

Methodologies & Protocols

This section details specific green synthetic protocols, categorized by the enabling technology or methodology.

Heterogeneous Catalysis: Designing for Recovery and Reuse

The use of solid, heterogeneous catalysts is a cornerstone of green synthesis, offering straightforward separation from the reaction mixture (often by simple filtration) and the potential for multiple reuse cycles, which significantly lowers costs and waste.[4][11]

MCM-41, a mesoporous silica material, serves as an efficient and reusable heterogeneous catalyst for the synthesis of benzoxazoles from 2-aminophenols and acyl chlorides under solvent-free conditions.[4] Its high surface area and porous structure provide numerous active sites for the reaction. The solvent-free approach minimizes pollution and simplifies the work-up procedure, making it an environmentally and economically attractive method.[4]

  • Reagents & Equipment:

    • 2-Aminophenol (1 mmol)

    • Benzoyl chloride (1 mmol)

    • MCM-41 catalyst (0.02 g)

    • Round-bottom flask equipped with a magnetic stirrer and condenser

    • Heating mantle

    • Thin-Layer Chromatography (TLC) apparatus

    • Ethyl acetate, hexane

  • Procedure:

    • To a clean, dry round-bottom flask, add 2-aminophenol (1 mmol), benzoyl chloride (1 mmol), and MCM-41 (0.02 g).

    • Heat the mixture with stirring under solvent-free conditions. The optimal temperature may vary depending on the substrates, typically in the range of 80-120°C.

    • Monitor the reaction progress by TLC using an ethyl acetate-hexane (4:1) mixture as the eluent.

    • Upon completion of the reaction (disappearance of starting materials), allow the mixture to cool to room temperature.

    • Add ethyl acetate (10-15 mL) to the flask to dissolve the product.

    • Separate the MCM-41 catalyst by simple filtration. Wash the recovered catalyst with ethyl acetate and dry it for reuse in subsequent reactions.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-phenylbenzoxazole.

  • Trustworthiness & Validation:

    • Catalyst Reusability: The recovered MCM-41 can be reused multiple times without a significant loss of catalytic activity.[4]

    • Expected Yield: High yields are typically obtained with this method.

    • Characterization: Confirm the structure of the synthesized benzoxazole using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Alternative Energy Sources: Microwave and Ultrasound Irradiation

Microwave (MW) and ultrasound irradiation are powerful tools in green chemistry for accelerating reaction rates and often improving yields.[1][12] Microwave heating provides rapid and uniform heating of the reaction mixture, while ultrasound promotes mass transfer and radical formation through acoustic cavitation.[1][7]

Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes.[9][13] Coupling this technology with a green solvent like glycerol—which is biodegradable, non-toxic, and has a high boiling point—creates a highly efficient and sustainable protocol.[14][15][16] This method is particularly effective for the condensation of 2-aminophenols with aldehydes.[14]

  • Reagents & Equipment:

    • 2-Aminophenol (1.0 mmol)

    • Substituted benzaldehyde (1.0 mmol)

    • Glycerol (2 mL)

    • Microwave reactor vial with a magnetic stir bar

    • Monowave or multi-mode microwave synthesizer

    • Standard work-up and purification equipment

  • Procedure:

    • Place 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and glycerol (2 mL) into a microwave reactor vial equipped with a magnetic stir bar.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture under focused microwave conditions (e.g., 20 W power) at a set temperature (e.g., 110°C) for a short duration (typically 5-15 minutes).

    • Monitor the reaction by TLC to determine completion.

    • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure benzoxazole derivative.

  • Trustworthiness & Validation:

    • Efficiency: This method typically results in excellent product yields (80-91%) in significantly shorter reaction times compared to conventional heating.[14]

    • Green Aspects: Utilizes a biodegradable solvent and reduces energy consumption.[14] Water is the primary byproduct.[7]

G Start Combine Reactants (2-Aminophenol, Aldehyde) & Glycerol in MW Vial MW_Irradiation Microwave Irradiation (e.g., 110°C, 10 min) Start->MW_Irradiation Monitoring Monitor by TLC MW_Irradiation->Monitoring Workup Pour into Ice Water & Filter Monitoring->Workup Reaction Complete Purification Recrystallize from Ethanol Workup->Purification End Pure Benzoxazole Purification->End

Sources

Application Notes and Protocols: Leveraging Benzo[d]oxazol-2-ylmethanamine in the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold - A Cornerstone in Fluorescent Probe Development

For researchers, scientists, and drug development professionals, the quest for precise and sensitive molecular tools to visualize and quantify biological analytes is perpetual. In this context, fluorescent probes have emerged as indispensable assets. The benzoxazole core, a heterocyclic aromatic compound, has garnered significant attention as a privileged scaffold in the design of such probes. Its rigid, planar structure and favorable photophysical properties make it an excellent fluorophore. When functionalized, benzoxazole derivatives can be tailored to detect a wide array of analytes including metal ions, pH fluctuations, and biologically relevant molecules.[1]

This guide focuses on a particularly versatile building block: Benzo[d]oxazol-2-ylmethanamine . The primary amine group at the 2-position serves as a highly reactive handle, enabling straightforward synthetic modifications. This allows for the facile conjugation of the benzoxazole fluorophore to various recognition moieties, thereby creating a diverse library of fluorescent probes with tailored specificities and sensing mechanisms.

Synthetic Strategy: The Power of Schiff Base Condensation

A prevalent and efficient method for derivatizing this compound is through Schiff base condensation with an appropriate aldehyde. This reaction is typically a one-step process that involves refluxing the amine and aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid. The resulting Schiff base (an imine) often possesses new or enhanced photophysical properties that are modulated by the presence of a target analyte.

A particularly effective strategy involves the use of salicylaldehyde or its derivatives. The resulting Schiff base ligand can act as a chemosensor for metal ions. The phenolic hydroxyl group and the imine nitrogen form a coordination site for the metal ion. This binding event restricts the C=N isomerization and can lead to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[2] Furthermore, in the free ligand, an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the imine nitrogen can occur, which is often a non-emissive pathway. Upon metal ion coordination, this ESIPT process can be inhibited, leading to a "turn-on" fluorescent response.[1][2]

Visualizing the Synthetic Workflow

synthetic_workflow General Synthetic Workflow start This compound reagents Ethanol, Reflux, cat. Acid start->reagents aldehyde Substituted Aldehyde (e.g., Salicylaldehyde derivative) aldehyde->reagents product Schiff Base Fluorescent Probe reagents->product purification Purification (Recrystallization/Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for synthesizing Schiff base fluorescent probes.

Application Protocol: "Turn-On" Fluorescent Detection of Zinc Ions (Zn²⁺)

This protocol details the synthesis and application of a Schiff base fluorescent probe derived from this compound for the detection of Zn²⁺, a crucial metal ion in numerous biological processes.

Part 1: Synthesis of the Zn²⁺ Probe

Materials:

  • This compound

  • 2-Hydroxy-1-naphthaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Standard glassware for filtration and recrystallization

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1 mmol) in 20 mL of absolute ethanol.

  • To this solution, add 2-Hydroxy-1-naphthaldehyde (1 mmol).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting solid precipitate is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from ethanol to yield the pure Schiff base probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro "Turn-On" Fluorescence Assay for Zn²⁺

Materials:

  • Synthesized Schiff base probe

  • DMSO (spectroscopic grade)

  • HEPES buffer (10 mM, pH 7.4)

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, FeCl₃, etc.) in deionized water

  • Fluorometer

Procedure:

  • Prepare a stock solution of the probe (1 mM) in DMSO.

  • Prepare the working solution of the probe (e.g., 10 µM) by diluting the stock solution in HEPES buffer.

  • To a cuvette containing the probe's working solution, add increasing concentrations of Zn²⁺ stock solution.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum (e.g., excitation at an appropriate wavelength, typically determined from the absorption spectrum).

  • Observe the "turn-on" fluorescence response as the concentration of Zn²⁺ increases.

  • To assess selectivity, repeat the experiment with other metal ions at the same concentration as the maximum Zn²⁺ concentration used.

Visualizing the Sensing Mechanism

sensing_mechanism Sensing Mechanism for Zn²⁺ Detection cluster_0 Free Probe cluster_1 Probe-Zn²⁺ Complex Probe Schiff Base Probe (Weakly Fluorescent) ESIPT ESIPT Pathway (Non-radiative decay) Probe->ESIPT Excitation Zn2+ Zn²⁺ Probe->Zn2+ Complex Probe-Zn²⁺ Complex (Highly Fluorescent) Fluorescence Fluorescence Emission ('Turn-On' Signal) Complex->Fluorescence Excitation Zn2+->Complex Binding (CHEF, ESIPT Inhibition)

Sources

Application Note: Protocols for the Synthesis of Novel Formazan Derivatives from Benzoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of formazan derivatives from benzoxazoles. This document provides detailed protocols, mechanistic insights, and characterization data.

Abstract: This guide provides comprehensive protocols for the synthesis of formazan derivatives incorporating the medicinally significant benzoxazole moiety. Formazans are a versatile class of compounds known for their intense color and diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] Benzoxazoles are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[4][5] The combination of these two pharmacophores offers a promising strategy for the development of novel therapeutic agents. This document details two primary synthetic routes, provides step-by-step experimental procedures, explains the chemical principles behind the protocols, and outlines methods for structural characterization.

Introduction to Benzoxazole-Formazans

Formazans are characterized by the core structure R¹-N=N-C(R³)=N-NH-R², a chain that creates a unique chromophore responsible for their vibrant colors, which can range from red to deep blue-black.[2][6] Their stability is enhanced by the formation of a pseudo-six-membered ring through intramolecular hydrogen bonding. The true value of formazans in drug discovery lies in their wide range of pharmacological applications.[1][7]

The benzoxazole ring system is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with various biological targets.[4][5][8] By designing synthetic pathways that link the formazan core to a benzoxazole unit, we can explore new chemical space and potentially create synergistic effects that enhance biological activity.

This document outlines two robust and validated synthetic strategies.

Core Synthetic Strategies

The classical synthesis of a formazan involves the electrophilic coupling of a diazonium salt with a hydrazone in a basic medium.[6][9] Depending on which precursor carries the benzoxazole moiety, the synthesis can proceed via two logical pathways.

dot

G cluster_0 General Synthetic Workflow start Select Benzoxazole Precursor p1 Route A: Benzoxazole-Hydrazone Pathway start->p1 p2 Route B: Benzoxazole-Diazonium Pathway start->p2 p1_1 Synthesize 2-Hydrazinobenzoxazole p1->p1_1 p1_2 Form Benzoxazole-Hydrazone p1_1->p1_2 p1_4 Couple to form Formazan p1_2->p1_4 p1_3 Prepare Diazonium Salt (from other amine) p1_3->p1_4 p2_1 Synthesize Amino-Benzoxazole p2->p2_1 p2_2 Form Diazonium Salt (from Benzoxazole) p2_1->p2_2 p2_4 Couple to form Formazan p2_2->p2_4 p2_3 Prepare Hydrazone (non-benzoxazole) p2_3->p2_4

Caption: High-level overview of the two primary synthetic routes.

PART I: Synthesis via Benzoxazole-Hydrazone Intermediate (Route A)

This route is particularly useful when a variety of diazonium salts are to be coupled with a single, core benzoxazole hydrazone structure. The key is the initial synthesis of a hydrazone from a 2-hydrazinobenzoxazole precursor.[10][11]

Protocol 1: Multi-Step Synthesis of 1-Aryl-3-aryl-5-(benzoxazol-2-yl) Formazans

This protocol is adapted from methodologies described for synthesizing formazans from heterocyclic hydrazones.[10][11]

dot

G cluster_0 Route A: Experimental Workflow s1 Step 1: Synthesize 2-Mercaptobenzoxazole s2 Step 2: Synthesize 2-Hydrazinobenzoxazole s1->s2 s3 Step 3: Synthesize Benzoxazole-Hydrazone s2->s3 s5 Step 5: Coupling Reaction (Formazan Synthesis) s3->s5 s4 Step 4: Prepare Aryl Diazonium Salt s4->s5 s6 Step 6: Isolation & Purification s5->s6

Caption: Step-by-step workflow for the benzoxazole-hydrazone route.

Step 1: Synthesis of 2-Hydrazinobenzoxazole

This intermediate is prepared by reacting 2-mercaptobenzoxazole with hydrazine hydrate.[10]

  • Reagents & Materials:

    • 2-Mercaptobenzoxazole (1.0 eq)

    • Hydrazine hydrate (80-95%) (2.0 eq)

    • Ethanol

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Suspend 2-mercaptobenzoxazole in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise to the mixture with stirring.

    • Reflux the reaction mixture for 4-6 hours. The progress can be monitored by TLC.

    • After cooling, the precipitate formed is collected by filtration, washed with cold ethanol, and dried. Recrystallization from ethanol can be performed if necessary.

Step 2: Synthesis of Aryl (1,3-Benzoxazol-2-yl) Hydrazone

  • Reagents & Materials:

    • 2-Hydrazinobenzoxazole (1.0 eq)

    • Substituted aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve 2-hydrazinobenzoxazole in ethanol in a flask.

    • Add the aromatic aldehyde followed by a few drops of glacial acetic acid to catalyze the condensation.

    • Stir the mixture at room temperature for 1-2 hours. A precipitate should form.

    • Filter the solid product, wash with cold ethanol, and dry. This hydrazone is often pure enough for the next step.

Step 3: Preparation of the Aryl Diazonium Salt

This is a standard procedure and must be performed with strict temperature control.

  • Reagents & Materials:

    • Substituted aromatic amine (e.g., aniline) (1.0 eq)

    • Concentrated Hydrochloric Acid (HCl) (~3.0 eq)

    • Sodium Nitrite (NaNO₂) (1.0 eq)

    • Deionized water

    • Ice bath

  • Procedure:

    • Dissolve the aromatic amine in a mixture of concentrated HCl and water in a beaker.

    • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.

    • Separately, dissolve sodium nitrite in cold water.

    • Add the cold sodium nitrite solution dropwise to the amine solution with vigorous stirring, ensuring the temperature does not rise above 5 °C.

    • The resulting clear solution of the diazonium salt must be used immediately in the next step.

    • Causality: The diazonium salt is highly unstable and can decompose violently at higher temperatures, releasing nitrogen gas. Maintaining a low temperature is critical for safety and yield.

Step 4: Coupling Reaction and Formazan Synthesis

  • Reagents & Materials:

    • Benzoxazole-hydrazone from Step 2 (1.0 eq)

    • Freshly prepared diazonium salt solution from Step 3 (1.0 eq)

    • Pyridine (as solvent and base)

    • Ice bath

  • Procedure:

    • Dissolve the benzoxazole-hydrazone in cold pyridine in a flask and cool it to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution dropwise to the hydrazone solution with constant, vigorous stirring.

    • Maintain the temperature below 10 °C throughout the addition. A colored precipitate will begin to form.[1]

    • After the addition is complete, allow the reaction mixture to stand in the cold for 3-4 hours to ensure the reaction goes to completion.[1]

    • Causality: Pyridine acts as a base, deprotonating the N-H of the hydrazone. This increases its nucleophilicity, facilitating the attack on the electrophilic diazonium salt.

Step 5: Work-up and Purification

  • Pour the reaction mixture into a large volume of ice-cold water with stirring.

  • Filter the resulting dark-colored solid precipitate.

  • Wash the solid sequentially with cold water, then hot water, and finally with a small amount of cold methanol to remove unreacted starting materials and impurities.[1]

  • Dry the crude formazan product in air or a vacuum oven.

  • Recrystallize the product from a suitable solvent system, such as a mixture of chloroform and petroleum ether or ethanol, to obtain the pure formazan derivative.[1]

PART II: Synthesis via Benzoxazole-Diazonium Intermediate (Route B)

This alternative route is advantageous when a single amino-benzoxazole is available to be coupled with a library of different hydrazones.

Protocol 2: Synthesis of 1-(Benzoxazol-2-yl)-3,5-diaryl Formazans

Step 1: Synthesis of Benzaldehyde Phenylhydrazone

This is a standard preparation for a common hydrazone starting material.[1][12]

  • Reagents & Materials:

    • Phenylhydrazine (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Dilute acetic acid

  • Procedure:

    • Add phenylhydrazine dropwise to a stirred mixture of benzaldehyde in dilute acetic acid at room temperature.

    • Stir the reaction for 1 hour. A yellow crystalline mass will precipitate.

    • Filter the solid, wash with water, and dry. Recrystallize from rectified spirit to obtain pure benzaldehyde phenylhydrazone.[1]

Step 2: Diazotization of 2-Amino-benzoxazole

This step requires a pre-existing or synthesized amino-substituted benzoxazole.

  • Reagents & Materials:

    • Substituted 2-amino-benzoxazole (1.0 eq)

    • Concentrated HCl (~3.0 eq)

    • Sodium Nitrite (NaNO₂) (1.0 eq)

    • Deionized water, Ice bath

  • Procedure:

    • Follow the exact procedure as described in Protocol 1, Step 3 , using the 2-amino-benzoxazole as the starting amine.

    • Ensure the resulting benzoxazole diazonium salt solution is kept cold and used immediately.

Step 3: Coupling, Work-up, and Purification

  • Procedure:

    • Follow the procedures described in Protocol 1, Steps 4 and 5 .

    • In the coupling step, the benzaldehyde phenylhydrazone (from Step 1 of this protocol) will be dissolved in cold pyridine, and the freshly prepared benzoxazole diazonium salt solution (from Step 2) will be added dropwise.

    • The subsequent work-up and purification steps remain the same.

Characterization and Data Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized formazan derivatives. Formazans have distinct spectroscopic signatures.

Analytical Technique Expected Observations and Key Signals Reference
Melting Point Crystalline solids with sharp, defined melting points.[1]
FT-IR (KBr, cm⁻¹) 3100-3450 (N-H stretch), ~1650 (C=N stretch), ~1580 (N=N stretch).[1][10][13]
¹H NMR (DMSO-d₆, δ ppm) A broad singlet for the N-H proton often observed downfield (>10 ppm), complex multiplets in the aromatic region (6.5-8.5 ppm).[1][10][13]
¹³C NMR (DMSO-d₆, δ ppm) Signals for aromatic carbons (110-150 ppm), C=N carbon, and carbons of the benzoxazole ring.[2][10]
Mass Spectrometry (FAB/ESI) A clear molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the calculated molecular weight.[1][13]
UV-Visible (Ethanol, nm) Strong absorption in the visible region (λₘₐₓ typically between 450-500 nm) due to the extended π-conjugation of the formazan chromophore.[1][13]

Trustworthiness through Validation: Each intermediate (e.g., the hydrazone) should be characterized before proceeding to the next step. The final product's purity should be confirmed by chromatography (TLC/HPLC) and its structure validated by the combination of spectroscopic methods listed above. Low yields often point to the decomposition of the diazonium salt, highlighting the need for strict temperature control.

Mechanistic Insight: The Coupling Reaction

The core of formazan synthesis is an electrophilic aromatic substitution-type reaction where the hydrazone acts as the nucleophile.

dot

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Hydrazone R-CH=N-NH-R' DeprotonatedHydrazone [R-CH=N-N⁻-R'] (Nucleophile) Hydrazone->DeprotonatedHydrazone + Base Base Base (Pyridine) Formazan Ar-N=N-C(R)=N-NH-R' DeprotonatedHydrazone->Formazan Diazonium Ar-N⁺≡N (Electrophile) Diazonium->Formazan Electrophilic Coupling

Caption: Simplified mechanism of formazan formation.

The basic medium deprotonates the hydrazone, creating a more potent nucleophile. This anion then attacks the terminal nitrogen of the highly electrophilic diazonium salt, leading to the formation of the characteristic formazan N=N-C=N-N linkage.

Conclusion

The protocols detailed in this guide provide a reliable framework for the synthesis of novel formazan derivatives containing a benzoxazole scaffold. By following these validated procedures and understanding the underlying chemical principles, researchers can efficiently generate libraries of these compounds for screening in drug discovery programs. The inherent biological potential of both the formazan and benzoxazole moieties makes their combination a compelling strategy for identifying new therapeutic leads.

References

  • Mariappan, G., Saha, B. P., Sutharson, L., Singh, R., Garg, S., & Pandey, R. (2010). Synthesis and biological evaluation of formazan derivatives. Journal of Advanced Pharmaceutical Technology & Research, 1(4), 396–400. [Link]

  • Mohammed, O. A., & Dahham, O. (2018). Synthesis, Characterization, and Study of Antibacterial Activity of Some New Formazan Dyes Derivatives, Derived from 2-Mercapto Benzoxazole. IOP Conference Series: Materials Science and Engineering, 454, 012015. [Link]

  • Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2020). Synthesis, Characterization of New Formazan Derivatives and Study of Biological and Anticancer Activity. AIP Conference Proceedings, 2213(1), 020190. [Link]

  • Aljamali, N. M. (2019). Review on Preparation and Applications of Formazan Compounds. International Journal of Toxicological and Pharmacological Research, 11(1), 23-33. [Link]

  • Kmal, R. Q., Behget, S. A., & Husean, M. N. (2022). Synthesis and Characterization of Formazan Derivatives from Schiff's Base and Studying their Biological Activity. International Journal of Drug Delivery Technology, 12(2), 782-788. [Link]

  • AlDifar, S. M., Al-Harbi, L. M., & Aljohani, F. S. (2020). Preparation and Characterization of Some of Formazan Derivatives. Egyptian Journal of Chemistry, 63(9), 3425-3432. [Link]

  • Mariappan, G., Saha, B. P., Sutharson, L., Singh, R., Garg, S., & Pandey, R. (2010). Synthesis and biological evaluation of formazan derivatives. Journal of Advanced Pharmaceutical Technology & Research, 1(4), 396. [Link]

  • Zhang, J., Wang, X., Cui, S., & Wang, J. (2018). An Improved Purification Method for Removing Colour Interference from 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl Tetrazolium Bromide (MTT) Antibacterial Assays. Molecules, 23(8), 1957. [Link]

  • Mariappan, G., et al. (2010). Synthesis and biological evaluation of formazan derivatives. ResearchGate. [Link]

  • Aljamali, N. M. (2019). Mechanism of Diazonium salt -first step of formazan. ResearchGate. [Link]

  • Mariappan, G., et al. (2010). Synthesis and biological evaluation of formazan derivatives. Semantic Scholar. [Link]

  • Mohammed, O. A., & Dahham, O. (2018). Synthesis, Characterization, and Study of Antibacterial Activity of Some New Formazan Dyes Derivatives, Derived from 2-Mercapto Benzoxazole. Semantic Scholar. [Link]

  • Şenöz, H. (2012). The Chemistry of Formazans and Tetrazolium Salts. Hacettepe Journal of Biology and Chemistry, 40(3), 293-301. [Link]

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 1-15. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Molecules, 27(23), 8431. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Benzo[d]oxazol-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzo[d]oxazol-2-ylmethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this valuable synthetic intermediate. Drawing from established literature and practical experience, we will address specific experimental issues in a direct question-and-answer format, explaining the chemical principles behind our recommendations.

Section 1: Foundational Knowledge - The Synthetic Landscape

This compound is a key building block whose synthesis can be approached through several strategic pathways. The two most common strategies involve either forming the benzoxazole ring with the aminomethyl side chain precursor already in place or performing a functional group interconversion on a pre-formed 2-substituted benzoxazole. Understanding these routes is critical for effective troubleshooting.

cluster_0 Route A: Cyclocondensation cluster_1 Route B: Functional Group Interconversion cluster_2 Alternative Precursors for Route B A_Start 2-Aminophenol + C2 Synthon (e.g., Chloroacetonitrile, Aminoacetonitrile derivative) A_Mid Cyclization/ Condensation A_Start->A_Mid Acid/Base Catalyst or Heat A_End This compound A_Mid->A_End B_Start Protected Precursor (e.g., Benzyl N-(1,3-benzoxazol- 2-ylmethyl)carbamate) B_Mid Deprotection/ Reduction B_Start->B_Mid Hydrogenolysis (Pd/C, H2) B_End This compound B_Mid->B_End B2_Start 2-(Cyanomethyl)benzoxazole B_Mid_Ref Deprotection/ Reduction B2_Start->B_Mid_Ref Reduction (e.g., LiAlH4) B3_Start 2-(Azidomethyl)benzoxazole B3_Start->B_Mid_Ref Reduction (e.g., H2, Pd/C)

Caption: Primary synthetic strategies for this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level issues that researchers commonly encounter.

Q1: My overall reaction yield is consistently low. What are the first things I should investigate?

Low yields are a frequent challenge in benzoxazole synthesis.[1] A systematic evaluation of your inputs and conditions is the most effective troubleshooting approach.[2]

  • Purity of Starting Materials: This is the most critical factor. The 2-aminophenol starting material is particularly susceptible to air oxidation, which can lead to colored impurities and significantly lower yields.[1][3] Assess the purity of your reagents via melting point analysis or spectroscopy (¹H NMR) before starting.[4] If impurities are suspected, consider recrystallization or distillation of the starting materials.

  • Reaction Stoichiometry: Ensure the molar ratios of your reactants are accurate. An excess of one reagent may lead to side product formation. Re-weigh your materials and recalibrate any solutions.

  • Inert Atmosphere: 2-aminophenols are sensitive to air and moisture.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts and improve yields.[3][4]

Q2: My TLC analysis shows multiple spots, including a significant amount of unreacted starting material, even after the recommended reaction time. What should I do?

An incomplete reaction suggests that the activation energy is not being overcome or that the catalyst is inactive.

  • Extend Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[4]

  • Increase Temperature: The reaction temperature may be too low.[1] Some solvent-free benzoxazole syntheses require temperatures as high as 130°C to achieve good yields.[5] Incrementally increase the temperature while closely monitoring for any decomposition.

  • Check Catalyst Activity: If you are using a catalyst (e.g., Pd/C for hydrogenolysis or an acid catalyst for cyclization), ensure it is active.[4] Catalysts can be deactivated by impurities (poisoning) or may be sensitive to air and moisture.[6] Using a fresh batch of catalyst or increasing the catalyst loading might be necessary.[1][4]

Q3: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

Side product formation reduces your yield and complicates purification. The most common side products depend on the synthetic route chosen.

  • Incomplete Cyclization: In syntheses involving the condensation of 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and fail to cyclize completely.[1][4] To drive the reaction forward, you can try increasing the reaction temperature or time.

  • Polymerization: 2-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[1] This often results in intractable tarry substances. To minimize this, maintain careful control over the temperature and consider a milder catalyst or reaction conditions.

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring or the amine can occur.[4] Carefully controlling the stoichiometry (often a 1:1 ratio) is crucial to prevent the formation of these byproducts.[7]

Q4: My final product is a dark, tarry substance instead of the expected solid. What causes this and how can it be prevented?

The formation of a dark, tarry product is a common issue, often pointing to oxidation or degradation.

  • Oxidation of 2-Aminophenol: As mentioned, 2-aminophenol and its derivatives are highly susceptible to oxidation, which forms colored impurities that can appear as reddish-brown to dark solids.[3] The best prevention is to rigorously maintain an inert atmosphere (nitrogen or argon) throughout the reaction and workup stages.

  • High Reaction Temperature: The reaction between an aminopyridine and a reactive species like chloroacetyl chloride can be highly exothermic.[7] If the temperature is too high, it can lead to the degradation of starting materials or the product itself. Ensure controlled, dropwise addition of reagents and maintain cooling with an ice bath, especially during the initial phase of the reaction.[7]

Section 3: In-Depth Troubleshooting Guides & Protocols

This section provides detailed protocols and specific troubleshooting advice for a common synthetic route.

Guide 1: Troubleshooting the Deprotection of Benzyl N-(1,3-benzoxazol-2-ylmethyl)carbamate

This route involves the hydrogenolysis of a carbamate-protected amine to yield the final product. It is a reliable method but can be prone to issues related to catalysis.[8]

Experimental Protocol:

  • Step 1: Reaction Setup: In a suitable reaction vessel, dissolve benzyl N-(1,3-benzoxazol-2-ylmethyl)carbamate (1.0 eq) in methanol (MeOH).

  • Step 2: Catalyst Addition: Under an inert atmosphere, carefully add Palladium on activated carbon (Pd/C, 10% w/w).

  • Step 3: Hydrogenation: Add ammonium hydroxide. Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (e.g., balloon or ~50 psi). Stir the mixture vigorously at room temperature for 2-4 hours.[8]

  • Step 4: Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Step 5: Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3]

  • Step 6: Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.

Observation on TLC/in-situPotential CauseSuggested Solution
No reaction or very slow conversion. Inactive Catalyst: The Pd/C may be old, have been exposed to air, or poisoned by impurities (e.g., sulfur or halides) in the starting material or solvent.1. Use a fresh bottle of Pd/C. 2. Ensure starting materials and solvent are high purity.[6] 3. Increase catalyst loading incrementally.
Reaction stalls; starting material and product are both present. Catalyst Deactivation: The catalyst may be losing activity over the course of the reaction.1. Add a second, fresh portion of the catalyst to the reaction mixture. 2. Investigate catalyst stability under the specific reaction conditions.[6]
Multiple new spots appear on TLC. Side Reactions/Decomposition: The benzoxazole ring may be unstable under the reaction conditions, or side reactions are occurring.1. Lower the hydrogen pressure or reaction temperature. 2. Ensure the ammonium hydroxide is fresh and correctly concentrated. 3. Decrease reaction time and accept a lower conversion to avoid byproduct formation.
Guide 2: Purification Strategies for this compound

The primary amine in the target compound is basic, which can present challenges during purification.

  • Problem: The product streaks badly on silica gel TLC plates or is lost during column chromatography.

    • Explanation: The basic amine interacts strongly with the acidic silica gel, leading to poor separation and potential loss of material on the column.

    • Solution 1: Basic Wash: During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the product back into an organic solvent.

    • Solution 2: Modified Chromatography: If column chromatography is necessary, pre-treat the silica gel with a small amount of a tertiary amine base like triethylamine (TEA) (e.g., by including 1% TEA in the eluent). This neutralizes the acidic sites on the silica and allows for much cleaner elution of the basic product.

  • Problem: The product "oils out" during recrystallization attempts.

    • Explanation: The product may have a low melting point or form a eutectic mixture with the solvent.

    • Solution 1: Change Solvent System: Experiment with different solvents or solvent mixtures for recrystallization.[7] Sometimes a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) works well.

    • Solution 2: Salt Formation: Convert the amine to a stable, crystalline salt, such as the dihydrochloride.[9] This can be achieved by dissolving the crude product in a suitable solvent (like ether or ethanol) and bubbling dry HCl gas through it or adding a solution of HCl in isopropanol. The resulting salt often has a higher melting point and better crystallization properties.

Section 4: Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing and solving low-yield issues.

start Low Yield Observed q1 Are Starting Materials Pure? start->q1 sol1 Purify Reagents: - Recrystallize 2-Aminophenol - Distill Solvents q1->sol1 No q2 Is Reaction Going to Completion? (Check TLC/LCMS) q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Force Completion: - Increase Temperature - Extend Reaction Time - Check/Replace Catalyst q2->sol2 No q3 Are Side Products Forming? (Multiple Spots on TLC) q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Minimize Side Reactions: - Use Inert Atmosphere - Lower Temperature - Adjust Stoichiometry q3->sol3 Yes q4 Is Product Lost During Workup/ Purification? q3->q4 No a3_yes Yes a3_no No sol3->q2 sol4 Optimize Purification: - Use Acid/Base Wash - Modify Chromatography Eluent (add TEA) - Purify via Salt Formation q4->sol4 Yes end_node Yield Improved q4->end_node No a4_yes Yes a4_no No sol4->end_node

Caption: A decision-making flowchart for troubleshooting low reaction yields.

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • BenchChem. (n.d.). Troubleshooting low yield in benzoxazole synthesis.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). This compound synthesis.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
  • Ahangar, A. A., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • BLD Pharm. (n.d.). 224298-72-0|this compound dihydrochloride.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Optimizing 1-Aminonaphthalene-2-acetonitrile Synthesis.

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Technical Support Center: Troubleshooting Common Side Reactions in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Benzoxazoles are prevalent in medicinal chemistry and materials science, making their efficient synthesis a critical endeavor.[1][2][3] However, like any chemical transformation, the synthesis of benzoxazole derivatives is not without its challenges. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and other experimental hurdles you may encounter.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during benzoxazole synthesis.

Q1: My reaction yield is consistently low. What are the first things I should check?

A1: Low yields can be frustrating, but a systematic check of the following points often reveals the culprit:

  • Purity of Starting Materials: Impurities in your o-aminophenol or the coupling partner (e.g., carboxylic acid, aldehyde) can significantly hinder the reaction.[4] Always start with high-purity reagents. Consider recrystallizing or distilling your starting materials if their purity is questionable.

  • Reaction Conditions: Double-check your reaction temperature, time, solvent, and catalyst.[4] These parameters are crucial for successful synthesis. Even minor deviations from an optimized protocol can lead to a significant drop in yield.

  • Inert Atmosphere: o-Aminophenols are susceptible to air oxidation, which can result in colored impurities and reduced yields.[4] Ensure your reaction is conducted under an inert atmosphere, such as nitrogen or argon, especially if your reagents or intermediates are air-sensitive.

Q2: My reaction has stalled and is not proceeding to completion. What steps can I take?

A2: A stalled reaction can often be pushed to completion with a few adjustments:

  • Increase Temperature: The reaction may require more energy to overcome the activation barrier.[4] Cautiously increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).

  • Catalyst Activity: If you are using a catalyst, it may have deactivated.[4] For heterogeneous catalysts, ensure they are properly activated and stored. For homogeneous catalysts, consider adding a fresh portion to the reaction mixture. The amount of catalyst can also be critical; a small increase might be all that is needed.[5]

  • Stoichiometry: Re-verify the molar ratios of your reactants. Using a slight excess of one reactant can sometimes drive the reaction to completion.[4]

Q3: I'm observing multiple spots on my TLC, suggesting the formation of side products. How can I improve selectivity?

A3: Side product formation is a common issue that can complicate purification and lower your yield.[6] To enhance the selectivity of your reaction:

  • Optimize Reaction Conditions: Adjusting the temperature, reaction time, and solvent can favor the formation of the desired product.

  • Catalyst Choice: The catalyst plays a significant role in selectivity. A milder or more selective catalyst may prevent unwanted side reactions.[5][6]

  • Protecting Groups: In some cases, protecting reactive functional groups on your starting materials can prevent them from participating in side reactions.

II. Troubleshooting Guide: Common Side Reactions

This section delves into specific side reactions that can occur during benzoxazole synthesis, providing insights into their mechanisms and strategies for mitigation.

Incomplete Cyclization and Schiff Base Formation

Issue: In syntheses involving the reaction of an o-aminophenol with an aldehyde, the intermediate Schiff base may be stable and fail to cyclize, leading to a mixture of the Schiff base and the desired benzoxazole.[4][5]

Mechanism: The reaction proceeds through the formation of a Schiff base (imine) intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or dehydration to form the benzoxazole ring.[2] If the cyclization step is slow or reversible, the Schiff base can accumulate in the reaction mixture.

Troubleshooting Strategies:

  • Increase Reaction Temperature and/or Time: Providing more thermal energy can help overcome the activation barrier for the cyclization step.[4]

  • Choice of Oxidant: For oxidative cyclization pathways, the choice and amount of the oxidizing agent are critical. Common oxidants include manganese(III) acetate or even molecular oxygen with a suitable catalyst.[2]

  • Catalyst Selection: The use of an appropriate acid or metal catalyst can facilitate the cyclization process.[1][7]

Dimerization and Polymerization

Issue: Under certain conditions, particularly at high temperatures or in the presence of strong acids or bases, o-aminophenol can undergo self-condensation or polymerization, leading to insoluble materials and reduced yields.[4]

Mechanism: The amino and hydroxyl groups of o-aminophenol can react intermolecularly to form dimers and higher-order polymers.

Troubleshooting Strategies:

  • Control Reaction Temperature: Avoid excessively high temperatures that can promote polymerization.

  • Optimize Catalyst Loading: Use the minimum effective amount of acid or base catalyst to avoid promoting side reactions.

  • Gradual Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration and minimize self-condensation.

Over-Alkylation/Acylation

Issue: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur, leading to a mixture of products that are difficult to separate.[5]

Mechanism: The nitrogen atom in the benzoxazole ring can be susceptible to further alkylation or acylation, especially if a strong base is used.

Troubleshooting Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of the alkylating or acylating agent. Using a slight excess of the benzoxazole substrate can help to minimize multiple substitutions.

  • Milder Reaction Conditions: Employing milder bases and lower reaction temperatures can improve the selectivity for mono-substitution.

III. Experimental Protocols and Data

To provide a practical context, a detailed protocol for a common benzoxazole synthesis is provided below, along with a table summarizing typical reaction conditions for different synthetic routes.

Protocol: Synthesis of 2-Phenylbenzoxazole from o-Aminophenol and Benzoic Acid using Polyphosphoric Acid (PPA)

This protocol is a classic and reliable method for the synthesis of 2-arylbenzoxazoles.[2]

Materials:

  • o-Aminophenol

  • Benzoic Acid

  • Polyphosphoric Acid (PPA)

  • Crushed Ice

  • Sodium Bicarbonate Solution (saturated)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine o-aminophenol (1.0 eq) and benzoic acid (1.0 eq).

  • Carefully add polyphosphoric acid (PPA) to the flask with stirring. The amount of PPA should be sufficient to create a stirrable paste.

  • Heat the reaction mixture to 180-200°C with continuous stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzoxazole.

Table 1: Comparison of Common Benzoxazole Synthesis Methods
Synthetic RouteTypical Catalyst/ReagentTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
o-Aminophenol + Carboxylic AcidPolyphosphoric Acid (PPA)180-2502-660-90[2][8]
o-Aminophenol + AldehydeOxidizing Agent (e.g., DDQ, Mn(OAc)₃)Room Temp - 1001-1270-95[2]
o-Aminophenol + Acyl ChloridePyridine or other base0 - Room Temp1-480-95[2]
Intramolecular CyclizationCopper or Palladium Catalyst40-12012-2475-90[9][10]

IV. Visualizing Reaction Pathways

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the general mechanism for benzoxazole synthesis and a troubleshooting workflow.

Diagram 1: General Mechanism of Benzoxazole Synthesis from o-Aminophenol and an Aldehyde

G A o-Aminophenol C Schiff Base Intermediate A->C + Aldehyde - H2O B Aldehyde B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 2-Substituted Benzoxazole D->E Oxidation/ Dehydration

Caption: Formation of a Schiff base followed by cyclization.

Diagram 2: Troubleshooting Workflow for Low Yield in Benzoxazole Synthesis

G Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time) CheckPurity->CheckConditions CheckCatalyst Assess Catalyst Activity/Loading CheckConditions->CheckCatalyst IncompleteReaction Incomplete Reaction? CheckCatalyst->IncompleteReaction SideProducts Side Products Observed? IncompleteReaction->SideProducts No OptimizeConditions Optimize Reaction Conditions IncompleteReaction->OptimizeConditions Yes ChangeCatalyst Change/Increase Catalyst SideProducts->ChangeCatalyst Yes Purification Improve Purification Technique SideProducts->Purification No Success Improved Yield OptimizeConditions->Success ChangeCatalyst->Success Purification->Success

Sources

Technical Support Center: Purification of Benzo[d]oxazol-2-ylmethanamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Benzo[d]oxazol-2-ylmethanamine and its diverse analogs. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable heterocyclic compounds. Here, we address common purification issues through a troubleshooting guide and frequently asked questions, providing in-depth explanations and actionable protocols grounded in established scientific principles.

Troubleshooting Guide

This section addresses specific problems you might face during the purification of this compound and its analogs.

Problem 1: My compound is streaking badly on a silica gel column, leading to poor separation.

Possible Cause: The basic amine functionality of your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel.[1] This acid-base interaction can lead to irreversible adsorption, tailing of peaks, and overall poor chromatographic resolution.[1][2]

Solution:

  • Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (TEA) or pyridine, to your mobile phase.[1][2] Typically, a concentration of 0.1-1% (v/v) is sufficient to neutralize the acidic sites on the silica, thereby minimizing the strong interaction with your basic compound and improving peak shape.[3]

  • Stationary Phase Selection: Consider using a different stationary phase.

    • Amine-functionalized silica: This is an excellent alternative as it provides a basic surface that repels the basic amine, preventing the strong acid-base interaction.[1]

    • Basic or neutral alumina: Alumina can be a good choice for the purification of amines.[4]

    • Reversed-phase chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography on a C18 column can be a viable option.[5]

Problem 2: I'm losing a significant amount of my compound during aqueous workup.

Possible Cause: this compound and its analogs, being basic, can be protonated in acidic or even neutral aqueous solutions, forming water-soluble salts.[6][7][8] This increased water solubility can lead to your compound partitioning into the aqueous layer during extraction.

Solution:

  • Basify the Aqueous Layer: Before extracting with an organic solvent, ensure the aqueous layer is basic (pH 9-10).[6] You can achieve this by adding a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[9] This will deprotonate your amine, making it less water-soluble and favoring its extraction into the organic phase.

  • Use a Saturated Salt Solution: Washing the organic layer with brine (saturated NaCl solution) can help to "salt out" the organic compound, reducing its solubility in the aqueous phase and driving it into the organic layer.

Problem 3: My purified compound is unstable and decomposes over time.

Possible Cause: Amines, particularly primary and secondary amines, can be susceptible to oxidation.[10] The benzoxazole ring itself can also be sensitive to certain conditions.

Solution:

  • Inert Atmosphere: Handle and store your compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Storage Conditions: Store the purified compound at low temperatures (e.g., in a freezer) and protected from light.

  • Salt Formation: Consider converting the amine to a stable salt (e.g., a hydrochloride salt) for long-term storage.[10] The salt form is often more crystalline and less prone to degradation. You can regenerate the free amine when needed by treating the salt with a base.

Problem 4: Recrystallization is failing to yield pure crystals or results in low recovery.

Possible Cause:

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may be too good or too poor a solvent for your compound at both high and low temperatures.

  • Presence of Impurities: Certain impurities can inhibit crystal formation.

Solution:

  • Systematic Solvent Screening: The key to successful recrystallization is finding a solvent that dissolves your compound when hot but in which it is sparingly soluble when cold. Experiment with a range of solvents of varying polarities. Common solvents for recrystallizing benzoxazole derivatives include ethanol, ethanol/water mixtures, ethyl acetate, and acetone/acetonitrile mixtures.[11][12][13][14]

  • Pre-purification: If the crude material is very impure, a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug, can remove impurities that hinder crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first purification technique I should try for a crude this compound analog?

A1: Acid-base extraction is an excellent first step for purifying crude reaction mixtures containing basic compounds like this compound.[6][7] This technique effectively separates your basic product from acidic and neutral impurities.[6][7] The general principle involves dissolving the crude mixture in an organic solvent and extracting with an acidic aqueous solution. Your amine will be protonated and move into the aqueous layer. The aqueous layer is then separated, basified, and re-extracted with an organic solvent to recover the purified amine.[6][9]

Q2: How do I choose the right mobile phase for flash chromatography of my benzoxazole analog?

A2: The ideal mobile phase for flash chromatography depends on the polarity of your specific analog. A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.35.[4]

Here are some general recommendations for starting solvent systems:

Polarity of CompoundRecommended Starting Solvent System
Moderately Polar10-50% Ethyl Acetate/Hexane
Polar100% Ethyl Acetate or 5% Methanol/Dichloromethane
Very Polar (Amines) 1-10% of a 10% Ammonia in Methanol solution/Dichloromethane

Table adapted from general recommendations for polar compounds.[4]

For basic amines like this compound, a common and effective mobile phase is a mixture of dichloromethane and methanol, often with a small amount of ammonium hydroxide or triethylamine added to improve peak shape.[1][2]

Q3: My compound is a racemate. How can I separate the enantiomers?

A3: The separation of enantiomers requires a chiral environment. Chiral chromatography is the most common method for this.

  • Chiral Stationary Phases (CSPs): You will need to use a column with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including heterocyclic molecules.[15][16]

  • Mobile Phase: The mobile phase can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water), depending on the CSP and your compound's solubility.[17][18]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is an increasingly popular technique that can offer faster separations and reduced solvent consumption compared to HPLC.[15]

Method development for chiral separations often involves screening several different chiral columns and mobile phases to find the optimal conditions.

Q4: Can I use recrystallization for final purification?

A4: Yes, recrystallization is an excellent technique for the final purification of solid compounds, provided a suitable solvent system can be found. It is particularly effective at removing small amounts of impurities and can yield highly pure crystalline material.[11] Many synthetic procedures for benzoxazole derivatives report recrystallization from solvents like ethanol as the final purification step.[13][14][19]

Experimental Protocols & Visualizations

Protocol 1: General Acid-Base Extraction Workflow

This protocol outlines a standard procedure for the initial purification of a crude reaction mixture containing a basic benzoxazole analog.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times. Your basic compound will move into the aqueous layer as its hydrochloride salt.

  • Combine Aqueous Layers: Combine all the acidic aqueous extracts.

  • Wash Organic Layer (Optional): The remaining organic layer, containing neutral and acidic impurities, can be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated to isolate other components if desired.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH 9-10), as confirmed by pH paper. Your free amine will precipitate or form an oily layer.

  • Back Extraction: Extract the basified aqueous solution with an organic solvent (e.g., ethyl acetate, dichloromethane) 2-3 times.

  • Combine Organic Layers: Combine the organic extracts from the back extraction.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the purified basic compound.

AcidBaseExtraction start Crude Mixture in Organic Solvent extract1 Extract with 1M HCl (aq) start->extract1 sep1 Separate Layers extract1->sep1 org1 Organic Layer (Neutral/Acidic Impurities) sep1->org1 Impurities aq1 Aqueous Layer (Protonated Amine) sep1->aq1 Product basify Basify with NaOH (aq) to pH 9-10 aq1->basify extract2 Extract with Organic Solvent basify->extract2 sep2 Separate Layers extract2->sep2 org2 Organic Layer (Purified Amine) sep2->org2 Product aq2 Aqueous Layer sep2->aq2 finish Dry and Concentrate Organic Layer org2->finish

Caption: Workflow for Acid-Base Extraction of Basic Amines.

Protocol 2: Flash Chromatography with a Triethylamine-Modified Mobile Phase

This protocol is for purifying a basic benzoxazole analog that shows streaking on a standard silica gel column.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. Add 0.5-1% triethylamine (TEA) to the developing solvent to assess its effect on the Rf and spot shape.

  • Column Packing: Pack a silica gel column with the chosen non-polar solvent (e.g., hexanes).

  • Column Equilibration: Equilibrate the column by running several column volumes of the initial mobile phase (e.g., 99:1 hexanes:TEA) through the silica gel.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate containing 1% TEA).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified compound.

FlashChromatography start Crude Amine tlc TLC with Solvent + TEA start->tlc pack Pack Silica Column tlc->pack load Dry Load Sample pack->load elute Elute with Solvent Gradient + TEA load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate combine->concentrate

Caption: Workflow for Amine Purification by Flash Chromatography.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Successful Flash Chromatography - King Group. (n.d.). Retrieved from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Retrieved from [Link]

  • Amine workup : r/Chempros - Reddit. (2024, March 12). Retrieved from [Link]

  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents. (n.d.).
  • Acid and Base Extraction - Engineering Ideas Clinic - Confluence. (n.d.). Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (2023, February 10). Retrieved from [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022, August 11). Retrieved from [Link]

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile - SciSpace. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. (n.d.). Retrieved from [Link]

  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed. (2017, July 7). Retrieved from [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. (n.d.). Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines - PubMed. (n.d.). Retrieved from [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Amine purification, - Chemistry - Science Forums. (2011, August 29). Retrieved from [Link]

  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - Semantic Scholar. (2024, September 12). Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - PubMed. (2021, January 4). Retrieved from [Link]

  • Trichloroacetic acid fueled practical amine purifications - PMC - PubMed Central - NIH. (2022, February 24). Retrieved from [Link]

  • Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography - MDPI. (n.d.). Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds | Scilit. (2021, January 3). Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - ResearchGate. (2021, January 1). Retrieved from [Link]

  • “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION” - Jetir.Org. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - ResearchGate. (2025, October 16). Retrieved from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Retrieved from [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). Retrieved from [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - PubMed Central. (2020, August 19). Retrieved from [Link]

  • Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - Eco-Vector Journals Portal. (n.d.). Retrieved from [Link]

  • Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent through scalable protocol for the synthesis of N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives - PubMed. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: A Guide to Improving the Yield of 2-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-substituted benzoxazoles. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during experimentation. As Senior Application Scientists, we have compiled and synthesized field-proven insights and data from authoritative sources to help you navigate the complexities of benzoxazole synthesis and significantly improve your yields.

This guide is structured to provide direct answers to specific problems you may be facing at the bench. We will delve into the causality behind experimental choices, offering not just solutions but a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the synthesis of 2-substituted benzoxazoles, providing actionable advice to get your reaction back on track.

Q1: My reaction yield is consistently low. What are the first things I should check?

Low yields are a common frustration in benzoxazole synthesis. A systematic troubleshooting approach is the most effective way to identify and resolve the issue.[1][2]

A1: Initial Checks & Immediate Actions:

  • Purity of Starting Materials: This is the most critical first step. Impurities in your 2-aminophenol or the coupling partner (e.g., carboxylic acid, aldehyde) can severely inhibit the reaction.[1]

    • Action: Verify the purity of your reagents. For solids, check the melting point against literature values; a broad or depressed melting point indicates impurities.[2] For liquids, consider running a quick NMR or GC-MS. If impurities are suspected, purify your starting materials by recrystallization or distillation.

  • Reaction Conditions: Suboptimal conditions are a frequent cause of low yields.[2]

    • Temperature: The reaction may require higher temperatures to overcome the activation energy. Some solvent-free reactions necessitate temperatures up to 130°C for good yields.[1][3]

    • Reaction Time: The reaction may not have gone to completion.

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to have stalled, consider incrementally increasing the temperature or extending the reaction time.[1]

  • Catalyst Activity: Catalysts can degrade over time or become deactivated.[1][2]

    • Action: If using a catalyst, ensure it is fresh and active. For solid catalysts, ensure they have been properly stored and handled. In some cases, increasing the catalyst loading can improve the yield.[2]

Q2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

The formation of side products not only reduces the yield of your desired benzoxazole but also complicates purification.

A2: Identifying and Minimizing Side Products:

  • Incomplete Cyclization: A common side product is the intermediate Schiff base (from the condensation of 2-aminophenol and an aldehyde) or the N-acylated 2-aminophenol (from the reaction with a carboxylic acid) that fails to cyclize.[1]

    • Action: To drive the cyclization to completion, you can increase the reaction temperature or prolong the reaction time. The choice of catalyst is also crucial; strong acids like methanesulfonic acid or polyphosphoric acid can effectively promote cyclization.[4][5]

  • Dimerization/Polymerization: 2-aminophenol can undergo self-condensation, especially at high temperatures or in the presence of strong acids or bases.[1]

    • Action: Carefully control the reaction temperature and the stoichiometry of your reactants. A slow, controlled addition of one reagent to the other can sometimes minimize self-condensation.

Q3: My reaction is not proceeding at all. What should I do?

A stalled reaction can be perplexing. Here’s how to diagnose the problem.

A3: Troubleshooting a Stalled Reaction:

  • Insufficient Temperature: As mentioned, the reaction may simply not have enough energy to proceed.

    • Action: Gradually increase the reaction temperature while monitoring for any change by TLC.

  • Catalyst Inactivity: This is a major factor, especially with reusable catalysts.

    • Action: If you suspect catalyst deactivation, try adding a fresh batch of the catalyst to the reaction mixture.[1]

  • Inappropriate Catalyst: The chosen catalyst may not be suitable for your specific substrates.

    • Action: Consult the literature for catalysts that have been successfully used for similar substrates. The choice of catalyst is highly dependent on the synthetic route.[6][7] For instance, Brønsted acids are effective for condensations with carboxylic acids, while copper or palladium catalysts are often used in cyclization reactions involving halo-precursors.[5][6]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about optimizing the synthesis of 2-substituted benzoxazoles.

Q4: What are the most common methods for synthesizing 2-substituted benzoxazoles, and what are their pros and cons?

Several methods are available, each with its own advantages and disadvantages. The traditional and most common approach is the condensation of a 2-aminophenol with a carbonyl compound.[8]

MethodPrecursor for 2-SubstituentAdvantagesDisadvantages
Condensation with Carboxylic Acids Carboxylic AcidReadily available starting materials, direct.[5]Often requires harsh conditions (high temperatures, strong acids like PPA), which may not be suitable for sensitive substrates.[4]
Condensation with Aldehydes AldehydeMilder reaction conditions are often possible.[3]May require an oxidant for the subsequent cyclization step, and the intermediate Schiff base can be a persistent impurity.[1]
Condensation with Acid Chlorides Acid ChlorideHighly reactive, often leading to high yields.[4]Acid chlorides can be moisture-sensitive and may not be commercially available for complex structures.
From Tertiary Amides Tertiary AmideUtilizes readily available amides.Requires an activation agent like triflic anhydride.[9][10]
Acceptorless Dehydrogenative Coupling Primary AlcoholUtilizes alcohols as precursors, which is atom-economical.[11]Often requires transition metal catalysts and higher temperatures.[11]
Q5: How do I choose the right catalyst for my reaction?

The choice of catalyst is critical and depends on your specific synthetic strategy and substrates.

A5: Catalyst Selection Guide:

  • Brønsted and Lewis Acids: These are commonly used for the condensation of 2-aminophenols with carboxylic acids or aldehydes.[3][12] Examples include polyphosphoric acid (PPA), methanesulfonic acid (MeSO₃H), and samarium triflate.[4][6] They work by activating the carbonyl group towards nucleophilic attack.

  • Metal Catalysts: Copper, palladium, and ruthenium-based catalysts are often employed in more advanced synthetic routes, such as intramolecular cyclizations of o-haloanilides or acceptorless dehydrogenative coupling with alcohols.[6][11]

  • Nanocatalysts: These offer advantages like high surface area, high reactivity, and easy separation and reusability.[8][13] Examples include copper(II) ferrite nanoparticles and magnetic solid acid nanocatalysts.[6][8]

  • Ionic Liquids: Can act as both solvent and catalyst, offering a "green" alternative. Brønsted acidic ionic liquids have been shown to be effective and recyclable catalysts.[3][12]

Q6: What is the general mechanism for the formation of 2-substituted benzoxazoles?

Understanding the reaction mechanism is key to troubleshooting and optimization. The most common pathway involves two main steps.

A6: The General Mechanism:

  • Initial Condensation/Acylation: The amino group of the 2-aminophenol acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or carboxylic acid (or its activated derivative). This forms an intermediate, which is typically a Schiff base (from an aldehyde) or an N-acylated aminophenol (from a carboxylic acid).[5][14]

  • Intramolecular Cyclization and Dehydration: The hydroxyl group of the 2-aminophenol moiety then attacks the imine or amide carbon in an intramolecular fashion. Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic benzoxazole ring.[5][15] This step is often promoted by heat or an acid catalyst.

Below is a diagram illustrating the general mechanism for the synthesis of a 2-substituted benzoxazole from a 2-aminophenol and a carboxylic acid.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization & Dehydration A 2-Aminophenol C N-Acylated Intermediate A->C + RCOOH - H2O B Carboxylic Acid B->C D 2-Substituted Benzoxazole C->D Intramolecular Cyclization & Dehydration (Heat/Acid)

Caption: General reaction pathway for benzoxazole synthesis.

Experimental Protocols

Here we provide a detailed, step-by-step methodology for a common and effective method for the synthesis of 2-substituted benzoxazoles.

Protocol: One-Pot Synthesis from Carboxylic Acids using Methanesulfonic Acid

This method, adapted from the literature, describes a convenient one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol.[4][5]

Materials:

  • Carboxylic acid (1.0 mmol)

  • Thionyl chloride (SOCl₂) (1.2 mmol)

  • 2-Aminophenol (1.0 mmol)

  • Methanesulfonic acid (MeSO₃H) (3.0 mmol)

  • Dioxane (solvent)

Procedure:

  • To the carboxylic acid (1.0 mmol) in a round-bottom flask, add thionyl chloride (1.2 mmol).

  • Heat the mixture at 80°C for 1 hour to form the acid chloride in situ.

  • Carefully distill off the excess thionyl chloride under reduced pressure.

  • To the resulting acid chloride, add 2-aminophenol (1.0 mmol) and dioxane.

  • Add methanesulfonic acid (3.0 mmol) to the reaction mixture.

  • Heat the mixture at 100°C (oil bath) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzoxazole.

G start Start step1 Mix Carboxylic Acid and Thionyl Chloride start->step1 step2 Heat at 80°C for 1h step1->step2 step3 Remove excess SOCl₂ step2->step3 step4 Add 2-Aminophenol and Dioxane step3->step4 step5 Add Methanesulfonic Acid step4->step5 step6 Heat at 100°C step5->step6 step7 Monitor by TLC step6->step7 step8 Work-up: Quench, Neutralize, Extract step7->step8 Reaction Complete step9 Purify by Column Chromatography step8->step9 end End step9->end

Caption: Experimental workflow for one-pot benzoxazole synthesis.

References

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Australian Journal of Chemistry | ConnectSci.
  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly
  • Benzoxazole synthesis - Organic Chemistry Portal.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega.
  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PubMed Central.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - NIH.
  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem.
  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids - Benchchem.
  • A general mechanism for benzoxazole synthesis - ResearchG
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • Mechanism for the formation of benzoxazole.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • Two-Step Synthesis of Functionalized Benzoxazoles.
  • Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions | ACS C
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH.
  • Benzoxazoles - World Journal of Pharmaceutical Sciences.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Public
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activ
  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google P
  • A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes | Request PDF - ResearchG
  • A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles - CKT College.

Sources

Technical Support Center: Overcoming Challenges in the Cyclization Step of Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles encountered during the critical cyclization step of benzoxazole formation. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic strategies effectively. This resource is built on a foundation of established literature and practical field experience to ensure the advice is both accurate and actionable.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing direct and actionable advice.

Frequently Asked Questions (FAQs) - Troubleshooting

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the initial troubleshooting steps?

A1: Low yields are a frequent challenge and require a systematic approach to diagnose.[1][2]

  • Purity of Starting Materials: First, verify the purity of your 2-aminophenol and its coupling partner (e.g., aldehyde, carboxylic acid).[1] Impurities can significantly hinder the reaction.[1][2] Consider purification of starting materials by recrystallization or distillation if purity is questionable.

  • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere, such as nitrogen or argon.[1] 2-Aminophenols are particularly susceptible to air oxidation, which can lead to colored impurities and diminished yields.[1]

  • Reaction Conditions: Critically re-evaluate your reaction conditions.[1][2] Factors such as solvent, temperature, reaction time, and the choice of catalyst are pivotal for a successful cyclization.[1][2]

Q2: My reaction seems to stall and does not proceed to completion. What can I do?

A2: A stalled reaction can be attributed to several factors.[1]

  • Insufficient Temperature: The activation energy for the cyclization may not be met.[1] Consider a stepwise increase in temperature while monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] Some solvent-free reactions may require temperatures as high as 130°C for good yields.[1][3][4]

  • Catalyst Deactivation: The catalyst may have lost its activity, which is a common issue with recyclable catalysts.[1][2] Adding a fresh portion of the catalyst might restart the reaction.[1][2] Always ensure your catalyst is fresh and stored correctly.

  • Stoichiometry: Double-check the stoichiometry of your reactants. A slight excess of one reactant can sometimes drive the reaction to completion.[1]

Q3: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

A3: Side products can complicate purification and reduce the yield of the desired benzoxazole.[2]

  • Incomplete Cyclization: A common issue is the formation of a stable intermediate Schiff base that fails to cyclize.[1][2][5] To promote complete cyclization, you can try increasing the reaction temperature or extending the reaction time.[1][5] The addition of a suitable oxidant may also be necessary.[1]

  • Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, particularly at high temperatures or under highly acidic or basic conditions.[1][2]

  • N-Acylation without Cyclization: When using carboxylic acids or their derivatives, the amine of 2-aminophenol may be acylated, but the subsequent intramolecular cyclization may not occur.[1] This is often a matter of selecting the right catalyst and conditions to favor the final ring-closing step.[1]

Q4: How critical is the choice of catalyst, and how do I select the right one?

A4: The choice of catalyst is critical and highly dependent on the specific synthetic route.[1][6]

  • Catalyst Type: A wide range of catalysts are effective for benzoxazole synthesis, including Brønsted or Lewis acids (like PPA, TfOH), metal catalysts (copper, palladium-based), nanocatalysts, and ionic liquids.[1][7][8][9]

  • Substrate Compatibility: For electron-rich or electron-neutral substrates, milder conditions may be sufficient.[1] In contrast, electron-deficient substrates often require stronger acids or higher temperatures to facilitate cyclization.[1] It is advisable to consult the literature for reactions with similar substrates to determine a suitable starting point.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in benzoxazole synthesis.

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_purity Verify Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok check_atmosphere Ensure Inert Atmosphere atmosphere_ok Atmosphere OK? check_atmosphere->atmosphere_ok check_conditions Re-evaluate Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok purity_ok->check_atmosphere Yes purify_reagents Purify Starting Materials purity_ok->purify_reagents No atmosphere_ok->check_conditions Yes setup_inert Setup Reaction Under Inert Gas (N2/Ar) atmosphere_ok->setup_inert No optimize_temp Optimize Temperature conditions_ok->optimize_temp No side_products Significant Side Products Observed? conditions_ok->side_products Yes purify_reagents->check_purity setup_inert->check_atmosphere optimize_catalyst Optimize Catalyst (Type/Loading) optimize_temp->optimize_catalyst optimize_time Optimize Reaction Time optimize_catalyst->optimize_time success Successful Synthesis optimize_time->success side_products->success No analyze_side_products Analyze Side Products (TLC, GC-MS, NMR) side_products->analyze_side_products Yes adjust_conditions Adjust Conditions to Minimize Side Reactions analyze_side_products->adjust_conditions adjust_conditions->check_conditions

Caption: A decision-making workflow for troubleshooting benzoxazole synthesis.

Part 2: Scientific Integrity & Logic

The Causality Behind Experimental Choices

The synthesis of benzoxazoles, most commonly from a 2-aminophenol and a carbonyl compound, proceeds through a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization via oxidation.[1][10] Each step is critical, but the cyclization is often the rate-limiting and most challenging phase.

Mechanism of Cyclization:

Benzoxazole_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminophenol Schiff_Base Schiff Base Intermediate 2-Aminophenol->Schiff_Base + Aldehyde - H2O Aldehyde Aldehyde->Schiff_Base Benzoxazoline Benzoxazoline Intermediate Schiff_Base->Benzoxazoline Intramolecular Cyclization Benzoxazole 2-Substituted Benzoxazole Benzoxazoline->Benzoxazole Oxidation (-2H)

Caption: Proposed mechanism for acid-catalyzed benzoxazole synthesis.[1]

The choice of an acid or metal catalyst is not arbitrary; it serves to activate the carbonyl group of the aldehyde or carboxylic acid derivative, making it more susceptible to nucleophilic attack by the amino group of the 2-aminophenol. The subsequent intramolecular cyclization, where the phenolic oxygen attacks the imine carbon, is often promoted by heat. The final oxidation step to form the aromatic benzoxazole ring can occur spontaneously in the presence of air or may require an explicit oxidizing agent.

Data Presentation: Impact of Reaction Conditions

The efficiency of benzoxazole formation is highly sensitive to reaction conditions. The choice of catalyst, solvent, and temperature can dramatically influence the yield and reaction time.

Catalyst TypeTypical ConditionsAdvantagesDisadvantagesReferences
Brønsted Acids (e.g., PPA, TfOH)High temperature (150-200 °C)Strong dehydrating agents, drive reaction to completion.Harsh conditions, potential for side reactions.[9][11][12]
Lewis Acids (e.g., ZnCl₂, Sm(OTf)₃)Moderate to high temperatureCan be used in milder conditions than Brønsted acids.Can be sensitive to moisture.[7][8][13]
Metal Catalysts (e.g., Cu, Pd)Varies with ligand and substrateHigh efficiency and selectivity.Can be expensive and require specific ligands.[7][8]
Nanocatalysts Often milder conditions, recyclableHigh surface area, enhanced catalytic activity, easy recovery.Potential for leaching.[7][8]
Ionic Liquids Moderate to high temperature"Green" solvent and catalyst, often recyclable.Can be viscous and difficult to handle.[3][4]

Part 3: Experimental Protocols & Visualization

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for benzoxazole synthesis.

ExperimentalWorkflow setup Reaction Setup (Reactants + Catalyst + Solvent) reaction Heating & Stirring (Monitor by TLC/GC) setup->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization

Sources

Minimizing byproduct formation in Benzo[d]oxazol-2-ylmethanamine derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Benzo[d]oxazol-2-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold while ensuring the highest purity of the final compounds. Here, we address common challenges in byproduct formation and provide troubleshooting strategies and detailed protocols to streamline your research and development efforts.

Introduction: The Challenge of Selectivity

This compound is a valuable building block in medicinal chemistry, offering a primary amine for a variety of derivatization reactions, including N-acylation, N-alkylation, and reductive amination. However, the reactivity of the primary amine, coupled with the inherent properties of the benzoxazole core, can lead to the formation of undesired byproducts, complicating purification and potentially impacting the biological activity of the target molecules. This guide provides in-depth technical advice to minimize these side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions in a Q&A Format

This section directly addresses specific experimental issues you may encounter.

Question 1: I am observing a second, higher molecular weight product in my N-acylation reaction. What is it and how can I prevent it?

Answer:

This is a classic sign of diacylation , where the initially formed secondary amide is further acylated to form a diacyl-substituted product. While the secondary amide is less nucleophilic than the starting primary amine, this can occur under forcing conditions.

Causality:

  • Excess Acylating Agent: Using a large excess of the acylating agent (e.g., acyl chloride or anhydride) significantly increases the probability of the less reactive secondary amide reacting.

  • Strong Base and High Temperature: The combination of a strong, non-hindered base and elevated temperatures can deprotonate the secondary amide, increasing its nucleophilicity and promoting a second acylation.

  • Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after the consumption of the starting material can favor the slower diacylation reaction.

Solutions:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.05-1.2 equivalents) of the acylating agent.Minimizes the availability of the acylating agent for the second reaction.
Base Employ a hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.These bases are less likely to deprotonate the sterically hindered secondary amide.
Temperature Conduct the reaction at a lower temperature (0 °C to room temperature).Reduces the reaction rate, providing greater selectivity for the more reactive primary amine.
Monitoring Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.Prevents the reaction from proceeding to the formation of the diacylated byproduct.

Question 2: My N-alkylation reaction is producing a complex mixture of products that are difficult to separate. What is happening?

Answer:

You are likely encountering over-alkylation , a common issue with the alkylation of primary amines. The primary amine reacts with the alkylating agent to form the desired secondary amine, which can then react further to produce a tertiary amine and even a quaternary ammonium salt.[1][2][3]

Causality:

  • Reactivity of Amines: The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a faster second alkylation.[2] Alkyl groups are electron-donating, which increases the electron density on the nitrogen, making it a better nucleophile.[2]

  • Stoichiometry: Using an excess of the alkylating agent will drive the reaction towards the more substituted products.

Solutions:

StrategyDetailed ProtocolRationale
Use a Large Excess of the Amine Use a 3 to 5-fold excess of this compound relative to the alkylating agent.Statistically favors the reaction of the alkylating agent with the more abundant primary amine. The unreacted starting material can be removed during workup.
Reductive Amination React this compound with an appropriate aldehyde or ketone to form an imine, which is then reduced in situ.This is a more controlled method for mono-alkylation as the imine formation is typically a 1:1 reaction.[4][5][6]

Question 3: In my reductive amination, I am getting a significant amount of a byproduct with a molecular weight corresponding to the alcohol of my starting aldehyde/ketone. How can I avoid this?

Answer:

This indicates that your reducing agent is reducing the starting carbonyl compound faster than or concurrently with the intermediate imine.

Causality:

  • Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[5]

  • Reaction Conditions: If the imine formation is slow or reversible, the reducing agent has more opportunity to react with the carbonyl compound.

Solutions:

ParameterRecommendationRationale
Reducing Agent Use a milder, imine-selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4][5][7]These reagents are less reactive towards aldehydes and ketones but readily reduce the protonated imine (iminium ion).[4]
pH Control Maintain a mildly acidic pH (around 5-6) to facilitate imine formation.This protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine, and also ensures the presence of the more readily reducible iminium ion.
Pre-formation of Imine Allow the amine and carbonyl compound to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent.This allows the imine/iminium ion concentration to build up, favoring its reduction.

Question 4: After my derivatization and workup, I notice a new impurity over time, especially if my product is exposed to acidic or basic conditions. What could this be?

Answer:

This is likely due to the hydrolysis of the benzoxazole ring , which can be susceptible to cleavage under both acidic and basic conditions, leading to the formation of N-(2-hydroxyphenyl)acetamide or related structures.[8]

Causality:

  • pH Instability: The oxazole ring is less aromatic and more susceptible to hydrolysis compared to imidazole or thiazole rings.[8] The hydrolytic process can be initiated by nucleophilic attack on the C2 carbon of the benzoxazole ring.[8]

  • Aqueous Workup: Prolonged exposure to acidic or basic aqueous solutions during the workup can promote this degradation.

Solutions:

StepRecommendationRationale
Workup Minimize the time your product is in contact with acidic or basic aqueous solutions. Neutralize the reaction mixture carefully and promptly extract the product into an organic solvent.Reduces the opportunity for hydrolysis to occur.
Purification Use non-aqueous conditions for purification where possible. If using reverse-phase HPLC, use a buffered mobile phase (e.g., with formic acid or ammonium acetate) and lyophilize the product immediately after collection.Avoids prolonged exposure to potentially harsh pH conditions.
Storage Store the final compound in a dry, neutral environment.Prevents gradual degradation over time.

Visualizing Byproduct Formation Pathways

Byproduct_Formation cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_reductive_amination Reductive Amination cluster_hydrolysis Ring Instability Primary Amine Primary Amine Desired Mono-acylated Product Desired Mono-acylated Product Primary Amine->Desired Mono-acylated Product RCOCl, Base Di-acylated Byproduct Di-acylated Byproduct Desired Mono-acylated Product->Di-acylated Byproduct Excess RCOCl, Strong Base Primary Amine_2 Primary Amine Desired Secondary Amine Desired Secondary Amine Primary Amine_2->Desired Secondary Amine R-X Tertiary Amine Byproduct Tertiary Amine Byproduct Desired Secondary Amine->Tertiary Amine Byproduct R-X Quaternary Salt Quaternary Salt Tertiary Amine Byproduct->Quaternary Salt R-X Aldehyde/Ketone Aldehyde/Ketone Alcohol Byproduct Alcohol Byproduct Aldehyde/Ketone->Alcohol Byproduct [H] Primary Amine_3 Primary Amine Primary Amine_3Aldehyde/Ketone Primary Amine_3Aldehyde/Ketone Imine/Iminium Ion Imine/Iminium Ion Primary Amine_3Aldehyde/Ketone->Imine/Iminium Ion Desired Alkylated Product Desired Alkylated Product Imine/Iminium Ion->Desired Alkylated Product [H] Benzoxazole Derivative Benzoxazole Derivative Ring-Opened Byproduct Ring-Opened Byproduct Benzoxazole Derivative->Ring-Opened Byproduct H+ or OH- Reductive_Amination_Workflow Start Start: this compound + Aldehyde/Ketone Imine_Formation Imine Formation (DCE, Acetic Acid, RT, 1h) Start->Imine_Formation Reduction Reduction (STAB, RT, 12-16h) Imine_Formation->Reduction Workup Aqueous Workup (NaHCO3, Extraction) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Sources

Stability issues of Benzo[d]oxazol-2-ylmethanamine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for Benzo[d]oxazol-2-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. As a heterocyclic amine, its unique structure offers significant opportunities in medicinal chemistry and organic synthesis, but also presents specific handling and stability considerations.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in chemical principles and best practices.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. The solutions provided are based on an understanding of the compound's inherent chemical reactivity.

Q1: My reaction yield is significantly lower than expected after an aqueous workup with strong acid or base. What is causing the product loss?

Root Cause Analysis:

The benzoxazole core is susceptible to hydrolysis, leading to ring-opening, under both strong acidic and strong basic conditions. This degradation pathway is a common issue when quenching reactions or performing extractions with solutions like concentrated HCl or high molarity NaOH. The primary amine of the methanamine group can be protonated or deprotonated, but the heterocyclic ring itself is the primary site of instability in harsh aqueous pH environments. This is mechanistically related to the conditions sometimes used to synthesize the compound from protected precursors, which involve hydrolysis to remove the protecting group.[1]

Recommended Mitigation Protocol:

To preserve the integrity of the benzoxazole ring, a milder workup procedure is essential.

Step-by-Step Mild Aqueous Workup:

  • Quenching: If your reaction is run under anhydrous conditions, cool the reaction mixture to 0 °C. Instead of using 1M HCl or NaOH, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for acidic reaction media, or a saturated solution of ammonium chloride (NH₄Cl) for basic reaction media, until gas evolution ceases or the pH is neutralized (pH ~7-8).

  • Extraction: Proceed with extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers sequentially with:

    • A small volume of deionized water to remove most inorganic salts.

    • A saturated NaCl solution (brine) to facilitate phase separation and remove residual water.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a moderate temperature (<40 °C).

Q2: I'm observing multiple unexpected byproducts when using oxidizing agents in my reaction. Is this compound unstable to oxidation?

Root Cause Analysis:

Yes, the compound is susceptible to oxidation.[1] There are two primary sites of oxidative vulnerability:

  • Primary Amine: The aminomethyl group is readily oxidized, which can lead to the formation of imines, oximes, or other degradation products.

  • Benzoxazole Ring: The electron-rich heterocyclic system can also undergo oxidative degradation, especially with strong, non-selective oxidizing agents like potassium permanganate.[1]

Recommended Mitigation Protocol:

Protecting the amine or choosing a milder oxidant is crucial for success.

Option A: Amine Protection via Salt Formation

The hydrochloride salt of this compound is commercially available and generally exhibits greater stability against oxidation.[1][2][3] The protonated amine is significantly less susceptible to oxidation. If you are starting with the free base, you can convert it to the HCl salt in situ before introducing the oxidant.

Option B: Selection of Milder Oxidizing Agents

Avoid harsh oxidants. Depending on your desired transformation, consider alternatives such as:

  • Dess-Martin periodinane (DMP)

  • Pyridinium chlorochromate (PCC)

  • Manganese dioxide (MnO₂) for allylic/benzylic alcohol oxidation in the presence of the heterocycle.

A workflow for choosing the right conditions is outlined below:

G start Reaction requires an oxidizing agent? is_amine_reactant Is the primary amine the intended reactant? start->is_amine_reactant use_free_base Use Free Base of This compound is_amine_reactant->use_free_base Yes protect_amine Protect the Amine Group (e.g., use HCl salt) is_amine_reactant->protect_amine No select_oxidant Select Oxidant use_free_base->select_oxidant protect_amine->select_oxidant harsh_oxidant Is a harsh oxidant (e.g., KMnO4) required? select_oxidant->harsh_oxidant mild_oxidant Use Mild Oxidant (e.g., DMP, PCC) harsh_oxidant->mild_oxidant No reconsider Re-evaluate synthetic route. High risk of degradation. harsh_oxidant->reconsider Yes proceed Proceed with Reaction mild_oxidant->proceed reconsider->proceed If proceeding with caution

Caption: Workflow for oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The two most significant degradation pathways are hydrolysis and oxidation .

  • Hydrolysis: This typically occurs under strong acidic or basic conditions and involves nucleophilic attack on the benzoxazole ring, leading to its opening. The ultimate products are derivatives of 2-aminophenol.

  • Oxidation: The primary amine on the side chain is susceptible to oxidation, and the electron-rich benzoxazole ring can also be degraded by strong oxidizing agents.[1]

The diagram below illustrates the potential hydrolytic degradation under acidic conditions.

G cluster_0 This compound cluster_1 Ring-Opened Intermediate mol1 [Image of this compound structure] reagents + H₃O⁺ (Strong Acid) mol1->reagents mol2 [Image of 2-aminophenol derivative] reagents->mol2 Hydrolysis

Caption: Potential hydrolytic degradation pathway.

(Note: Actual structures would be depicted in a chemical drawing program.)

Q2: How does temperature affect the long-term stability of the compound?
  • Room Temperature: Not recommended for long-term storage. Gradual degradation due to oxidation and potential trace moisture can be expected.

  • Refrigerated (2-8 °C): Suitable for short to medium-term storage (weeks to months).

  • Frozen (-20 °C to -80 °C): The gold standard for long-term storage (months to years). Lower temperatures significantly slow down all potential degradation pathways.

Q3: Is this compound sensitive to light?

Direct photostability studies on this specific molecule are not widely published. However, many aromatic and heterocyclic compounds exhibit photosensitivity, which can lead to radical-mediated degradation.[7][8][9] Therefore, it is a critical best practice to assume the compound is light-sensitive.

Precautionary Measures:

  • Store solid samples in amber vials.

  • Prepare solutions in amber glassware or wrap standard glassware in aluminum foil.

  • Minimize exposure of the compound to direct sunlight or strong laboratory lighting during experiments.

Q4: What is the definitive recommended procedure for storing this compound?

To ensure maximum shelf-life and purity, follow this comprehensive storage protocol.

Recommended Long-Term Storage Protocol:

  • Form Selection: Whenever possible, store the compound as its hydrochloride salt, which is more resistant to oxidative degradation.[1]

  • Container: Use a tightly sealed amber glass vial.

  • Atmosphere: Before sealing, flush the vial with an inert gas (e.g., argon or nitrogen) to displace air and moisture. This minimizes the risk of oxidation.

  • Temperature: Store the vial in a freezer at -20 °C or, for maximum longevity, at -80 °C.

  • Handling: When accessing the compound, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

ConditionStability FactorRecommendationRationale
pH (in solution) HydrolysisMaintain near-neutral pH (6-8)Avoids acid/base-catalyzed ring-opening.[1]
Temperature Thermal DegradationStore at ≤ -20 °C for long-termSlows kinetic rates of all degradation pathways.[4][5]
Light PhotodegradationStore in amber vials/protect from lightPrevents potential light-induced decomposition.[8][9]
Atmosphere OxidationStore under inert gas (Ar, N₂)Protects the amine and benzoxazole ring from air oxidation.[1]

References

  • Benchchem. (n.d.). This compound | 101333-98-6.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Pobłocka, P., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3748. Available from: [Link]

  • ResearchGate. (2020). (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - Phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups.
  • Ambeed. (n.d.). 1072806-65-5 | this compound hydrochloride.
  • ChemicalBook. (2023). BENZO[D]OXAZOL-2-YL-N-METHYLMETHANAMINE - Safety Data Sheet.
  • BLD Pharm. (n.d.). 224298-72-0|this compound dihydrochloride.
  • Chemsrc. (n.d.). (1H-Benzo[d]imidazol-2-yl)methanamine | CAS#:5805-57-2.
  • NJ.gov. (n.d.). Medications that Increase Sensitivity to Light.
  • PubMed. (2021). Benzodiazepine-induced photosensitivity reactions: A compilation of cases from literature review with Naranjo causality assessment.
  • PubMed. (n.d.). Stability of benzodiazepines in whole blood samples stored at varying temperatures.
  • PubMed. (n.d.). Prehospital stability of diazepam and lorazepam.
  • ResearchGate. (n.d.). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures | Request PDF.
  • PMC - NIH. (n.d.). Light-Sensitive Injectable Prescription Drugs.
  • BLD Pharm. (n.d.). 1509812-32-1|Benzo[d]oxazol-7-ylmethanamine.
  • BLD Pharm. (n.d.). N/A|Benzo[d]oxazol-4-ylmethanamine hydrochloride.

Sources

Technical Support Center: Optimizing Catalyst Selection for Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing benzoxazole scaffolds. As a cornerstone in medicinal chemistry and materials science, the efficient synthesis of these heterocycles is paramount. Catalyst selection is often the most critical parameter, dictating yield, purity, and scalability.

This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the rationale needed to troubleshoot effectively and innovate in your work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial strategy.

Q1: What are the primary classes of catalysts for benzoxazole synthesis?

Catalyst selection is fundamentally tied to your chosen synthetic route. The most common pathway involves the condensation and subsequent cyclization of a 2-aminophenol with a carbonyl-containing substrate.[1] Catalysts for this and other routes fall into several key categories:

  • Brønsted or Lewis Acids: These are the most traditional catalysts.[2] They function by activating the carbonyl group (e.g., on an aldehyde or carboxylic acid), making it more susceptible to nucleophilic attack by the 2-aminophenol. Common examples include p-toluenesulfonic acid (p-TsOH), polyphosphoric acid (PPA), and various metal triflates like samarium triflate.[1][3][4]

  • Transition Metal Catalysts: Copper, Palladium, Nickel, and Iron complexes are widely used, particularly in modern methods involving cross-coupling or oxidative cyclization.[5][6] Copper catalysts, for instance, are effective for intramolecular O-arylation of o-halobenzanilides or for aerobic oxidation reactions.[3][4][6]

  • Heterogeneous Catalysts: These are solid-supported catalysts that offer significant advantages in terms of recovery and reusability, aligning with green chemistry principles.[7][8] Examples include metal oxides (e.g., TiO₂–ZrO₂), sulfonic acid-functionalized silica or magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H), and ionic liquids immobilized on a solid support.[1][8][9]

  • Metal-Free Catalysts: In an effort to develop more sustainable methods, catalysts like elemental sulfur, iodine, and hypervalent iodine compounds have been employed, often in conjunction with an oxidant, to facilitate oxidative C-H amination or cyclization.[6][10]

Q2: How do I select a starting catalyst for my specific substrates?

Your choice depends on the functional groups present on your 2-aminophenol and coupling partner.

  • For simple aldehydes: A straightforward Brønsted acid like p-TsOH or a Lewis acid is often a good starting point.[11] For sensitive substrates, a milder catalyst may be necessary to prevent side reactions.[5]

  • For carboxylic acids: Dehydrative condensation often requires higher temperatures and stronger acid catalysts like polyphosphoric acid (PPA), or activating agents.[1]

  • For aryl halides (o-haloanilides): This route necessitates a transition metal catalyst, typically copper-based (e.g., CuI with a ligand like 1,10-phenanthroline) or palladium-based, to facilitate the intramolecular C-O bond formation.[3][4][6]

  • For reactions requiring an oxidant: If the synthesis involves dehydrogenation (e.g., starting from an alcohol or an intermediate imine), a system involving a metal catalyst (like copper or palladium) with an oxidant (like O₂/air, TBHP) is required.[6][12]

Q3: Beyond the catalyst, what are the most critical reaction parameters to optimize?

A catalyst does not work in isolation. The following parameters are deeply interconnected and crucial for success:

  • Solvent: The solvent's polarity and boiling point are critical. While high-boiling polar aprotic solvents like DMF or DMSO are common, greener alternatives like ethanol or even water are being used in modern protocols.[1][7] Some reactions benefit from solvent-free conditions, which can simplify purification.[2][13][14]

  • Temperature: Temperature must be high enough to overcome the activation energy for cyclization but not so high as to cause decomposition.[7] Optimal temperatures can range from room temperature to 150°C or higher, depending on the specific catalytic system.[1][13]

  • Atmosphere: Many catalytic cycles, especially those involving transition metals like copper, can be sensitive to air and moisture.[5][11][15] Running reactions under an inert atmosphere (N₂ or Ar) is often a prerequisite for reproducibility and high yields.[5][11] Conversely, aerobic oxidation methods explicitly require air or O₂ as the terminal oxidant.[6]

  • Reactant Stoichiometry: While a 1:1 ratio is typical, using a slight excess of one reactant can sometimes drive the reaction to completion.[5]

Catalyst & Condition Comparison

The table below summarizes common catalytic systems for the popular route involving 2-aminophenol and an aldehyde, providing a starting point for your experimental design.

Catalyst TypeExample CatalystTypical LoadingTemperatureKey AdvantagesPotential Drawbacks
Brønsted Acid p-TsOH, H₂SO₄5-20 mol%80-140°CInexpensive, readily availableHarsh conditions, potential for side reactions
Lewis Acid Sm(OTf)₃, ZnCl₂5-15 mol%25-100°CMilder than Brønsted acids, good for sensitive substratesCan be moisture-sensitive, higher cost
Heterogeneous Acid Fe₃O₄@SiO₂-SO₃H1-5 mol%50-130°CEasily recoverable, reusable, eco-friendly[8]May have lower activity than homogeneous counterparts[8]
Transition Metal CuI, Pd(OAc)₂1-10 mol%60-120°CHigh efficiency, enables diverse reaction pathwaysCost, potential for metal contamination in product
Nanocatalyst TiO₂–ZrO₂1-5 wt%25-80°CHigh surface area, high reactivity, mild conditions[1]Can be challenging to synthesize and characterize

Troubleshooting Guide

Even with a well-chosen starting point, challenges are common. This guide provides a systematic, cause-and-effect approach to resolving experimental issues.

Problem 1: Low to No Product Yield

This is the most frequent issue. A systematic investigation is key to identifying the root cause.

Below is a logical decision tree to guide your troubleshooting process.

LowYield_Troubleshooting start Low / No Yield purity Verify Starting Material Purity start->purity First Step conditions Re-evaluate Reaction Conditions purity->conditions If Pure catalyst Assess Catalyst Activity conditions->catalyst If Optimal temp Increase Temperature Incrementally conditions->temp Stalled? time Extend Reaction Time conditions->time Incomplete? solvent Change Solvent conditions->solvent No Reaction? loading Increase Catalyst Loading catalyst->loading Low Conversion? new_cat Add Fresh/New Catalyst catalyst->new_cat Deactivated? switch_cat Switch Catalyst Class catalyst->switch_cat Ineffective?

Caption: Decision tree for troubleshooting low benzoxazole yield.

Possible Cause A: Inactive or Inappropriate Catalyst

  • The "Why": The catalyst's role is to lower the activation energy of the rate-determining step, typically the intramolecular cyclization. If the catalyst is inactive or poorly matched to the substrates, this energy barrier remains high, and the reaction stalls.[7] Catalyst deactivation can occur through poisoning by impurities, sensitivity to air/moisture, or thermal degradation.[5][15]

  • How to Troubleshoot:

    • Check for Activity: If using a previously opened catalyst, its activity may be compromised.[5][15] Try adding a fresh portion to the stalled reaction.[5] If this restarts the reaction, your original catalyst has likely deactivated.

    • Increase Loading: Sometimes, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can significantly improve conversion, especially if minor impurities are present.[5][7]

    • Switch Catalyst Type: If increasing loading or using fresh catalyst fails, the chosen catalyst may be fundamentally inappropriate for your substrate.[5] If you started with a mild Lewis acid and see no conversion, consider switching to a stronger Brønsted acid or a different catalytic system entirely.[11]

Possible Cause B: Sub-optimal Reaction Conditions

  • The "Why": Temperature, time, and solvent are intertwined with catalyst performance. A temperature that is too low will result in a sluggish reaction, while one that is too high can lead to decomposition of reactants, intermediates, or the catalyst itself.[7][13] The solvent must effectively solubilize the reactants and facilitate the desired chemical transformations.[7]

  • How to Troubleshoot:

    • Monitor Progress: Always monitor your reaction by Thin Layer Chromatography (TLC) or another suitable technique.[13] If starting material is still present after the prescribed time, the reaction is incomplete.[15]

    • Extend Reaction Time: The simplest first step for an incomplete reaction is to extend the reaction time, continuing to monitor progress.[15]

    • Increase Temperature: If the reaction has stalled, a gradual increase in temperature (e.g., in 10°C increments) can provide the necessary energy to push it to completion.[5][7]

    • Re-evaluate Solvent: If the reaction fails to initiate, consider solubility issues. Ensure your chosen solvent is appropriate and, if the reaction is moisture-sensitive, use an anhydrous grade.[7][11]

Problem 2: Significant Side Product Formation

Low yield is often accompanied by the formation of unwanted side products, which complicates purification.

Possible Cause A: Intermediate Schiff Base Stalls

  • The "Why": In syntheses involving an aldehyde, the first step is the formation of a Schiff base (imine) intermediate. The subsequent intramolecular cyclization is often the rate-limiting step. If the conditions are not forceful enough or the catalyst is not effective at promoting cyclization, this intermediate can accumulate.[15]

  • How to Troubleshoot:

    • Increase Temperature: Higher temperatures often provide the activation energy needed for the final ring-closing step.[7]

    • Change the Catalyst: A catalyst with stronger Lewis or Brønsted acidity can more effectively activate the system and promote cyclization.[7]

Possible Cause B: Polymerization or Decomposition

  • The "Why": Harsh reaction conditions (e.g., excessively high temperatures or highly concentrated strong acids) can cause starting materials or the desired product to decompose or polymerize.[15]

  • How to Troubleshoot:

    • Reduce Temperature: If you observe charring or the formation of intractable baseline material on your TLC plate, reduce the reaction temperature.

    • Control Stoichiometry: Carefully control the molar ratios of your reactants to minimize excess reagents that could lead to side reactions.[15]

    • Use a Milder Catalyst: An overly aggressive catalyst can sometimes promote undesired pathways. Switching to a milder alternative might improve selectivity.[5]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol provides a framework for efficiently screening multiple catalysts for the synthesis of a 2-substituted benzoxazole from a 2-aminophenol and an aldehyde.

Objective: To identify the most effective catalyst for a specific substrate pair.

Methodology:

  • Preparation: In separate, labeled reaction vials equipped with stir bars, add the 2-aminophenol (0.5 mmol, 1.0 equiv).

  • Catalyst Addition: To each vial, add the designated catalyst (0.05 mmol, 10 mol%). Include a control vial with no catalyst.

  • Solvent & Reactant Addition: Add the chosen solvent (e.g., Toluene or p-Xylene, 2 mL) to each vial. Add the aldehyde (0.5 mmol, 1.0 equiv) to each vial.

  • Reaction: Place the vials in a pre-heated reaction block at the desired temperature (e.g., 110°C).

  • Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction mixture. Dilute the aliquot and analyze by TLC or LC-MS to estimate the conversion to the desired product.

  • Analysis: Compare the conversion across the different catalysts to identify the most promising candidates for further optimization.

Screening_Workflow start Define Substrates (2-Aminophenol, Aldehyde) select_cats Select Diverse Catalysts (Brønsted, Lewis, Heterogeneous) start->select_cats run_parallel Run Parallel Screening Reactions (Protocol 1) select_cats->run_parallel analyze Analyze Conversion (TLC, LC-MS) run_parallel->analyze analyze->select_cats No/Poor Hits optimize Optimize Lead Catalyst (Loading, Temp, Time) analyze->optimize Hit(s) Identified scale_up Scale-Up Reaction optimize->scale_up

Caption: Workflow for catalyst screening and reaction optimization.

Protocol 2: Synthesis of 2-Benzylbenzo[d]oxazole using Tf₂O Activation

This protocol is based on a literature procedure for activating tertiary amides for reaction with 2-aminophenols, showcasing a modern synthetic method.[16]

Objective: To synthesize 2-benzylbenzo[d]oxazole from 2-phenylacetamide.

Materials:

  • N,N-Dimethyl-2-phenylacetamide (0.55 mmol)

  • 2-Aminophenol (0.5 mmol)

  • 2-Fluoropyridine (1.0 mmol)

  • Triflic anhydride (Tf₂O, 0.6 mmol)

  • Dichloromethane (DCM, 1 mL)

  • Triethylamine (Et₃N)

Methodology:

  • To a solution of N,N-Dimethyl-2-phenylacetamide (0.55 mmol) in DCM (1 mL), add 2-Fluoropyridine (1.0 mmol).[16]

  • Cool the mixture to 0°C in an ice bath.[16]

  • Add triflic anhydride (0.6 mmol) dropwise to the stirred solution.[16]

  • Stir the mixture at 0°C for 15 minutes.[16]

  • Add 2-aminophenol (0.5 mmol) to the reaction mixture.[16]

  • Allow the reaction to warm to room temperature and stir for 1 hour.[16]

  • Monitor the reaction progress by TLC.[16]

  • Once complete, quench the reaction with Et₃N (0.5 mL).[16]

  • Evaporate the solvent and purify the residue by silica gel chromatography to yield the desired product.[16]

References

  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. (2025). Benchchem.
  • Optimizing reaction conditions for one-pot benzoxazole synthesis. (2025). Benchchem.
  • Technical Support Center: Synthesis of 2-Aryl Benzoxazoles. (2025). Benchchem.
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. (2020). PubMed Central.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC - NIH.
  • What are the Synthesis Methods and Physical Properties of Benzoxazole? (n.d.). Guidechem.
  • troubleshooting low yield in benzoxazole synthesis. (2025). Benchchem.
  • Technical Support Center: Optimization of Benzoxazole Synthesis. (2025). Benchchem.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). [Source not available].
  • Synthesis of Benzoxazoles. (2022). ChemicalBook.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (n.d.). NIH.
  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. (n.d.). [Source not available].
  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. (n.d.). NIH.
  • Optimization of reaction conditions a. (n.d.).

Sources

Addressing solubility problems of benzoxazole derivatives in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for addressing the solubility problems of benzoxazole derivatives in biological assays.

Benzoxazole Derivatives Solubility: A Technical Support Guide

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, their flat, aromatic, and rigid structure often leads to poor aqueous solubility, posing a significant challenge for their development as therapeutic agents. This guide provides troubleshooting strategies and frequently asked questions to help researchers overcome solubility issues encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my benzoxazole derivatives consistently show poor solubility in aqueous buffers?

A1: The poor aqueous solubility of many benzoxazole derivatives stems from their physicochemical properties. The benzoxazole core is a rigid, planar, and lipophilic structure. This leads to strong intermolecular π-π stacking interactions in the solid state, resulting in high crystal lattice energy that is difficult for water molecules to overcome. Furthermore, these compounds often lack easily ionizable groups, limiting the effectiveness of pH modification for solubilization.

Q2: I'm seeing compound precipitation in my cell-based assay. What is the maximum concentration of DMSO I can use?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays. However, high concentrations of DMSO can be toxic to cells and may interfere with the assay results. It is generally recommended to keep the final concentration of DMSO in the assay medium below 0.5% (v/v), and ideally below 0.1%, to minimize these effects. The exact tolerance will depend on the specific cell line and assay duration. It is always best practice to run a vehicle control (medium with the same concentration of DMSO as the test wells) to assess any potential solvent-induced effects.

Q3: Can I use sonication to help dissolve my compound?

A3: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds. The high-frequency sound waves can help to break down compound aggregates and increase the rate of dissolution. However, it is important to be cautious as prolonged or high-intensity sonication can potentially degrade the compound. Use short bursts of sonication and keep the sample on ice to minimize heating.

Q4: What are the initial signs of compound precipitation in a plate-based assay?

A4: Visual inspection of the assay plate under a microscope is the most direct way to identify compound precipitation. Look for the presence of crystals, amorphous precipitates, or a "film" on the bottom of the wells. Indirectly, you may observe high variability between replicate wells, a sudden drop-off in activity at higher concentrations (a "bell-shaped" dose-response curve), or artifacts in assays that are sensitive to light scatter, such as fluorescence-based assays.

Troubleshooting Guide: Enhancing Solubility

Co-Solvent Systems

The use of a water-miscible organic co-solvent can significantly enhance the solubility of hydrophobic compounds.

Protocol: Preparing a Co-solvent Stock Solution

  • Primary Stock Preparation: Dissolve the benzoxazole derivative in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM).

  • Intermediate Dilution (Optional): If a large volume of working solution is needed, an intermediate dilution can be made in a co-solvent such as ethanol, methanol, or polyethylene glycol (PEG).

  • Final Working Solution: Prepare the final working solution by adding a small aliquot of the primary or intermediate stock to the aqueous assay buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized precipitation.

Co-SolventTypical Final ConcentrationConsiderations
DMSO< 0.5%Can be cytotoxic at higher concentrations.
Ethanol< 1%Can affect enzyme activity and cell viability.
PEG 4001-5%Generally well-tolerated by cells.
N,N-Dimethylformamide (DMF)< 0.5%Can be toxic; use with caution.
pH Modification

For benzoxazole derivatives with ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the buffer can significantly increase solubility.

Workflow for pH Optimization

Caption: Workflow for pH-based solubility enhancement.

Protocol: pH Adjustment

  • Determine pKa: If the pKa of the ionizable group is unknown, it can be estimated using software or determined experimentally.

  • Prepare Buffers: Prepare a series of buffers with pH values spanning a range around the pKa.

  • Solubility Assessment: Add the compound to each buffer and determine the solubility, for example, by nephelometry or UV-Vis spectroscopy after filtration or centrifugation.

Use of Excipients

Excipients are inactive substances used to help deliver the active compound.

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility. Common non-ionic surfactants used in biological assays include Tween® 20, Tween® 80, and Pluronic® F-68. It is important to use surfactants at concentrations above their critical micelle concentration (CMC).

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment. β-cyclodextrins and their chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.

ExcipientTypical ConcentrationMechanism of Action
Tween® 20/800.01 - 0.1%Micellar solubilization.
Pluronic® F-680.02 - 0.2%Micellar solubilization.
HP-β-CD1 - 10%Inclusion complex formation.
SBE-β-CD1 - 10%Inclusion complex formation.
Formulation Strategies

For more challenging compounds, advanced formulation strategies may be necessary, particularly for in vivo studies.

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.

  • Nanoparticles: Polymeric nanoparticles or solid lipid nanoparticles can be used to encapsulate the compound and improve its solubility and bioavailability.

Experimental Workflow for Formulation Development

G A Select Formulation Strategy (e.g., Liposomes, Nanoparticles) B Optimize Formulation Parameters (e.g., Lipid composition, Particle size) A->B C Characterize Formulation (Size, Zeta potential, Encapsulation efficiency) B->C D Assess In Vitro Performance (Solubility, Release kinetics) C->D E Evaluate In Vivo Efficacy & PK/PD D->E

Validation & Comparative

Validating the Antimicrobial Potential of Benzo[d]oxazol-2-ylmethanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity is a critical endeavor in drug discovery.[1][2] Among the promising candidates, Benzo[d]oxazol-2-ylmethanamine derivatives have emerged as a class of heterocyclic compounds with significant potential.[2][3] Their structural similarity to biological purines, such as adenine and guanine, suggests a favorable interaction with biological macromolecules, making them an attractive starting point for the development of new anti-infective agents.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial activity of novel this compound derivatives. We will delve into the essential experimental protocols, offer a comparative analysis with established antimicrobial agents, and explore the potential mechanisms of action that underpin their efficacy. The methodologies described herein are designed to be robust and reproducible, ensuring the generation of high-quality, reliable data crucial for advancing promising lead compounds through the development pipeline.

The Benzoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The benzoxazole ring system is a recurring motif in a multitude of biologically active compounds, exhibiting a wide array of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[3][4][5] The versatility of the benzoxazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties. The synthesis of this compound derivatives typically involves the reaction of 2-aminophenols with various reagents to construct the core heterocyclic system, followed by functionalization at the methanamine moiety.[6][7][8][9]

Experimental Validation of Antimicrobial Activity

The cornerstone of validating any new antimicrobial agent lies in rigorous in vitro susceptibility testing. The following protocols for the disk diffusion and broth microdilution assays are standard methods for determining the antimicrobial efficacy of novel compounds.

Experimental Workflow for Antimicrobial Evaluation

Below is a typical workflow for the screening and evaluation of novel this compound derivatives for their antimicrobial properties.

Antimicrobial_Evaluation_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Preliminary Screening cluster_2 Quantitative Analysis cluster_3 Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization Purity Purity Assessment (HPLC) Characterization->Purity Disk_Diffusion Disk Diffusion Assay (Qualitative) Purity->Disk_Diffusion Broth_Microdilution Broth Microdilution Assay (MIC Determination) Disk_Diffusion->Broth_Microdilution MOA Mechanism of Action (e.g., DNA Gyrase Inhibition Assay) Broth_Microdilution->MOA

Caption: A streamlined workflow for the synthesis, screening, and mechanistic evaluation of novel antimicrobial compounds.

Protocol 1: Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a widely used preliminary screening method to qualitatively assess the antimicrobial activity of a compound.[10][11] It is based on the principle of an antimicrobial agent diffusing from an impregnated paper disk into an agar medium inoculated with a test microorganism, resulting in a zone of growth inhibition.[10]

Materials:

  • Mueller-Hinton Agar (MHA) plates[10]

  • Sterile paper disks (6 mm diameter)[11]

  • This compound derivative solutions of known concentrations

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (solvent used to dissolve the compound)

  • Standardized microbial inoculum (0.5 McFarland standard)[12]

  • Sterile swabs, forceps, and micropipettes

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland turbidity standard.[13]

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.[13] Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[13]

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the this compound derivative onto the inoculated agar surface.[11] Gently press the disks to ensure complete contact with the agar. Place positive and negative control disks on the same plate for comparison. Ensure disks are spaced at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[12][14]

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters.[11] A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17] The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[15][16]

Materials:

  • Sterile 96-well microtiter plates[15]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[12]

  • This compound derivative stock solution

  • Standardized microbial inoculum

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)[12]

  • Negative control (broth and solvent)

  • Microplate reader (optional)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound derivative in the appropriate broth directly in the 96-well plate.[12][15]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[18]

  • Controls: Include a growth control well (broth + inoculum), a sterility control well (broth only), and wells with a serial dilution of a standard antibiotic.[15]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[19]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15][16] This can be assessed visually or by measuring the optical density using a microplate reader.

Comparative Performance Analysis

A critical aspect of validating a new antimicrobial agent is to compare its performance against existing drugs. The following table provides a template for summarizing the antimicrobial activity of novel this compound derivatives in comparison to standard antibiotics.

Compound/AntibioticGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Candida albicans (ATCC 10231)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Derivative 1
Derivative 2
Ciprofloxacin
Vancomycin
Fluconazole

Note: The specific microbial strains listed are examples of commonly used quality control strains.[20][21] Researchers should select a panel of clinically relevant and resistant strains for a comprehensive evaluation.

Published studies have shown that certain benzoxazole derivatives exhibit potent activity, with some compounds demonstrating MIC values comparable or even superior to standard drugs like ofloxacin and fluconazole against various bacterial and fungal strains.[5] For instance, some derivatives have shown significant activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[5][22]

Unraveling the Mechanism of Action

Understanding the mechanism by which a compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. For some benzoxazole derivatives, the proposed mechanism of antibacterial action is the inhibition of DNA gyrase.[1]

Proposed Mechanism: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes and ultimately bacterial cell death.

DNA_Gyrase_Inhibition Benzoxazole This compound Derivative DNA_Gyrase Bacterial DNA Gyrase Benzoxazole->DNA_Gyrase Binds to and inhibits DNA_Replication DNA Replication & Transcription Disrupted DNA_Gyrase->DNA_Replication Leads to Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Proposed mechanism of action for certain benzoxazole derivatives via inhibition of bacterial DNA gyrase.

Further experimental validation of this mechanism can be achieved through enzymatic assays using purified DNA gyrase and by studying the morphological and molecular changes in bacteria treated with the compounds.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds in the quest for new antimicrobial agents.[2][3] Their synthetic accessibility and broad-spectrum activity make them worthy of further investigation. This guide provides a foundational framework for the systematic validation of their antimicrobial potential.

Future research should focus on:

  • Expanding the Structure-Activity Relationship (SAR) studies: Synthesizing and testing a wider range of derivatives to identify key structural features that enhance potency and broaden the spectrum of activity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and pathways affected by these compounds in various microorganisms.

  • Evaluation against Resistant Strains: Testing the efficacy of promising derivatives against multi-drug resistant clinical isolates.[23][24]

  • In vivo Efficacy and Toxicity Studies: Assessing the performance and safety of lead compounds in animal models of infection.

By adhering to rigorous and standardized methodologies, the scientific community can effectively evaluate and advance the most promising this compound derivatives towards clinical development, potentially offering new hope in the fight against infectious diseases.

References

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Bentham Science Publishers. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Letters in Drug Design & Discovery, 19(8), 774-786. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Scribd. (2019). EUCAST reading guide for broth microdilution. Retrieved from [Link]

  • ResearchGate. (2020). Benzoxazoles as promising antimicrobial agents: A systematic review. Retrieved from [Link]

  • PubMed Central. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3736. [Link]

  • ResearchGate. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Retrieved from [Link]

  • Synapse. (2024). Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. Retrieved from [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some benzoxazole derivatives. 7(3), 1253-1261. [Link]

  • Eco-Vector Journals Portal. (2023). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives. Current Computer-Aided Drug Design, 19(6), 835-846. [Link]

  • ResearchGate. (n.d.). Preparation of benzo[d]oxazole-based derivatives. Retrieved from [Link]

  • AMiner. (n.d.). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Retrieved from [Link]

  • PubMed Central. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. AMB Express, 10(1), 163. [Link]

  • PubMed Central. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

  • ResearchGate. (2021). Synthesis, in-vitro antimicrobial evaluation and docking studies of newly synthesized benzoxazole derivatives. Retrieved from [Link]

  • PubMed. (2024). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives. Current Computer-Aided Drug Design, 20(6), 835-846. [Link]

  • National Institutes of Health. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1230, 129881. [Link]

  • MDPI. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(11), 1543. [Link]

  • ResearchGate. (n.d.). List of indicators strains used for antimicrobial screening experiments. Retrieved from [Link]

  • TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. Trade Science Inc. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Institutes of Health. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(7), lxad159. [Link]

  • SciELO. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[1][13]imidazo[1,2-d][1]oxazepine and Benzo[f]benzo[1][13]oxazolo[3,2-d][1]oxazepine Derivatives. Journal of the Brazilian Chemical Society, 33(8), 1786-1797. [Link]

  • PubMed Central. (1985). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial Agents and Chemotherapy, 27(4), 691-693. [Link]

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A Comparative Guide to the Biological Efficacy of Benzoxazole and Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazole and benzothiazole scaffolds stand out as privileged heterocyclic systems, forming the core of numerous compounds with a wide spectrum of therapeutic applications.[1][2] Their structural similarity, differing only by an oxygen atom in the former and a sulfur atom in the latter, presents a fascinating case for comparative analysis of their biological efficacy. This guide provides an in-depth, objective comparison of these two scaffolds, supported by experimental data, to aid researchers in making informed decisions in drug design and development.

At a Glance: Key Structural and Biological Differences

Benzoxazoles and benzothiazoles are bioisosteres, meaning they share similar spatial arrangements and electronic properties, which often leads to comparable biological activities.[3] However, the subtle difference in the heteroatom—oxygen in benzoxazole and sulfur in benzothiazole—can significantly influence their pharmacokinetic profiles, binding affinities to biological targets, and ultimately, their overall therapeutic efficacy.[4][5]

FeatureBenzoxazoleBenzothiazole
Core Structure Benzene ring fused to an oxazole ringBenzene ring fused to a thiazole ring
Key Heteroatom OxygenSulfur
General Efficacy Broad-spectrum activity including anticancer, antifungal, and anti-inflammatory.[6][7]Potent and broad-spectrum activity, particularly notable in anticancer and antimicrobial applications.[8][9]

Comparative Analysis of Biological Activities

The versatility of benzoxazole and benzothiazole scaffolds is evident in their wide array of reported biological activities. Below, we compare their efficacy in key therapeutic areas, supported by quantitative data from various studies.

Anticancer Activity

Both scaffolds are cornerstones in the development of novel anticancer agents.[6][8][10][11] They have been shown to target various mechanisms in cancer progression, including the inhibition of crucial kinases and induction of apoptosis.

A notable target for both benzoxazole and benzothiazole derivatives in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[12][13][14] Inhibition of VEGFR-2 signaling can effectively stifle tumor growth by cutting off its blood supply.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

Compound TypeCancer Cell LineBenzoxazole DerivativeBenzothiazole DerivativeReference
Picolinamide ConjugatesMCF-7 (Breast)-4-11[15]
Pyrrolidine ConjugatesA375 (Melanoma)-Significant Activity[16]
Various DerivativesColo205 (Colon)-5.04[17]
Various DerivativesU937 (Lymphoma)-13.9[17]
Various DerivativesMCF-7 (Breast)-30.67[17]
Various DerivativesA549 (Lung)-30.45[17]

Note: A direct head-to-head comparison with structurally identical analogs is often unavailable in the literature. The data presented is from studies evaluating derivatives of each scaffold against the same cell lines.

One study highlighted that the replacement of a benzothiazole ring with its benzoxazole bioisostere led to promising anticancer agents, suggesting that in some molecular contexts, the benzoxazole scaffold can be equally or more effective.[13]

Antimicrobial Activity

Benzothiazole derivatives have been more extensively lauded for their potent antibacterial and antifungal properties.[14][18][19] However, benzoxazoles also demonstrate significant antimicrobial effects.[20][21]

A key mechanism for the antibacterial action of many heterocyclic compounds, including benzothiazoles, is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[6][19][22]

Table 2: Comparative Antimicrobial Activity (MIC or IC50 values in µg/mL)

ActivityOrganismBenzoxazole DerivativeBenzothiazole DerivativeKey FindingReference
AntifungalF. solani4.34 - 17.61 -Benzoxazole derivatives were more potent than the positive control.[4][23]
AntifungalB. cinerea19.92 62.62Benzoxazole derivative was three-fold more active.[4]
AntibacterialGram + & Gram --Generally more effectiveBenzothiazole-triazoles showed better efficacy.[5]
MicrobialE. coli, S. aureusLess ActiveMore Active Benzothiazole moiety confers higher activity.[24]
AntifungalCandida spp.15.6 (C. krusei) -Benzoxazole derivative showed strong action.[25][26]

Direct comparative studies have yielded interesting insights. One study on antifungal activity against various phytopathogenic fungi concluded that "antifungal effects of most of benzoxazole derivatives were better than those of benzothiazoles".[4] Conversely, a study on antibacterial triazole hybrids found that "All the triazole derivatives containing benzothiazole ring exhibited better efficacy as compared to the benzoxazole ring".[5] Another comparative study on microbial activity also reported that derivatives with a benzothiazole moiety were more active than their oxazole counterparts.[24]

Mechanistic Insights: Visualizing the Pathways

To better understand the therapeutic action of these scaffolds, it is crucial to visualize their interaction with key biological pathways.

VEGFR-2 Inhibition in Angiogenesis

Small molecule inhibitors of VEGFR-2 typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the autophosphorylation necessary for downstream signaling that leads to angiogenesis.[9][11][12][14][27]

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds KinaseDomain Kinase Domain VEGFR2->KinaseDomain Dimerization & Activation Downstream Downstream Signaling (Proliferation, Migration) KinaseDomain->Downstream Phosphorylation ATP ATP ATP->KinaseDomain Binds Inhibitor Benzoxazole/ Benzothiazole Inhibitor Inhibitor->KinaseDomain Blocks ATP Binding Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Mechanism of VEGFR-2 inhibition by benzoxazole/benzothiazole derivatives.

DNA Gyrase Inhibition in Bacteria

DNA gyrase is a topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.[6][19] Benzothiazole and other heterocyclic compounds can inhibit this enzyme, leading to bacterial cell death.[22][28][29]

DNAGyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition Mechanism RelaxedDNA Relaxed DNA DNAGyrase DNA Gyrase RelaxedDNA->DNAGyrase SupercoiledDNA Negatively Supercoiled DNA (Required for replication) DNAGyrase->SupercoiledDNA BlockedReplication DNA Replication Blocked DNAGyrase->BlockedReplication Inhibitor Benzothiazole Derivative Inhibitor->DNAGyrase Inhibits

Caption: Inhibition of DNA gyrase by benzothiazole derivatives.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[8][10][20][30]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzoxazole/Benzothiazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the benzoxazole or benzothiazole compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[31][32][33][34]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Benzoxazole/Benzothiazole derivatives

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density with a microplate reader.

Conclusion

Both benzoxazole and benzothiazole scaffolds are undeniably powerful tools in the arsenal of medicinal chemists. While benzothiazole derivatives have shown particularly strong promise in the realm of antimicrobial agents, benzoxazoles have demonstrated superior efficacy in certain antifungal contexts and serve as highly effective bioisosteres in anticancer drug design. The choice between these two scaffolds is not a matter of universal superiority but rather a nuanced decision that depends on the specific therapeutic target, the desired pharmacokinetic properties, and the overall molecular architecture of the drug candidate. The data and protocols presented in this guide aim to provide a solid foundation for researchers to rationally design and evaluate novel therapeutics based on these versatile heterocyclic systems.

References

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A Comparative Guide to the Structure-Activity Relationships of Benzo[d]oxazol-2-ylmethanamine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[d]oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. This guide focuses on the structure-activity relationship (SAR) studies of a specific class of these compounds: Benzo[d]oxazol-2-ylmethanamine analogs. By systematically modifying the core structure and evaluating the resultant changes in biological activity, researchers can glean critical insights for the rational design of more potent and selective therapeutic agents. This document provides a comparative analysis of these analogs, supported by experimental data and detailed protocols for their biological evaluation, aimed at researchers, scientists, and professionals in the field of drug development.

The this compound Core: A Versatile Scaffold

The fundamental structure of this compound consists of a fused benzene and oxazole ring system, with a methylamine group at the 2-position. This arrangement of atoms confers specific physicochemical properties that are conducive to interactions with various biological targets. The aromatic rings can participate in π-stacking and hydrophobic interactions, while the nitrogen and oxygen atoms in the oxazole ring, along with the amine group, can act as hydrogen bond donors and acceptors. This versatility has been exploited to develop analogs with potent antimicrobial and anticancer activities.

Caption: Core chemical structure of this compound.

Comparative Analysis of Biological Activities

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the benzoxazole ring system and the amine group. Below, we compare the anticancer and antimicrobial activities of representative analogs.

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied, with many analogs exhibiting potent cytotoxicity against various cancer cell lines. The primary mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as vascular endothelial growth factor receptor-2 (VEGFR-2), or the induction of apoptosis.[1]

A series of N-(benzo[d]oxazol-2-yl)-2-(substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives have demonstrated significant anticancer activity.[2] The SAR studies of these compounds reveal that the nature and position of substituents on the indolinone ring play a crucial role in their cytotoxic effects.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Benzo[d]oxazole Analogs

Compound IDR (Substitution on Indolinone Ring)HeLa (Cervical Cancer)IMR-32 (Neuroblastoma)MCF-7 (Breast Cancer)
Va 5-H2.853.152.98
Vb 5-F1.121.451.25
Vc 5-Cl1.051.281.10
Vd 5-Br0.981.151.02
Cisplatin Standard Drug1.201.501.35

Data synthesized from multiple sources for illustrative comparison.[2]

The data clearly indicates that the introduction of electron-withdrawing groups, particularly halogens, at the C5 position of the indolinone ring enhances the anticancer activity, with the bromo-substituted analog Vd showing the highest potency, even surpassing the standard drug cisplatin in some cases.[2]

Anticancer_SAR cluster_sar Structure-Activity Relationship for Anticancer Activity cluster_substituents Substituent Effect Core This compound Core Modification Substitution at C5 of Indolinone Ring Core->Modification Leads to Activity Anticancer Potency Modification->Activity Influences H H (Less Potent) Modification->H F F Cl Cl Br Br (More Potent)

Caption: Key SAR insights for anticancer Benzo[d]oxazole analogs.

Antimicrobial Activity

Benzo[d]oxazole derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

A study on 2-substituted benzoxazole derivatives revealed that the nature of the substituent at the 2-position significantly impacts their antimicrobial efficacy.[3]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 2-Substituted Benzoxazole Analogs

Compound ID2-SubstituentStaphylococcus aureusStreptococcus pyogenesEscherichia coli
18 N-(4-chlorophenyl)amine12.52550
21 N-(4-methoxyphenyl)amine2512.525
Cefixime Standard Antibiotic6.253.126.25

Data synthesized from multiple sources for illustrative comparison.[3]

The results suggest that substitutions on the N-phenyl ring at the 2-amino position influence the antimicrobial spectrum and potency. Compound 18 , with an electron-withdrawing chloro group, showed better activity against Staphylococcus aureus, while compound 21 , with an electron-donating methoxy group, was more effective against Streptococcus pyogenes and Escherichia coli.[3]

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is imperative to follow standardized and well-documented experimental protocols.

MTT Assay for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[4]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the viability percentage against the compound concentration.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Benzo[d]oxazole Analogs Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48-72 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan Crystals Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A standardized workflow for the MTT cytotoxicity assay.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Protocol:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (broth + inoculum + standard antibiotic).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs have provided valuable insights into the structural requirements for potent anticancer and antimicrobial activities. The substituent's electronic properties and position on the core scaffold are critical determinants of biological efficacy and selectivity. Future research should focus on exploring a wider range of substitutions, including the introduction of chiral centers and the use of bioisosteric replacements, to further optimize the pharmacological profile of these promising compounds. Additionally, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these analogs, which will be instrumental in their development as next-generation therapeutic agents.

References

A Senior Application Scientist's Guide to the In-Vitro and In-Vivo Evaluation of Novel Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzoxazole Scaffold

In the landscape of medicinal chemistry, the benzoxazole scaffold has emerged as a "privileged structure."[1] This aromatic organic compound, consisting of a benzene ring fused to an oxazole ring, serves as the foundation for a multitude of synthetic and naturally occurring molecules with a broad spectrum of biological activities.[2][3] The structural rigidity and potential for diverse functionalization at its reactive sites make it an attractive starting point for the development of novel therapeutic agents.[3][4]

Benzoxazole derivatives have demonstrated remarkable pharmacological potential, including potent antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] Their therapeutic efficacy often arises from their ability to interact with specific biopolymers and modulate key signaling pathways implicated in disease pathogenesis, acting as isosteres of natural nucleotides like adenine and guanine.[1][4][8]

This guide provides an in-depth comparison of the essential in-vitro and in-vivo methodologies used to evaluate and validate novel benzoxazole derivatives. We will explore the causality behind experimental choices, present self-validating protocols, and summarize performance data to aid researchers, scientists, and drug development professionals in advancing promising candidates from the bench to preclinical studies.

Part 1: In-Vitro Evaluation – From Primary Screening to Mechanistic Insights

The initial phase of evaluating any new chemical entity involves a battery of in-vitro tests. These assays are designed to be rapid, cost-effective, and high-throughput, allowing for the screening of large compound libraries to identify "hits" with desired biological activity. For benzoxazole derivatives, these evaluations typically focus on cytotoxicity against cancer cell lines and antimicrobial efficacy.

Anticancer Activity: Cytotoxicity Screening

A primary focus for many novel benzoxazole derivatives is their potential as anticancer agents.[9][10] The first step is to determine a compound's ability to inhibit the growth of or kill cancer cells. The Sulforhodamine B (SRB) and tetrazolium salt-based assays (like MTT) are the workhorses of in-vitro cytotoxicity screening.[5][9]

The Rationale: The choice between these assays depends on the suspected mechanism of the compound. The MTT assay measures mitochondrial dehydrogenase activity, which is an indicator of metabolic activity and cell viability.[11][12] The SRB assay, conversely, measures total cellular protein content, providing a proxy for cell number that is less susceptible to interference from compounds affecting mitochondrial function.[9] This makes the SRB assay a robust method for large-scale screening.

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a novel benzoxazole derivative against a panel of cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer).[9][13]

  • Cell Seeding:

    • Harvest and count cells from a logarithmic growth phase culture.

    • Seed cells into a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include control wells containing medium only (for blanking) and cells with vehicle (e.g., 0.5% DMSO) as an untreated control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a stock solution of the benzoxazole derivative in DMSO. Create a series of serial dilutions in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the various compound concentrations.

    • Incubate the plates for a standard exposure time, typically 48 to 72 hours.[14]

  • Cell Fixation and Staining:

    • Terminate the experiment by gently adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

    • Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 15-30 minutes.

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Data Acquisition and Analysis:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plate for 5-10 minutes on a mechanical shaker.

    • Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

Benzoxazole derivatives frequently exhibit potent antimicrobial properties.[8][15][16] The critical parameter to determine is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for this purpose.[5][17]

The Rationale: This method is preferred over agar diffusion assays for comparative guides as it provides a quantitative value (MIC in µg/mL or µM) rather than a qualitative zone of inhibition.[16][18] This allows for direct comparison of the potency of different derivatives against a panel of bacterial and fungal strains.

This protocol is adapted for testing against bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[5][18]

  • Preparation of Inoculum:

    • Culture the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the benzoxazole derivative stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (microbes with no compound) and a negative control (broth with no microbes).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • Optionally, a growth indicator like resazurin can be added to aid in the determination.[11]

Comparative Data Summary: In-Vitro Performance

The following tables summarize hypothetical but representative data for a series of novel benzoxazole derivatives, comparing them against standard reference drugs.

Table 1: Anticancer Cytotoxicity (IC50 in µM) of Novel Benzoxazole Derivatives

Compound HCT-116 (Colon) MCF-7 (Breast) A549 (Lung) WI-38 (Normal Fibroblast)
BZ-01 5.2 ± 0.4 8.1 ± 0.7 10.5 ± 1.1 > 100
BZ-02 1.8 ± 0.2 2.5 ± 0.3 3.1 ± 0.4 45.2 ± 3.8
BZ-03 25.6 ± 2.1 30.1 ± 2.5 42.8 ± 3.9 > 100

| Doxorubicin | 0.9 ± 0.1 | 0.5 ± 0.08 | 1.2 ± 0.15 | 2.1 ± 0.3 |

Data are presented as mean ± standard deviation. A lower IC50 value indicates higher potency. High IC50 against normal cells (WI-38) suggests selectivity.[9]

Table 2: Antimicrobial Activity (MIC in µg/mL) of Novel Benzoxazole Derivatives

Compound S. aureus (Gram +) E. coli (Gram -) C. albicans (Fungus)
BZ-04 4 16 8
BZ-05 32 64 > 128
BZ-06 2 8 4
Ofloxacin 1 0.5 N/A

| Fluconazole | N/A | N/A | 2 |

Data represent the lowest concentration inhibiting visible growth.[5]

Part 2: In-Vivo Evaluation – Assessing Efficacy and Safety in Biological Systems

Compounds that demonstrate promising potency and selectivity in vitro must then be evaluated in vivo to assess their efficacy, pharmacokinetics, and preliminary safety profile in a complex biological system.[19] The choice of animal model is critical and must be relevant to the therapeutic indication.

Anticancer Efficacy in Xenograft Models

For anticancer drug candidates, the human tumor xenograft model in immunodeficient mice is the gold standard for preclinical efficacy testing.[20][21]

The Rationale: This model involves implanting human cancer cells into mice that lack a functional immune system (e.g., athymic nude or SCID mice).[20] This allows the human tumor to grow unimpeded and provides a platform to assess the direct antitumor effect of a compound in a living system, measuring outcomes like tumor growth inhibition.

This protocol describes a typical efficacy study for a lead benzoxazole candidate (e.g., BZ-02) identified from in-vitro screening.[22]

  • Animal Acclimatization and Tumor Implantation:

    • Use 6-8 week old female athymic nude mice. Allow them to acclimate for at least one week.

    • Harvest cancer cells (e.g., HCT-116) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.[20]

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

      • Group 1: Vehicle Control (e.g., saline or a suitable solvent)

      • Group 2: Benzoxazole Derivative (e.g., BZ-02 at a determined dose, e.g., 20 mg/kg)

      • Group 3: Positive Control (a standard-of-care drug, e.g., 5-Fluorouracil)

  • Compound Administration and Monitoring:

    • Administer the compounds via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 14-21 days).[22]

    • Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior).[20]

  • Endpoint and Data Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the treatment period ends.

    • At the endpoint, euthanize the animals, excise the tumors, and measure their final weight.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

    • Collect blood and major organs for pharmacokinetic and toxicological analysis, respectively.

Anti-inflammatory Activity in Edema Models

For derivatives showing potential anti-inflammatory activity, the carrageenan-induced paw edema model in rats or mice is a classic and reliable acute inflammation model.[23][24]

The Rationale: This model is highly reproducible and reflects the cardinal signs of inflammation (edema, hyperalgesia). It allows for the evaluation of compounds that may inhibit inflammatory mediators like prostaglandins, which are downstream products of cyclooxygenase (COX) enzymes—a known target for some benzoxazole derivatives.[23][25]

  • Animal Preparation and Pre-treatment:

    • Fast adult Wistar rats or Swiss albino mice overnight with free access to water.

    • Divide animals into groups (n=6-8 per group).

    • Administer the test benzoxazole derivative, vehicle control, or a standard drug (e.g., Diclofenac) orally or intraperitoneally 1 hour before inducing inflammation.[24]

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Determine the percentage inhibition of edema in the drug-treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

      • Where ΔV is the mean change in paw volume.

Part 3: Mechanistic Pathways and Discovery Workflow

Understanding the mechanism of action is crucial for lead optimization. Many benzoxazole derivatives exert their anticancer effects by inhibiting key signaling pathways essential for tumor growth and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is critical for angiogenesis.[9][26]

Visualization of a Key Signaling Pathway

The diagram below illustrates the VEGFR-2 signaling cascade and highlights the point of inhibition by certain benzoxazole derivatives.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg Activates PI3K PI3K P1->PI3K Activates RAS RAS P1->RAS Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF -> MEK -> ERK RAS->RAF Migration Cell Migration PKC->Migration Permeability Vascular Permeability PKC->Permeability Proliferation Cell Proliferation & Survival AKT->Proliferation RAF->Proliferation BZ_Inhibitor Benzoxazole Derivative BZ_Inhibitor->P1 Inhibits (ATP-binding site)

Caption: VEGFR-2 signaling pathway inhibited by novel benzoxazole derivatives.

Visualizing the Drug Discovery Workflow

A structured workflow is essential for the systematic evaluation of novel compounds. This diagram outlines a typical cascade from initial synthesis to preclinical candidate selection.

Drug_Discovery_Workflow cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Evaluation Synthesis Library Synthesis of Benzoxazoles PrimaryScreen Primary In-Vitro Screen (e.g., SRB Assay) Synthesis->PrimaryScreen HitConfirm Hit Confirmation & MIC/IC50 Determination PrimaryScreen->HitConfirm SAR Structure-Activity Relationship (SAR) HitConfirm->SAR ADME In-Vitro ADME/Tox (Metabolic Stability, etc.) SAR->ADME InVivoEfficacy In-Vivo Efficacy Models (e.g., Xenograft) ADME->InVivoEfficacy Tox In-Vivo Toxicity & Pharmacokinetics InVivoEfficacy->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Caption: General workflow for benzoxazole derivative drug discovery.

Conclusion and Future Directions

The evaluation of novel benzoxazole derivatives requires a multi-faceted approach, progressing logically from high-throughput in-vitro assays to more complex and resource-intensive in-vivo models. The protocols and comparative data presented in this guide serve as a foundational framework for this process. The key to success lies not just in identifying potent compounds, but in understanding their selectivity, mechanism of action, and behavior within a physiological context. Future research should continue to leverage molecular docking and computational studies to rationally design derivatives with improved potency and drug-like properties, ultimately accelerating the translation of these promising scaffolds into clinically effective therapeutics.[13][27]

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  • Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. (2022). Bentham Science Publishers.
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Comparative Docking Analysis of Benzo[d]oxazol-2-ylmethanamine Derivatives as VEGFR-2 Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzo[d]oxazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] This guide provides a comprehensive, in-depth comparative analysis of Benzo[d]oxazol-2-ylmethanamine derivatives, with a specific focus on their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[3] Through a detailed molecular docking workflow, we will explore the structure-activity relationships (SAR) of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in scientific integrity, ensuring that every protocol described is a self-validating system.

The Significance of VEGFR-2 Inhibition and the Promise of Benzo[d]oxazole Derivatives

VEGFR-2 is a critical signaling protein involved in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[3] Consequently, the inhibition of VEGFR-2 is a validated and effective strategy in oncology. Benzo[d]oxazole derivatives have shown considerable promise as VEGFR-2 inhibitors, with their rigid heterocyclic structure providing a robust scaffold for molecular recognition.[4][5] The core of this compound offers a versatile platform for chemical modification, allowing for the fine-tuning of binding affinity and selectivity.[1]

A Validated Workflow for Comparative Docking Studies

To objectively assess the potential of this compound derivatives as VEGFR-2 inhibitors, a rigorous and reproducible computational workflow is paramount. The following step-by-step methodology outlines a validated protocol for comparative molecular docking studies.

Experimental Workflow: From Protein Preparation to Data Analysis

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Protein Selection (PDB ID: 4ASD) ProtPrep Protein Preparation (Removal of water, addition of hydrogens) PDB->ProtPrep GridGen Grid Box Generation (Defining the active site) ProtPrep->GridGen LigandPrep Ligand Preparation (2D to 3D conversion, energy minimization) Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking GridGen->Docking PoseAnalysis Binding Pose & Interaction Analysis Docking->PoseAnalysis Scoring Comparison of Docking Scores & Binding Energies PoseAnalysis->Scoring Correlation Correlation with Experimental Data (IC50) Scoring->Correlation

Caption: A validated workflow for comparative molecular docking studies.

Step 1: Target Protein Preparation

The initial and critical step is the selection and preparation of the target protein. For this study, the crystal structure of VEGFR-2 in complex with a known inhibitor was retrieved from the Protein Data Bank (PDB ID: 4ASD). The rationale for this choice is the high resolution of the structure and the presence of a co-crystallized ligand, which helps in defining the active site.

  • Protocol:

    • Download the PDB file (4ASD) from the RCSB Protein Data Bank.

    • Using molecular modeling software such as Schrödinger Maestro or UCSF Chimera, remove all water molecules and heteroatoms not relevant to the binding site.

    • Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

Step 2: Ligand Preparation

A series of this compound derivatives with varying substitutions at the R1 and R2 positions were selected for this comparative study.

  • Protocol:

    • Draw the 2D structures of the derivatives using a chemical drawing tool like ChemDraw.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.

Step 3: Molecular Docking

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.

  • Protocol:

    • Grid Generation: Define the binding site by creating a grid box centered on the co-crystallized ligand in the prepared VEGFR-2 structure. The grid box dimensions should be sufficient to encompass the entire active site.

    • Docking Simulation: Execute the docking calculations for each prepared ligand against the prepared VEGFR-2 structure. The search algorithm in AutoDock Vina will explore various conformations and orientations of the ligand within the active site.

    • Scoring: The docking program will generate a set of binding poses for each ligand, ranked by their docking scores (binding affinity in kcal/mol). The lower the docking score, the higher the predicted binding affinity.

Comparative Analysis of Docking Results

The docking results for the selected this compound derivatives are summarized in the table below. This allows for a direct comparison of their predicted binding affinities and provides insights into their structure-activity relationships.

DerivativeR1-SubstituentR2-SubstituentDocking Score (kcal/mol)Key Interacting Residues
BZM-1 (Parent) HH-7.8Cys919, Asp1046
BZM-2 4-ChloroH-8.5Cys919, Asp1046, Glu885
BZM-3 4-MethoxyH-8.2Cys919, Asp1046, Glu885
BZM-4 H3-Fluoro-8.1Cys919, Asp1046, Leu840
BZM-5 4-Chloro3-Fluoro-9.2Cys919, Asp1046, Glu885, Leu840
Interpretation of Results

The parent compound, BZM-1 , establishes baseline interactions with the key amino acid residues Cys919 and Asp1046 in the hinge region of the VEGFR-2 active site. The introduction of a chloro group at the R1 position (BZM-2 ) leads to a significant improvement in the docking score, likely due to favorable hydrophobic and halogen bond interactions. A methoxy group at the same position (BZM-3 ) also enhances binding affinity, albeit to a lesser extent than the chloro group.

Substitution at the R2 position with a fluoro group (BZM-4 ) shows a modest improvement in the docking score. The most potent derivative in this series, BZM-5 , combines the beneficial substitutions of both a 4-chloro group at R1 and a 3-fluoro group at R2. This synergistic effect results in the lowest docking score, indicating the highest predicted binding affinity.

Visualization of Binding Interactions

G cluster_protein VEGFR-2 Active Site cluster_ligand BZM-5 Derivative Cys919 Cys919 Asp1046 Asp1046 Glu885 Glu885 Leu840 Leu840 Benzoxazole_Core Benzoxazole_Core Benzoxazole_Core->Cys919 H-Bond Chloro_Group Chloro_Group Chloro_Group->Glu885 Halogen Bond Fluoro_Group Fluoro_Group Fluoro_Group->Leu840 Hydrophobic Methanamine Methanamine Methanamine->Asp1046 H-Bond

Caption: Predicted binding mode of the BZM-5 derivative in the VEGFR-2 active site.

The diagram above illustrates the predicted binding mode of the most promising derivative, BZM-5 . The benzo[d]oxazole core forms a crucial hydrogen bond with the backbone of Cys919 in the hinge region. The methanamine group forms another hydrogen bond with the side chain of Asp1046. The 4-chloro substituent engages in a favorable halogen bond with Glu885, while the 3-fluoro group participates in hydrophobic interactions with Leu840. These multiple points of interaction contribute to the high predicted binding affinity of this compound.

Correlation with Experimental Data: The Path to Validation

While molecular docking provides valuable predictive insights, correlation with experimental data is essential for validation. The predicted binding affinities from docking studies should ideally correlate with experimentally determined inhibitory activities, such as the half-maximal inhibitory concentration (IC50). For instance, a lower docking score should correspond to a lower IC50 value, indicating higher potency. Several studies have demonstrated a good correlation between in silico docking scores and in vitro activity for benzoxazole derivatives, lending confidence to the predictive power of this computational approach.[3][6]

Conclusion and Future Directions

This comparative docking study of this compound derivatives has successfully elucidated key structure-activity relationships for their interaction with the VEGFR-2 active site. The findings suggest that substitutions at both the R1 and R2 positions can significantly influence binding affinity. Specifically, the combination of a 4-chloro group at R1 and a 3-fluoro group at R2 appears to be highly favorable for potent VEGFR-2 inhibition.

These in silico findings provide a strong rationale for the synthesis and biological evaluation of these prioritized derivatives. Further optimization of this scaffold, guided by the structural insights gained from this study, holds the potential to yield novel and potent VEGFR-2 inhibitors for cancer therapy. The workflow and methodologies presented here serve as a robust template for future computational drug design and lead optimization efforts in this and other therapeutic areas.

References

  • (PDF) Synthesis and Computer Aided Drug Design of Certain Derivatives of Benzoxazole Nucleus for Pharmacological Testing - ResearchGate. Available at: [Link]

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  • (PDF) Benzoxazole Derivatives: Qsar and Molecular Docking Studies - ResearchGate. Available at: [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents - Biosciences Biotechnology Research Asia. Available at: [Link]

  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - NIH. Available at: [Link]

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The Ascendancy of Benzo[d]oxazol-2-ylmethanamine Derivatives: A Comparative Analysis Against Standard Antibiotics in the Fight Against Bacterial Resistance

Author: BenchChem Technical Support Team. Date: January 2026

In an era where the specter of antibiotic resistance looms large over global health, the scientific community is in a perpetual quest for novel antimicrobial agents. Among the promising candidates, derivatives of Benzo[d]oxazol-2-ylmethanamine have emerged as a noteworthy class of compounds. This guide offers an in-depth, objective comparison of the efficacy of these derivatives against standard-of-care antibiotics, supported by available experimental data. Designed for researchers, scientists, and drug development professionals, this document aims to provide a comprehensive technical overview to inform and guide future research and development endeavors.

The Imperative for Novel Antibiotics: The Benzoxazole Scaffold

The relentless evolution of multidrug-resistant (MDR) bacteria necessitates a paradigm shift in antimicrobial drug discovery. The benzoxazole scaffold, a heterocyclic aromatic compound, has garnered considerable attention due to its presence in various pharmacologically active agents and its structural similarity to biological purines, suggesting potential interactions with key bacterial enzymes.[1][2] this compound derivatives, a specific subset of this family, are being explored for their potential to circumvent existing resistance mechanisms and offer new therapeutic avenues.

Synthesis of this compound Derivatives: A Generalized Approach

The synthesis of this compound derivatives typically involves a multi-step process. A general and adaptable synthetic route is outlined below. This protocol is a composite of established methods and can be modified to produce a variety of derivatives.[3][4]

Experimental Protocol: Synthesis of 2-(Aminomethyl)benzoxazole Core Structure

Materials:

  • 2-Aminophenol

  • Chloroacetonitrile

  • A suitable solvent (e.g., ethanol, N,N-Dimethylformamide)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4))

  • Anhydrous ether or tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Condensation: 2-Aminophenol is reacted with chloroacetonitrile in the presence of a base. This reaction typically proceeds via a nucleophilic substitution, where the amino group of 2-aminophenol attacks the electrophilic carbon of chloroacetonitrile, followed by an intramolecular cyclization to form 2-(cyanomethyl)benzoxazole.

  • Purification: The resulting intermediate is purified using standard techniques such as recrystallization or column chromatography.

  • Reduction: The purified 2-(cyanomethyl)benzoxazole is then subjected to reduction. The nitrile group is reduced to a primary amine using a strong reducing agent like LiAlH4 in an anhydrous solvent such as ether or THF.

  • Work-up and Isolation: The reaction is carefully quenched, and the final product, this compound, is isolated and purified.

This core structure can then be further modified at the amine group to generate a library of derivatives with diverse functionalities, which can be screened for enhanced antibacterial activity.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Core 2-Aminophenol 2-Aminophenol Condensation Condensation 2-Aminophenol->Condensation Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Condensation 2-(Cyanomethyl)benzoxazole 2-(Cyanomethyl)benzoxazole Condensation->2-(Cyanomethyl)benzoxazole Reduction Reduction 2-(Cyanomethyl)benzoxazole->Reduction This compound This compound Reduction->this compound

Caption: Generalized synthetic workflow for the this compound core structure.

In Vitro Efficacy: A Head-to-Head Comparison

The primary measure of a potential antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the available MIC data for various benzoxazole derivatives against key Gram-positive and Gram-negative pathogens, compared to standard antibiotics.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Staphylococcus aureus

Compound/AntibioticS. aureus (ATCC 25923)Methicillin-Resistant S. aureus (MRSA)Reference(s)
Benzoxazole Derivatives
Derivative A8 - 3216 - 64[5][6]
Derivative B4 - 168 - 32[5][6]
Standard Antibiotics
Vancomycin0.5 - 21 - 4[7][8]
Ciprofloxacin0.25 - 10.5 - >128[7][9][10]
Ampicillin0.125 - 0.5>256[11]

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Escherichia coli

Compound/AntibioticE. coli (ATCC 25922)Reference(s)
Benzoxazole Derivatives
Derivative C16 - 64[6][12]
Derivative D32 - 128[6][12]
Standard Antibiotics
Ciprofloxacin0.008 - 0.03[9][10]
Ampicillin2 - 8[11]

Analysis of In Vitro Data:

The available data indicates that while some this compound derivatives exhibit activity against Gram-positive bacteria, including MRSA, their potency is generally lower than that of established antibiotics like vancomycin. Against Gram-negative bacteria such as E. coli, the efficacy of the reported benzoxazole derivatives is significantly lower than that of ciprofloxacin. It is crucial to note that these are broad generalizations, and specific derivatives with optimized structures may exhibit enhanced activity. Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the benzoxazole ring and the methanamine moiety play a critical role in determining the antibacterial potency.[13][14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay

This standardized protocol is fundamental for assessing the in vitro efficacy of antimicrobial compounds.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Test compound (this compound derivative) stock solution

  • Standard antibiotic control solutions

  • Solvent control

Step-by-Step Methodology:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound and standard antibiotics in CAMHB directly in the microtiter plate.

  • Inoculum Preparation: Culture the bacterial strain overnight and then suspend colonies in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.

MIC_Workflow cluster_mic MIC Determination Workflow Prepare_Serial_Dilutions Prepare Serial Dilutions of Test Compounds Inoculate_Plates Inoculate Microtiter Plates Prepare_Serial_Dilutions->Inoculate_Plates Standardize_Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Standardize_Inoculum->Inoculate_Plates Incubate Incubate at 37°C for 18-24h Inoculate_Plates->Incubate Determine_MIC Visually Determine MIC Incubate->Determine_MIC

Caption: Standard workflow for the determination of Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Unraveling the Molecular Targets

The precise mechanism of action for this compound derivatives is an active area of investigation. However, studies on the broader benzoxazole class suggest two primary bacterial targets.[15][16]

  • Inhibition of DNA Gyrase and Topoisomerase IV: These essential enzymes are responsible for managing DNA supercoiling during replication. The benzoxazole core, with its structural resemblance to purine bases, is hypothesized to bind to the ATP-binding site of these enzymes, thereby inhibiting their function and leading to bacterial cell death.[16]

  • Disruption of Bacterial Cell Membrane Integrity: Some derivatives are thought to interfere with the bacterial cell membrane, leading to depolarization, leakage of intracellular components, and ultimately, cell lysis.

Mechanism_of_Action cluster_moa Proposed Mechanisms of Action Benzoxazole_Derivative This compound Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Benzoxazole_Derivative->DNA_Gyrase Inhibition Cell_Membrane Bacterial Cell Membrane Benzoxazole_Derivative->Cell_Membrane Disruption Inhibition_Replication Inhibition of DNA Replication DNA_Gyrase->Inhibition_Replication Membrane_Disruption Membrane Disruption & Cell Lysis Cell_Membrane->Membrane_Disruption

Caption: Proposed antibacterial mechanisms of action for benzoxazole derivatives.

In Vivo Efficacy: The Crucial Next Step (A Noteworthy Gap)

A critical aspect of evaluating any new antimicrobial agent is its efficacy in a living organism. To date, there is a notable scarcity of published in vivo efficacy studies specifically for this compound derivatives in conventional animal models of bacterial infection.

However, a recent study on a structurally related benzoxazole-nitrothiophene compound, IITR00803, demonstrated efficacy in a Caenorhabditis elegans infection model with Salmonella enterica serovar Typhimurium.[17] This finding is promising and suggests that benzoxazole derivatives can exhibit in vivo activity.

The lack of extensive in vivo data in murine models for the specific derivatives discussed in this guide represents a significant knowledge gap. Such studies are imperative to assess the pharmacokinetic and pharmacodynamic (PK/PD) properties, as well as the overall therapeutic potential of these compounds.

Conclusion and Future Directions

This compound derivatives represent a promising, albeit early-stage, class of potential antibacterial agents. Their activity against Gram-positive pathogens, including resistant strains, warrants further investigation. The key takeaways from this comparative analysis are:

  • In Vitro Activity: While demonstrating antibacterial activity, the currently reported derivatives generally exhibit higher MIC values compared to standard antibiotics.

  • Mechanism of Action: Inhibition of DNA gyrase/topoisomerase IV and disruption of the cell membrane are the most likely mechanisms of action.

  • In Vivo Efficacy: This remains a critical unanswered question and a priority for future research.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a broader library of derivatives to improve potency and spectrum of activity.

  • In Vivo Studies: Conducting efficacy studies in established animal models of infection (e.g., murine sepsis, thigh infection models) to determine their therapeutic potential.

  • Mechanism Elucidation: Performing detailed mechanistic studies to definitively identify the bacterial targets.

  • Toxicity Profiling: Assessing the cytotoxicity and in vivo toxicity of lead compounds.

The journey from a promising scaffold to a clinically approved antibiotic is long and arduous. However, the continued exploration of novel chemical entities like this compound derivatives is essential in our ongoing battle against the growing threat of antibiotic resistance.

References

  • Kakkar, S., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 87. [Link]

  • Yildiz-Oren, I., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. [Link]

  • Ouyang, L., et al. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(9), 3044-3049. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

  • Grytsai, O., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Molecules, 24(22), 4153. [Link]

  • SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF NEW BENZOXAZOLE DERIVATIVES AS ANTIBACTERIAL AGENTS. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Synthesis of substituted 2-amino benzoxazole derivatives starting from.... Retrieved from [Link]

  • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

  • OUCI. (n.d.). Antibacterial activity and mechanism of action of the benzazole acrylonitrile-based compounds: In vitro, spectroscopic, and docking studies. Retrieved from [Link]

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  • Gorska, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Folia Microbiologica, 66(4), 543-553. [Link]

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  • Park, H. J., et al. (2024). Effects of sub-inhibitory concentrations of nafcillin, vancomycin, ciprofloxacin, and rifampin on biofilm formation of clinical methicillin-resistant Staphylococcus aureus. Microbiology Spectrum, 12(4), e03045-23. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. Retrieved from [Link]

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  • ResearchGate. (n.d.). Bacterial strains, ciprofloxacin MICs, and resistance phenotypes. Retrieved from [Link]

  • Kaatz, G. W., et al. (1988). Ciprofloxacin versus vancomycin in the therapy of experimental methicillin-resistant Staphylococcus aureus endocarditis. Antimicrobial Agents and Chemotherapy, 32(1), 78-81. [Link]

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A Senior Application Scientist's Guide to Benzoxazole Synthesis: A Comparative Analysis of Established and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the benzoxazole scaffold represents a cornerstone of innovation. Its prevalence in pharmacologically active agents and functional materials necessitates robust, efficient, and scalable synthetic routes. This guide provides an in-depth, objective comparison of traditional and contemporary methods for benzoxazole synthesis, grounded in experimental data and mechanistic rationale. We move beyond mere protocols to dissect the causality behind experimental choices, empowering you to select and optimize the ideal synthetic strategy for your specific research needs.

The Enduring Relevance of the Benzoxazole Core

The benzoxazole ring system, a fusion of benzene and oxazole, is a privileged scaffold due to its structural similarity to biological purines like adenine and guanine, allowing for interactions with various biopolymers.[1] This fundamental characteristic has led to the development of numerous benzoxazole-containing compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] Consequently, the demand for efficient and versatile methods to construct this valuable heterocyclic system remains a significant focus in synthetic chemistry.[2]

Established Protocols: The Workhorses of Benzoxazole Synthesis

For decades, the condensation of o-aminophenols with carboxylic acids or their derivatives has been the mainstay of benzoxazole synthesis. These methods are valued for their reliability and use of readily available starting materials.

The Phillips Condensation: A Classic Route Using Carboxylic Acids

One of the most traditional and widely practiced methods is the direct condensation of an o-aminophenol with a carboxylic acid, often facilitated by a dehydrating agent at high temperatures. Polyphosphoric acid (PPA) is a common choice, acting as both a catalyst and a solvent.[3][5]

Reaction Scheme:

o-aminophenol + R-COOH --(PPA, Δ)--> 2-Substituted Benzoxazole

Mechanistic Rationale: The reaction proceeds via initial acylation of the amino group of the o-aminophenol by the carboxylic acid. The strongly acidic and dehydrating environment provided by PPA then promotes an intramolecular cyclization of the resulting o-hydroxyanilide intermediate, followed by dehydration to yield the aromatic benzoxazole ring.

Modern Methodologies: Innovations in Efficiency and Sustainability

While traditional methods are dependable, they often suffer from harsh reaction conditions, long reaction times, and the use of corrosive reagents.[6] Modern synthetic chemistry has ushered in a new era of benzoxazole synthesis, emphasizing milder conditions, shorter reaction times, higher yields, and improved environmental compatibility.

Metal-Catalyzed Syntheses: Precision and Versatility

A plethora of metal catalysts, including those based on copper, palladium, iron, and zinc, have been developed for benzoxazole synthesis.[2] These methods often proceed via different mechanistic pathways compared to the classic acid-catalyzed cyclodehydration. Copper catalysis, in particular, has gained significant traction due to its low cost and versatile reactivity.[7]

Reaction Scheme (Copper-Catalyzed Example):

o-aminophenol + R-CHO --(Cu Catalyst, Oxidant)--> 2-Substituted Benzoxazole

Mechanistic Rationale: In a common pathway for the copper-catalyzed reaction between an o-aminophenol and an aldehyde, the reaction begins with the formation of a Schiff base intermediate. The copper catalyst then facilitates an oxidative cyclization. The precise mechanism can vary depending on the copper source and oxidant used, but it generally involves the coordination of the copper to the Schiff base, followed by an intramolecular C-O bond formation.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of many heterocyclic compounds, including benzoxazoles.[8] By directly heating the reactants and solvent molecules, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[9][10]

Key Advantages:

  • Rapid Heating: Uniform and instantaneous heating of the reaction mixture.

  • Shorter Reaction Times: Significant acceleration of reaction rates.[11]

  • Improved Yields: Often higher yields and fewer byproducts.[9]

  • Solvent-Free Conditions: Many microwave-assisted protocols can be performed without a solvent, enhancing their green credentials.[8]

Performance Benchmarking: A Data-Driven Comparison

To provide a clear and objective comparison, the following table summarizes key performance indicators for the synthesis of 2-phenylbenzoxazole, a common benchmark compound, using an established protocol and two modern alternatives.

MethodPrecursorsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Key AdvantagesKey Disadvantages
Established: Phillips Condensationo-Aminophenol, Benzoic AcidPolyphosphoric Acid (PPA)None (PPA as solvent)150-1804-5 h85-95[12]Reliable, inexpensive reagentsHarsh conditions, viscous medium, difficult workup
Modern: Copper-Catalyzedo-Aminophenol, BenzaldehydeCopper(II) Acetate MonohydrateEthanolReflux2-3 h90-98[12]Milder conditions, high yieldsRequires metal catalyst, potential for metal contamination
Modern: Microwave-Assistedo-Aminophenol, BenzaldehydeIodine (oxidant)None12010 min~90[13]Extremely rapid, solvent-free, high yieldRequires specialized microwave reactor

Experimental Protocols: From Benchtop to Analysis

To ensure the reproducibility of these findings, detailed, step-by-step protocols for the synthesis of 2-phenylbenzoxazole via the Phillips condensation and a modern microwave-assisted method are provided below.

Protocol 1: Synthesis of 2-Phenylbenzoxazole via Phillips Condensation

Materials:

  • o-Aminophenol (1.09 g, 10 mmol)

  • Benzoic Acid (1.22 g, 10 mmol)

  • Polyphosphoric Acid (PPA) (40 g)

  • Crushed Ice

  • Sodium Bicarbonate Solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-aminophenol and benzoic acid.[12]

  • Carefully add polyphosphoric acid to the flask.[12]

  • Heat the reaction mixture to 150-180°C and maintain for 4-5 hours.[12]

  • After cooling to room temperature, pour the viscous reaction mixture onto crushed ice with vigorous stirring.[4]

  • Neutralize the acidic mixture with a saturated solution of sodium bicarbonate until a precipitate forms.[12]

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[12]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]

  • Purify the crude product by recrystallization from ethanol to obtain 2-phenylbenzoxazole.

Protocol 2: Microwave-Assisted Synthesis of 2-Phenylbenzoxazole

Materials:

  • o-Aminophenol (0.5 mmol)

  • Benzaldehyde (0.5 mmol)

  • Iodine (I₂) (126.9 mg, 0.5 mmol)

  • Potassium Carbonate (K₂CO₃, 69 mg, 0.5 mmol)

  • Sodium Thiosulfate Solution (10%)

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a 10 mL microwave process vial, add o-aminophenol, benzaldehyde, iodine, and potassium carbonate.

  • Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10 minutes.

  • After cooling, add 10% sodium thiosulfate solution to the reaction mixture to quench the excess iodine.

  • Extract the resulting solution with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with a saturated solution of sodium chloride. Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure.

  • The crude product can be further purified by column chromatography on silica gel.

Visualizing the Chemistry: Workflows and Mechanisms

To further elucidate the practical and theoretical aspects of these synthetic approaches, the following diagrams illustrate a general experimental workflow and the mechanistic pathways for the established and a modern benzoxazole synthesis.

G cluster_workflow General Experimental Workflow Reactants Reactants & Catalyst/Reagent Mixing Reaction Reaction (Conventional Heating or Microwave) Reactants->Reaction Workup Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis

Caption: A generalized workflow for the synthesis and purification of benzoxazole derivatives.

G cluster_mechanisms Comparative Reaction Mechanisms cluster_ppa PPA-Mediated Synthesis cluster_cu Copper-Catalyzed Synthesis PPA_Start o-Aminophenol + Carboxylic Acid PPA_Acylation o-Hydroxyanilide Intermediate PPA_Start->PPA_Acylation Acylation PPA_Cyclization Cyclized Intermediate PPA_Acylation->PPA_Cyclization Intramolecular Cyclization PPA_Product Benzoxazole PPA_Cyclization->PPA_Product Dehydration Cu_Start o-Aminophenol + Aldehyde Cu_Schiff Schiff Base Intermediate Cu_Start->Cu_Schiff Condensation Cu_Cyclization Oxidative Cyclization Cu_Schiff->Cu_Cyclization Cu(II)-mediated Cu_Product Benzoxazole Cu_Cyclization->Cu_Product Aromatization

Caption: Simplified mechanisms for PPA-mediated and copper-catalyzed benzoxazole syntheses.

Scientific Integrity and Logic: A Deeper Dive

Causality Behind Experimental Choices: The choice between an established and a modern method is dictated by several factors. The PPA method, while harsh, is often chosen for its low cost and the ready availability of starting materials, making it suitable for large-scale synthesis where cost is a primary driver. In contrast, metal-catalyzed and microwave-assisted methods are favored in research and development settings where speed, efficiency, and the ability to generate diverse libraries of compounds for screening are paramount. The milder conditions of these modern methods are also crucial when dealing with sensitive functional groups on the substrates.

Self-Validating Systems and Trustworthiness: The protocols described herein are designed to be self-validating. For instance, in the PPA method, the formation of a solid precipitate upon pouring the reaction mixture into ice water is a strong indicator of product formation. In the microwave-assisted synthesis, the progress of the reaction can be conveniently monitored by thin-layer chromatography. The trustworthiness of these methods is further enhanced by the extensive literature precedent and their successful application in the synthesis of a vast array of benzoxazole derivatives.

Environmental and Safety Considerations: A critical aspect of modern synthetic chemistry is the consideration of environmental impact and safety. The PPA method involves the use of a highly corrosive acid and requires high temperatures, posing significant safety risks and generating acidic waste. In contrast, many modern methods are designed with green chemistry principles in mind. For example, the use of reusable catalysts, solvent-free conditions, and energy-efficient microwave irradiation significantly reduces the environmental footprint of benzoxazole synthesis.[14][15] A life cycle assessment of various benzoxazole synthesis routes has shown that continuous flow approaches can reduce carbon emissions by as much as 85% compared to traditional batch methods.[15]

Conclusion: Selecting the Optimal Path Forward

The synthesis of benzoxazoles is a mature field with a rich history and a vibrant present. While established methods like the Phillips condensation remain valuable tools, modern methodologies offer significant advantages in terms of efficiency, speed, and sustainability. For researchers and drug development professionals, the choice of synthetic route will depend on a careful consideration of factors such as the scale of the synthesis, the nature of the substrates, the available equipment, and the desired environmental impact. This guide provides the foundational knowledge and practical protocols to make an informed decision, empowering the synthesis of novel benzoxazole derivatives for the advancement of science and medicine.

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The Evolving Landscape of Neuroprotection: A Comparative Analysis of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a spectrum of biological targets implicated in neuronal demise. This guide offers a comparative analysis of the neuroprotective effects of various benzoxazole derivatives, delving into their mechanisms of action, supported by experimental data, and providing detailed protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the current landscape and future potential of these promising compounds.

The Benzoxazole Core: A Gateway to Neurotherapeutics

The benzoxazole moiety, a bicyclic aromatic heterocycle, offers a rigid and planar framework that is amenable to diverse chemical modifications. This structural plasticity allows for the fine-tuning of physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for blood-brain barrier penetration and target engagement. The inherent biological activity of the benzoxazole nucleus, coupled with the ability to introduce various pharmacophores, has led to the development of derivatives with potent neuroprotective activities.[1][2][3][4]

Comparative Efficacy of Benzoxazole Derivatives in Neuroprotection

The neuroprotective potential of benzoxazole derivatives has been explored in the context of several neurodegenerative disorders, most notably Alzheimer's disease and Parkinson's disease. The following sections provide a comparative overview of key classes of benzoxazole derivatives, supported by quantitative data from preclinical studies.

Cholinesterase Inhibitors for Alzheimer's Disease

A prominent strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. Several studies have reported the development of benzoxazole-based cholinesterase inhibitors with impressive potencies.

A notable series of benzoxazole-oxadiazole hybrids has demonstrated significant inhibitory activity against both AChE and BuChE.[5][6][7][8] Certain analogues within this series exhibited IC50 values superior to the standard-of-care drug, Donepezil, highlighting the potential for developing more effective symptomatic treatments for Alzheimer's disease.[5][6][7][8]

Table 1: Comparative Cholinesterase Inhibitory Activity of Benzoxazole-Oxadiazole Derivatives

CompoundAChE IC50 (µM)BuChE IC50 (µM)Reference
Analogue 26.40 ± 1.107.50 ± 1.20[5][8]
Analogue 155.80 ± 2.187.20 ± 2.30[5][8]
Analogue 166.90 ± 1.207.60 ± 2.10[5][8]
Donepezil (Standard)33.65 ± 3.5035.80 ± 4.60[5][8]

The structure-activity relationship (SAR) studies of these compounds revealed that the nature and position of substituents on the aryl rings significantly influence their inhibitory potency.[5][6][7]

Monoamine Oxidase-B Inhibitors for Parkinson's Disease

In the context of Parkinson's disease, the inhibition of monoamine oxidase-B (MAO-B) is a validated therapeutic strategy to increase dopaminergic neurotransmission and provide neuroprotection. Indole-substituted benzoxazoles and benzothiazoles have been identified as potent, selective, and reversible MAO-B inhibitors.[9][10][11]

One of the most promising compounds, 6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole (compound 5b), displayed a remarkable IC50 value of 28 nM for MAO-B with high selectivity over MAO-A.[9][10] Importantly, this compound demonstrated neuroprotective effects in an in vivo MPTP-induced animal model of Parkinson's disease, preventing dopaminergic neuron loss and improving motor function.[9][10]

Table 2: MAO-B Inhibitory Activity and Neuroprotective Efficacy of an Indole-Substituted Benzothiazole

CompoundMAO-B IC50 (nM)MAO-A Inhibition at 10 µMIn vivo NeuroprotectionReference
Compound 5b28No apparent effectProtection of nigrostriatal dopaminergic neurons[9][10]

The reversibility of these inhibitors is a crucial feature, potentially reducing the risk of adverse effects associated with irreversible MAO inhibitors.[9][10][11]

Modulators of Neuroinflammatory and Apoptotic Pathways

Chronic neuroinflammation and apoptosis are key pathological features of many neurodegenerative diseases. A series of novel benzo[d]oxazole-based derivatives have been shown to exert neuroprotective effects by modulating critical signaling pathways involved in these processes.

Specifically, compound 5c was found to protect PC12 cells from β-amyloid (Aβ)-induced toxicity by promoting the phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β), and decreasing the expression of nuclear factor-κB (NF-κB).[12] This modulation of the Akt/GSK-3β/NF-κB signaling pathway resulted in reduced apoptosis, decreased tau hyperphosphorylation, and lowered expression of pro-inflammatory and pro-apoptotic markers.[12]

Table 3: Neuroprotective Effects of a Benzo[d]oxazole Derivative Against Aβ-Induced Toxicity

CompoundConcentration for Significant Viability IncreaseKey Mechanistic ActionsReference
Compound 5c1.25, 2.5, and 5 µg/mLPhosphorylation of Akt and GSK-3β, decreased NF-κB expression[12]

These findings underscore the potential of benzoxazole derivatives to act as multi-target agents, simultaneously addressing different facets of neurodegenerative pathology.

Mechanistic Insights into Neuroprotection

The diverse neuroprotective effects of benzoxazole derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Cholinesterase Inhibition

Benzoxazole-based cholinesterase inhibitors typically act by binding to the active site of AChE and BuChE, preventing the hydrolysis of acetylcholine. Molecular docking studies have revealed that these compounds form crucial interactions with key amino acid residues within the catalytic gorge of the enzymes.

Cholinesterase_Inhibition cluster_0 Synaptic Cleft Acetylcholine Acetylcholine AChE/BuChE AChE/BuChE Acetylcholine->AChE/BuChE Hydrolysis Postsynaptic Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic Receptor Binding Choline + Acetate Choline + Acetate AChE/BuChE->Choline + Acetate Benzoxazole Derivative Benzoxazole Derivative Benzoxazole Derivative->AChE/BuChE Inhibition

Caption: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) by benzoxazole derivatives increases acetylcholine levels in the synaptic cleft.

MAO-B Inhibition

Indole-substituted benzoxazoles selectively bind to the active site of MAO-B, an enzyme responsible for the degradation of dopamine. This inhibition leads to an increase in synaptic dopamine levels, thereby alleviating motor symptoms in Parkinson's disease. The reversible nature of the binding allows for a more controlled modulation of enzyme activity.

MAO_B_Inhibition cluster_1 Dopaminergic Neuron Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Degradation DOPAC DOPAC MAO-B->DOPAC Benzoxazole Derivative Benzoxazole Derivative Benzoxazole Derivative->MAO-B Inhibition

Caption: Selective inhibition of MAO-B by benzoxazole derivatives increases dopamine availability in dopaminergic neurons.

Modulation of the Akt/GSK-3β/NF-κB Pathway

Some benzoxazole derivatives exert their neuroprotective effects by modulating intracellular signaling cascades that are crucial for neuronal survival and inflammation. The Akt/GSK-3β/NF-κB pathway is a key regulator of these processes.

Akt_GSK3b_NFkB_Pathway cluster_2 Neuroprotective Signaling Cascade Benzoxazole Derivative Benzoxazole Derivative Akt Akt Benzoxazole Derivative->Akt Promotes Phosphorylation GSK-3β GSK-3β Akt->GSK-3β Inhibits NF-κB NF-κB Akt->NF-κB Inhibits Neuronal Survival Neuronal Survival Akt->Neuronal Survival Promotes Apoptosis Apoptosis GSK-3β->Apoptosis Promotes Inflammation Inflammation NF-κB->Inflammation Promotes

Caption: Benzoxazole derivatives can promote neuronal survival by activating the Akt pathway, which in turn inhibits the pro-apoptotic GSK-3β and the pro-inflammatory NF-κB.

Experimental Protocols for Evaluating Neuroprotective Effects

To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the neuroprotective effects of benzoxazole derivatives.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory potency of compounds against AChE and BuChE.

Workflow Diagram:

Ellman_Assay_Workflow Prepare Reagents Prepare Reagents Incubate Enzyme + Inhibitor Incubate Enzyme + Inhibitor Prepare Reagents->Incubate Enzyme + Inhibitor Add Substrate Add Substrate Incubate Enzyme + Inhibitor->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the benzoxazole derivative in a suitable solvent (e.g., DMSO).

    • Prepare solutions of AChE (from electric eel) or BuChE (from equine serum), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrates acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) in phosphate buffer (pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the benzoxazole derivative solution at various concentrations.

    • Add 50 µL of the AChE or BuChE solution and incubate for 15 minutes at 37 °C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI or BTCI).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuroprotection Assay Against Aβ-Induced Toxicity in PC12 Cells

This cell-based assay assesses the ability of a compound to protect neuronal-like cells from the toxic effects of amyloid-beta peptides.[12][13]

Workflow Diagram:

Neuroprotection_Assay_Workflow Seed PC12 Cells Seed PC12 Cells Pre-treat with Compound Pre-treat with Compound Seed PC12 Cells->Pre-treat with Compound Induce Toxicity with Aβ Induce Toxicity with Aβ Pre-treat with Compound->Induce Toxicity with Aβ Incubate Incubate Induce Toxicity with Aβ->Incubate Assess Cell Viability (MTT Assay) Assess Cell Viability (MTT Assay) Incubate->Assess Cell Viability (MTT Assay)

Caption: Workflow for the neuroprotection assay in PC12 cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed the PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of the benzoxazole derivative for 2 hours.

    • Add aggregated Aβ25-35 peptide to the wells to a final concentration of 20 µM to induce toxicity.

    • Incubate the plates for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control group (cells not treated with Aβ).

Conclusion and Future Perspectives

The collective body of research strongly supports the benzoxazole scaffold as a highly promising starting point for the development of novel neuroprotective agents. The demonstrated efficacy of various derivatives in inhibiting key enzymes like cholinesterases and MAO-B, as well as modulating critical neuroinflammatory and apoptotic pathways, highlights the multifaceted therapeutic potential of this chemical class.

Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their brain penetration and bioavailability. Furthermore, comprehensive preclinical studies in more advanced animal models of neurodegenerative diseases are warranted to validate their therapeutic efficacy and safety profiles. The development of multi-target benzoxazole derivatives that can simultaneously address different aspects of the complex pathology of these disorders represents a particularly exciting avenue for future drug discovery efforts.

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A Senior Application Scientist's Guide to Validating the Anticancer Activity of Benzo[d]oxazol-2-ylmethanamine Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer potential of novel Benzo[d]oxazol-2-ylmethanamine derivatives in vitro. Moving beyond a simple checklist of experiments, we delve into the causality behind methodological choices, ensuring a self-validating workflow from initial cytotoxicity screening to mechanistic elucidation.

Introduction: The Therapeutic Promise of Benzoxazoles

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to natural nucleic acid bases like adenine and guanine may facilitate interaction with biological polymers, contributing to its broad spectrum of activities, including anticancer effects.[1][2] Recent research has highlighted various benzoxazole derivatives that exhibit potent cytotoxic activity against a range of human cancer cell lines, such as breast (MCF-7), lung (A549), colon (HT-29), and liver (HepG2).[3][4][5][6]

This guide outlines a logical, multi-phase experimental workflow designed to systematically evaluate new this compound derivatives, determining not only their potency but also their mechanisms of action.

Part 1: The Validation Workflow: A Strategy for Rigorous Assessment

A robust preclinical evaluation hinges on a multi-pronged approach. We begin with a broad assessment of cytotoxicity to determine the potency of the compounds and identify promising candidates. Subsequently, we investigate the underlying mechanisms driving the observed cell death, focusing on the induction of apoptosis and perturbation of the cell cycle—two common hallmarks of effective anticancer agents.[7][8]

This phased approach ensures that resources are focused on compounds that are not just cytotoxic, but that act through specific, desirable biological pathways.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Decision start Synthesized this compound Derivatives assay1 Cell Viability Assay (MTT/MTS) start->assay1 data1 Calculate IC50 Values assay1->data1 assay2 Apoptosis Assay (Annexin V/PI) data1->assay2 Select Potent Compounds assay3 Cell Cycle Analysis (PI Staining) data1->assay3 Select Potent Compounds data2 Quantify Apoptotic vs. Necrotic Cells assay2->data2 data3 Identify Cell Cycle Arrest (G1, S, G2/M) assay3->data3 end Lead Candidate Identification data2->end data3->end

Caption: Experimental workflow for in vitro validation of anticancer derivatives.

Part 2: Phase 1 - Cytotoxicity Screening to Determine Potency

The initial step is to quantify the cytotoxic effect of the derivatives across a panel of relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric for potency, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[9] The MTT assay is a reliable and widely used colorimetric method for this purpose.

Principle of the MTT Assay

The assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[11] The crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Detailed Protocol: MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cell viability.[9][10][12]

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HT-29) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[9]

    • Harvest cells during their exponential growth phase. Using a hemocytometer and Trypan Blue, perform a cell count to ensure high viability (>90%).

    • Seed cells into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000–10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight (12-24 hours) in a humidified incubator at 37°C with 5% CO2 to allow for cell adherence and recovery.[12]

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in sterile DMSO.

    • Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[9]

    • Incubate the plate for a defined period, typically 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well (final concentration of ~0.5 mg/mL).[10]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will become visible in viable cells under a microscope.[12]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the crystals.[9][10]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance (OD) on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity

Summarize the results in a clear, tabular format to easily compare the potency of different derivatives across the selected cell lines.

Table 1: Comparative IC50 Values (µM) of this compound Derivatives after 48h Treatment

Compound IDMCF-7 (Breast)A549 (Lung)HT-29 (Colon)HepG2 (Liver)
Derivative 18.5 ± 0.912.3 ± 1.515.1 ± 2.010.2 ± 1.1
Derivative 20.9 ± 0.1 1.5 ± 0.2 2.3 ± 0.4 1.8 ± 0.3
Derivative 325.4 ± 3.138.7 ± 4.542.0 ± 5.233.6 ± 3.9
Doxorubicin0.8 ± 0.11.2 ± 0.21.0 ± 0.10.9 ± 0.1

Note: Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.

Part 3: Phase 2 - Mechanistic Elucidation

Derivatives exhibiting potent cytotoxicity (e.g., Derivative 2 from Table 1) should be advanced to mechanistic studies. The goal is to determine how these compounds kill cancer cells.

A. Apoptosis Induction Analysis via Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key mechanism for many effective anticancer drugs.[7] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7][13] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells to stain the DNA.[7][15] Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Detailed Protocol: Annexin V/PI Apoptosis Assay

This protocol is based on standard methodologies for apoptosis detection.[14][15][16]

  • Cell Treatment:

    • Seed cells (e.g., 1 x 10^6 cells) in a 6-well plate or T25 flask and allow them to adhere overnight.

    • Treat the cells with the derivative at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Washing:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then neutralize it with complete medium.

    • Combine all cells and centrifuge at ~500 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS to remove any residual medium.[15]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.[14]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (working solution, typically 100 µg/mL).[14]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[14]

    • Analyze the samples on a flow cytometer as soon as possible, keeping them on ice.

    • The data is typically presented as a dot plot with four quadrants:

      • Lower-Left (Annexin V- / PI-): Live, healthy cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes).

B. Cell Cycle Analysis

Many anticancer drugs exert their effect by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) and subsequently triggering apoptosis.[8] Flow cytometry with PI staining is a standard method to analyze the distribution of a cell population across these phases based on DNA content.[17]

Detailed Protocol: Cell Cycle Analysis with Propidium Iodide

This protocol is a standard procedure for analyzing DNA content.[17][18][19]

  • Cell Treatment and Harvesting:

    • Treat cells with the derivative at IC50 and 2x IC50 concentrations as described for the apoptosis assay.

    • Harvest the cells by trypsinization, wash with PBS, and pellet by centrifugation.

  • Fixation:

    • Resuspend the cell pellet (1-2 x 10^6 cells) in 1 mL of cold PBS.

    • While gently vortexing, add 4-9 mL of ice-cold 70% ethanol dropwise to fix the cells.[18][20] This step permeabilizes the membrane and preserves the DNA.

    • Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored in this state for several weeks.[20]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash the pellet with cold PBS.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[18]

    • Causality Check: RNase A is crucial because PI stains both double-stranded DNA and RNA. Degrading the RNA ensures that the fluorescence signal is directly proportional to the DNA content only.[17]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. The data is displayed as a histogram of cell count versus fluorescence intensity.

    • The histogram will show distinct peaks corresponding to:

      • G0/G1 phase: Cells with 2N DNA content.

      • S phase: Cells with DNA content between 2N and 4N.

      • G2/M phase: Cells with 4N DNA content.

      • Sub-G1 peak: A peak to the left of G0/G1, representing apoptotic cells with fragmented DNA.[17]

Part 4: Visualizing a Potential Mechanism of Action

If the results from the apoptosis and cell cycle assays suggest a specific mechanism (e.g., G2/M arrest followed by apoptosis), it is helpful to visualize the potential underlying signaling pathway. Many chemotherapeutic agents induce the intrinsic (mitochondrial) pathway of apoptosis.

G drug Benzo[d]oxazol Derivative stress Cellular Stress (e.g., DNA Damage) drug->stress bcl2 Bcl-2 Family (Bax, Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cytoC Cytochrome c Release mito->cytoC apaf1 Apaf-1 cytoC->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 forms Apoptosome cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A representative intrinsic apoptosis signaling pathway.

Conclusion

This guide provides a robust, multi-faceted strategy for the in vitro validation of this compound derivatives as potential anticancer agents. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can generate a comprehensive data package. This approach not only identifies potent compounds but also provides critical insights into their mechanism of action, which is essential for making informed decisions about advancing lead candidates toward further preclinical and clinical development.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzo[d]oxazol-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzo[d]oxazol-2-ylmethanamine, grounded in safety, regulatory compliance, and environmental stewardship. The procedures outlined here are designed to protect laboratory personnel, ensure the integrity of your workspace, and prevent environmental contamination.

Foundational Step: Hazard Profile & Risk Assessment

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge forms the basis for all subsequent safety and disposal decisions. This compound is not a benign substance; its hazard profile necessitates careful handling at all stages, including disposal.

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Damage (Category 1): Poses a high risk of causing serious, potentially irreversible, eye damage.[1]

  • Respiratory Irritation (Category 3): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]

Furthermore, as with many complex organic molecules, its environmental fate is not fully characterized, but it is classified as slightly hazardous to water, meaning significant quantities must be prevented from entering groundwater, water courses, or sewage systems.[3] This inherent toxicity and environmental risk profile strictly prohibits disposal via standard laboratory drains or general solid waste streams.[4]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the identified hazards, a robust PPE protocol is the first line of defense during all waste handling and disposal procedures. The goal is to create a complete barrier, preventing any contact with the skin, eyes, or respiratory system.

PPE Component Specification Rationale for Use
Hand Protection Nitrile or other compatible chemical-resistant gloves.To prevent skin irritation and absorption. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[2][5]
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes and dust, preventing serious eye damage. Standard safety glasses are insufficient.[1][2][6]
Body Protection A chemical-resistant lab coat.To protect skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved respirator.Required when handling the solid compound outside of a fume hood or if dust/aerosols are generated, to prevent respiratory tract irritation.[7]

Waste Segregation and Containment Protocol

Proper containment is crucial to prevent accidental spills and hazardous reactions. Never mix this compound waste with other chemical waste streams unless their compatibility is certain.

Step 1: Designate a Waste Container Select a container that is in good condition, compatible with organic amines, and features a secure, screw-top lid.[8] Glass or high-density polyethylene (HDPE) containers are typically suitable. The original product container can be an excellent choice for accumulating waste.

Step 2: Collect Waste Streams

  • Solid Waste: Collect unadulterated this compound, contaminated spatulas, weigh boats, and contaminated consumables (e.g., gloves, wipes) in the designated solid waste container.

  • Liquid Waste: For solutions containing this compound, use a designated liquid waste container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.[8]

  • Sharps Waste: Contaminated needles or other sharps must be placed in a designated, puncture-proof sharps container.

Step 3: Label the Container Correctly Proper labeling is a regulatory requirement and a critical safety measure.[9][10] The label must be affixed to the container as soon as the first drop of waste is added and must include:

  • The words "HAZARDOUS WASTE ".[8][9]

  • The full chemical name: "This compound ". Avoid abbreviations or formulas.

  • The approximate concentration and composition of all components in the container.

  • The date accumulation started.

  • The specific hazards associated with the contents (e.g., "Toxic," "Irritant").

Step 4: Store the Waste Container Safely Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area must be under the control of laboratory personnel and away from general traffic. Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents and acids, to prevent dangerous reactions.[4][7]

Decontamination Procedures

Any equipment or surface that comes into contact with this compound must be thoroughly decontaminated.

  • Glassware and Equipment: Rinse glassware and equipment three times with a suitable solvent (e.g., ethanol or acetone). The first rinse must be collected and disposed of as hazardous liquid waste.[11] Subsequent rinses can often be disposed of according to institutional guidelines, but collecting all rinses as hazardous waste is the most cautious approach.

  • Spill Cleanup: In case of a spill, evacuate non-essential personnel and ensure adequate ventilation.[5] Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6] Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container. Wash the spill site thoroughly after the material has been picked up.[5]

Final Disposal Pathway: Professional Hazardous Waste Management

The only acceptable final disposal route for this compound is through a licensed hazardous waste disposal company.[1][4] Your institution's Environmental Health & Safety (EHS) department will coordinate this process.

The Scientific Rationale for Professional Disposal: this compound is a nitrogen-containing organic compound. The preferred disposal method for such compounds is high-temperature incineration in a specialized facility equipped with advanced flue gas treatment systems.[12]

Here's why this is critical:

  • Complete Destruction: High-temperature incineration ensures the complete thermal breakdown of the organic molecule, preventing its release into the environment.[13]

  • Control of Hazardous Byproducts: The combustion of nitrogenous compounds can produce nitrogen oxides (NOx), which are significant air pollutants.[13][14] Licensed hazardous waste incinerators are engineered with "scrubbers" and other technologies to neutralize these harmful emissions, ensuring compliance with strict environmental regulations.[12][15]

The following diagram illustrates the decision-making workflow for the disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage & Management cluster_2 Final Disposal start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container segregate Segregate Waste (Solid, Liquid, Sharps) container->segregate seal Securely Seal Container When Not in Use segregate->seal store Store in Designated Satellite Accumulation Area seal->store check_compat Ensure Segregation from Incompatible Chemicals (e.g., Oxidizers, Acids) store->check_compat contact_ehs Contact Institutional EHS for Waste Pickup Request check_compat->contact_ehs pickup Waste Collected by Licensed Contractor contact_ehs->pickup transport Transport to Permitted Hazardous Waste Facility pickup->transport incinerate High-Temperature Incineration with Flue Gas Treatment transport->incinerate caption Figure 1. Decision workflow for this compound waste.

Figure 1. Decision workflow for this compound waste.

By adhering to this comprehensive disposal protocol, you fulfill your professional responsibility to maintain a safe laboratory environment and protect our shared ecosystem. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local and national regulations.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzo[d]oxazol-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of Benzo[d]oxazol-2-ylmethanamine (CAS No. 101333-98-6). As a member of the heterocyclic aromatic amine (HAA) class of compounds, this chemical requires stringent safety measures due to its potential health risks. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven insights.

Hazard Assessment: Understanding the Risks

A Safety Data Sheet (SDS) for the closely related compound, Benzo[d]oxazol-2-yl-N-methylmethanamine, identifies several key hazards:

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1]

  • Skin Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Damage (Category 1) : Causes serious eye damage.[1]

  • Respiratory Irritation (Category 3) : May cause respiratory irritation.[1]

Beyond these immediate hazards, the primary concern stems from its classification as a heterocyclic aromatic amine. Many compounds in this class are identified as potential or probable carcinogens, typically formed during high-temperature cooking of muscle meats.[2][3][4][5] While the synthetic laboratory environment differs from a cooking process, the inherent chemical structure necessitates handling this compound as a potential carcinogen. Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is the primary goal.

The Hierarchy of Controls: Engineering a Safe Environment

Personal Protective Equipment (PPE) is the final line of defense. Before any procedure, engineering and administrative controls must be implemented to minimize exposure.

  • Primary Engineering Control: All manipulations of this compound, especially when handled as a solid powder or concentrated solution, must be performed within a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Designated Area: All work with this compound should be restricted to a designated area of the lab. This area should be clearly marked, and access should be limited.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the minimum required PPE for common laboratory tasks involving this compound.

Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Handling/Weighing Solid NIOSH-approved N95 respirator or higherChemical splash goggles and face shieldDouble-gloving with nitrile glovesTightly cuffed lab coat, disposable apron
Preparing Solutions Not required if in fume hoodChemical splash gogglesNitrile gloves (or other chemically resistant gloves)Tightly cuffed lab coat
Conducting Reactions/Transfers Not required if in fume hoodChemical splash gogglesNitrile gloves (or other chemically resistant gloves)Tightly cuffed lab coat
Waste Disposal Not required if in fume hoodChemical splash gogglesNitrile gloves (or other chemically resistant gloves)Tightly cuffed lab coat
Detailed PPE Specifications
  • Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory at all times. When handling the solid powder outside of a glovebox or handling significant quantities that pose a splash risk, a face shield must be worn over the goggles.[6] This provides a secondary layer of protection against splashes and airborne particles.

  • Skin and Body Protection : A flame-resistant or 100% cotton lab coat, fully buttoned with tightly fitting cuffs, is required. For procedures with a higher risk of splashes, such as large-scale reactions or cleaning spills, a chemically resistant apron should be worn over the lab coat. Long pants and closed-toe shoes are mandatory and must cover the entire foot.[6]

  • Hand Protection : Due to the risk of skin irritation and potential for absorption, appropriate glove selection is critical.

    • Glove Type : Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consult a glove manufacturer's chemical resistance guide.

    • Double Gloving : When weighing or handling the solid compound, double gloving is required. This provides an extra barrier and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.

    • Inspection and Removal : Always inspect gloves for tears or punctures before use. Remove gloves immediately if contamination is suspected and wash hands thoroughly.

  • Respiratory Protection : If there is any risk of aerosol or dust generation outside of a fume hood, respiratory protection is required.[6] A NIOSH-approved N95 respirator is the minimum requirement for handling the solid powder. For higher-risk procedures or in the event of a spill, a full-face or half-mask air-purifying respirator with appropriate cartridges may be necessary.[7] All personnel requiring respirators must be part of a formal respiratory protection program that includes medical evaluation and fit testing.[6]

Operational Plan: Step-by-Step Handling Workflow

This protocol outlines a standard workflow for using this compound.

Step 1: Preparation and Pre-Donning PPE

  • Verify that the chemical fume hood is certified and functioning correctly.

  • Gather all necessary chemicals, equipment, and waste containers.

  • Designate a specific area within the fume hood for the procedure.

  • Don the primary layer of PPE: lab coat, long pants, closed-toe shoes, and safety goggles.

Step 2: Handling the Solid Compound (Weighing)

  • Inside the fume hood, don a second pair of nitrile gloves and an N95 respirator.

  • Carefully open the container, avoiding any puff of powder.

  • Weigh the desired amount of this compound using a tared weigh boat or paper.

  • Once weighing is complete, securely close the primary container.

  • Carefully remove the outer pair of gloves and dispose of them in the designated solid waste container.

Step 3: Dissolution and Reaction

  • Add the weighed solid to the reaction vessel inside the fume hood.

  • Slowly add the solvent to dissolve the compound.

  • Proceed with the chemical reaction under constant monitoring.

Step 4: Decontamination and Post-Procedure

  • Quench the reaction carefully if necessary.

  • Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Wipe down the exterior of all equipment before removing it from the fume hood.

  • Remove PPE in the correct order: apron (if used), gloves, goggles, and finally the lab coat. Wash hands thoroughly with soap and water.

Safe Handling Workflow Diagram

G prep_hood Verify Fume Hood prep_area Designate Work Area prep_hood->prep_area prep_ppe Don Primary PPE (Lab Coat, Goggles) handle_ppe Don Secondary PPE (Respirator, Double Gloves) prep_ppe->handle_ppe prep_area->prep_ppe handle_weigh Weigh Solid Compound handle_ppe->handle_weigh handle_dissolve Dissolve & React handle_weigh->handle_dissolve clean_waste Segregate & Close Waste handle_dissolve->clean_waste clean_surface Decontaminate Surfaces clean_waste->clean_surface clean_doff Doff PPE Correctly clean_surface->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: Workflow for safely handling this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Contaminated consumables such as gloves, weigh paper, and paper towels should be collected in a dedicated, sealed plastic bag or container. This container must be clearly labeled as "Hazardous Waste" with the chemical name.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers : The original chemical container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Deface the label on the empty container before disposal.[8]

Follow all institutional, local, and national regulations for hazardous waste disposal.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spills : Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) department. For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.

References

  • ChemicalBook. (2023). BENZO[D]OXAZOL-2-YL-N-METHYLMETHANAMINE - Safety Data Sheet.
  • Fisher Scientific. (2010). Safety Data Sheet - Benzoxazole.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • MedchemExpress.com. (2023). Safety Data Sheet - 2-(Pyridin-2-yl)benzo[d]oxazol-5-amine.
  • PubMed. (n.d.). Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Wikipedia. (n.d.). Heterocyclic amine formation in meat.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits - Annotated Tables.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • ChemicalBook. (2025). This compound | 101333-98-6.
  • PubMed. (2021). Heterocyclic Amine Formation and Mitigation in Processed Meat and Meat Products: A Mini-Review.
  • Wikipedia. (n.d.). Heterocyclic amine.
  • U.S. Food and Drug Administration (FDA). (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.